molecular formula C7H7NO B1332963 2-Methylisonicotinaldehyde CAS No. 63875-01-4

2-Methylisonicotinaldehyde

Cat. No.: B1332963
CAS No.: 63875-01-4
M. Wt: 121.14 g/mol
InChI Key: SUMAWDZJEIQACJ-UHFFFAOYSA-N
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Description

2-Methylisonicotinaldehyde is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-4-7(5-9)2-3-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMAWDZJEIQACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376651
Record name 2-METHYLISONICOTINALDEHYDE
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63875-01-4
Record name 2-METHYLISONICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376651
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Record name 2-methylpyridine-4-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylisonicotinaldehyde from 2,4-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methylisonicotinaldehyde

This compound, also known as 2-methyl-4-pyridinecarboxaldehyde, is a pivotal chemical intermediate in the fine chemicals and pharmaceutical industries.[1] Its structure, featuring a pyridine ring with a methyl group at the 2-position and a reactive aldehyde at the 4-position, makes it a versatile building block for synthesizing a range of more complex molecules.[2] Notably, it is a key precursor in the preparation of benzimidazole analogues that act as sirtuin modulators, compounds with potential applications in addressing cellular aging and metabolic diseases.[2][3] Given its utility, robust and efficient synthesis from readily available starting materials is of paramount importance. This guide provides a detailed examination of the synthesis of this compound from the common industrial solvent and starting material, 2,4-lutidine (2,4-dimethylpyridine).[4][5]

The Core Challenge: Regioselective Oxidation

The primary synthetic challenge in converting 2,4-lutidine to this compound lies in the selective oxidation of the methyl group at the 4-position (para to the nitrogen) while leaving the methyl group at the 2-position (ortho to the nitrogen) untouched. Achieving this regioselectivity is crucial for obtaining the desired product in high yield and purity. The rationale for this selective oxidation is rooted in the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the adjacent alpha-positions (2- and 6-positions) towards electrophilic attack and influences the reactivity of the attached methyl groups. The 4-position (gamma-position) is less deactivated, making its methyl group more susceptible to oxidation under controlled conditions.

Primary Synthetic Methodology: Selenium Dioxide (Riley) Oxidation

The most established and widely cited method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant.[6][7] This reaction is a classic method for the oxidation of activated methylene groups, particularly those in allylic or benzylic positions, to carbonyl compounds.[6][7] In the context of lutidines, the methyl groups attached to the pyridine ring behave analogously to benzylic methyl groups.

Mechanism and Rationale

The mechanism of the SeO₂ oxidation of an activated methyl group is complex but is generally understood to proceed through an initial ene reaction, followed by a[3][8]-sigmatropic rearrangement to form a selenite ester, which then hydrolyzes to yield the aldehyde. The preference for the 4-methyl group is a key advantage of this method. Using a slightly sub-stoichiometric amount of selenium dioxide helps to prevent over-oxidation of the desired aldehyde to the corresponding carboxylic acid (2-methylisonicotinic acid). Dioxane, often with a small amount of water, is a common solvent choice as it effectively solubilizes both the organic substrate and the inorganic oxidant.

Workflow for Selenium Dioxide Oxidation

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification Lutidine 2,4-Lutidine Reflux Heat to Reflux (Controlled Temp.) Lutidine->Reflux SeO2 Selenium Dioxide (SeO₂) SeO2->Reflux Solvent Dioxane/Water Solvent->Reflux Filter Filter Selenium Metal Reflux->Filter Reaction Mixture Extract Solvent Extraction Filter->Extract Filtrate Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Distillation or Chromatography Concentrate->Purify Crude Product Product This compound Purify->Product

Caption: General experimental workflow for the SeO₂ oxidation of 2,4-lutidine.

Alternative Synthetic Strategies

While SeO₂ oxidation is prevalent, other methods have been explored, particularly for industrial-scale production where the toxicity and disposal of selenium compounds are a concern.

  • Catalytic Air/Oxygen Oxidation: This approach is highly desirable from a "green chemistry" perspective. It typically involves passing a vaporized mixture of 2,4-lutidine and air over a heated heterogeneous catalyst. Vanadium-based oxides, often modified with other metal oxides like titanium (V-Ti-O) or manganese (V-Ti-Mn-O), are commonly used.[9] The key challenges are achieving high selectivity for the mono-aldehyde and preventing over-oxidation to the carboxylic acid or combustion to CO₂. Catalyst design is critical to modulate surface oxygen mobility and reactivity.[9]

  • Multi-step Synthesis via N-Oxidation: An alternative route involves first protecting the nitrogen atom via N-oxidation of 2,4-lutidine using an oxidant like hydrogen peroxide.[10] The resulting N-oxide can then be treated with acetic anhydride, which preferentially acetylates the 4-methyl group. Subsequent hydrolysis yields 2-methyl-4-pyridinemethanol, which can then be oxidized to the target aldehyde using a milder oxidizing agent like manganese dioxide. This multi-step process can offer high selectivity but is longer and less atom-economical.

Comparison of Synthetic Methods
MethodOxidantTypical ConditionsAdvantagesDisadvantages
Selenium Dioxide Oxidation SeO₂Reflux in dioxane/waterGood regioselectivity, well-established laboratory method.Toxicity of selenium reagents, formation of metallic selenium byproduct.
Catalytic Air Oxidation Air / O₂Gas phase, 300-450°C, V₂O₅-based catalyst"Green" oxidant, suitable for continuous industrial production.[9]Requires specialized equipment, risk of over-oxidation, catalyst deactivation.[9]
Multi-step N-Oxide Route H₂O₂, Ac₂O, MnO₂Multiple steps, varied conditionsCan provide high selectivity, avoids toxic heavy metals.Lower overall yield, poor atom economy, multiple process steps.

Detailed Experimental Protocol: Selenium Dioxide Oxidation

This protocol is a representative procedure based on established methodologies for the Riley oxidation of substituted picolines and lutidines.

Safety Warning: 2,4-Lutidine is flammable, toxic, and irritating. Selenium dioxide is highly toxic and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials & Equipment:

  • 2,4-Lutidine (99%)

  • Selenium Dioxide (99.9%)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add selenium dioxide (e.g., 11.1 g, 0.1 mol). To this, add 1,4-dioxane (e.g., 150 mL) and deionized water (e.g., 2 mL).

  • Addition of Substrate: While stirring, add 2,4-lutidine (e.g., 10.7 g, 0.1 mol) to the flask.

  • Oxidation Reaction: Heat the reaction mixture to reflux (approx. 100-102°C) using a heating mantle. The solution will typically turn dark as the reaction progresses due to the formation of a black precipitate of elemental selenium. Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting material.

  • Work-up - Selenium Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite using a Büchner funnel to remove the precipitated black selenium metal. Wash the filter cake with a small amount of dioxane or the extraction solvent to ensure complete recovery of the product.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute the mixture with water (e.g., 200 mL) and extract the product with diethyl ether or dichloromethane (e.g., 3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 100 mL) to remove any acidic byproducts, and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound, typically a yellow to brown oil or solid, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Purification and Characterization

The final product's purity is critical for its use in subsequent synthetic steps.

  • Purification: Vacuum distillation is often effective for separating the product from non-volatile impurities. For higher purity, silica gel column chromatography using a solvent system like hexane/ethyl acetate is recommended. An alternative purification method involves forming a bisulfite addition compound, which can be precipitated, filtered, and then hydrolyzed back to the pure aldehyde.[11]

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Will show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and the methyl group singlet (~2.7 ppm).[3]

    • ¹³C NMR: Will show a peak for the carbonyl carbon (~192 ppm) and distinct aromatic and methyl carbon signals.

    • GC-MS: Can confirm the molecular weight (121.14 g/mol )[12] and purity.

    • FT-IR: A strong C=O stretching band will be visible around 1700 cm⁻¹.

Conclusion

The synthesis of this compound from 2,4-lutidine is a well-defined process, with the selenium dioxide-mediated Riley oxidation serving as the benchmark laboratory method due to its reliable regioselectivity. For industrial applications, the development of efficient and stable heterogeneous catalysts for gas-phase air oxidation represents a more sustainable and economically viable long-term strategy.[9] A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and rigorous purification are essential for obtaining this valuable synthetic intermediate in high yield and purity, ready for its application in the synthesis of pharmaceuticals and other advanced materials.

References

Introduction: The Strategic Importance of 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylisonicotinaldehyde for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, also known as 2-methylpyridine-4-carbaldehyde, has emerged as a highly valuable heterocyclic intermediate.[1] Its structure, featuring an electron-deficient pyridine ring substituted with a reactive aldehyde and a methyl group, offers a unique combination of chemical handles for diverse synthetic transformations.[1] This guide provides a comprehensive technical overview, grounded in established data and field-proven insights, to empower researchers and drug development professionals in leveraging the full synthetic potential of this versatile compound.

PART 1: Core Chemical and Physical Identity

A foundational understanding of a compound's physicochemical properties is the bedrock of successful experimental design, ensuring appropriate handling, reaction setup, and purification strategies.

Key Identification and Physical Data

This compound is typically encountered as a colorless to yellow or brown liquid or solid, a characteristic dependent on its purity and storage conditions. All quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 63875-01-4[1][2][3][4]
Molecular Formula C₇H₇NO[1][2]
Molecular Weight 121.14 g/mol [1]
IUPAC Name 2-methylpyridine-4-carbaldehyde[1]
Appearance Colorless to yellow to brown liquid or solid[1]
Boiling Point 53-54 °C at 0.5 Torr[5]
Melting Point 83 °C[5]
Storage Temperature 2-8°C under an inert atmosphere[1][5]
Spectroscopic Fingerprint for Structural Verification

Unambiguous structural confirmation is critical for experimental integrity. The following spectroscopic data serve as a reliable reference for validating the identity and purity of this compound.

  • ¹H NMR (CDCl₃): δ 10.05 (s, 1H, -CHO), 8.76 (d, J=4.9 Hz, 1H, Ar-H), 7.56 (s, 1H, Ar-H), 7.51 (d, J=4.9 Hz, 1H, Ar-H), 2.68 (s, 3H, -CH₃).[5][6]

  • ¹³C NMR: Expected signals include a carbonyl carbon (δ ~190-200 ppm), aromatic carbons (δ ~120-160 ppm), and a methyl carbon (δ ~20-25 ppm).[1]

  • InChI Key: SUMAWDZJEIQACJ-UHFFFAOYSA-N[1]

PART 2: Synthesis, Reactivity, and Application

The utility of this compound stems from its accessible synthesis and the versatile reactivity of its aldehyde functional group.

Synthetic Strategy: A Practical Laboratory Protocol

A common and effective laboratory synthesis involves the oxidative cleavage of a precursor enamine. The causality for this experimental choice lies in the high efficiency and selectivity of the periodate-mediated oxidation under mild conditions.

Experimental Protocol: Synthesis via Oxidative Cleavage

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of sodium periodate (3.0 equivalents) in methanol at room temperature.

  • Substrate Addition: Add a solution of N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine (1.0 equivalent) in methanol dropwise to the stirred periodate mixture.[5][6]

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature for 1 hour.[5][6] Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter off the precipitated salts. Concentrate the filtrate under reduced pressure.[5][6]

  • Extraction & Purification: Redissolve the residue in water and perform an extraction with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.[5][6] Evaporate the solvent to yield the target compound, which can be further purified by column chromatography if necessary.[5][6]

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Reactant N,N-dimethyl-2-(2-methyl- 4-pyridyl)ethenamine Reaction Oxidative Cleavage (RT, 1 hr) Reactant->Reaction Reagent Sodium Periodate in Methanol Reagent->Reaction Workup Filtration & Concentration Reaction->Workup Reaction Mixture Purification Aqueous Extraction (EtOAc) Workup->Purification Crude Residue Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

The Logic of Reactivity: A Chemist's Perspective

The aldehyde group is the epicenter of this molecule's reactivity, acting as a potent electrophile.[1] This reactivity, modulated by the electron-withdrawing nature of the pyridine ring, makes it an ideal substrate for a host of crucial synthetic transformations.

reactivity_pathways cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds center This compound reductive_amination Reductive Amination R-NH₂, NaBH(OAc)₃ center->reductive_amination:f0 wittig Wittig Reaction Ph₃P=CHR center->wittig:f0 condensation Condensation Reactions Diamines, Hydrazines center->condensation:f0 reduction Reduction NaBH₄ center->reduction:f0 amines Substituted Amines reductive_amination:f1->amines C-N bond formation alkenes Stilbene Analogs wittig:f1->alkenes C=C bond formation heterocycles Benzimidazoles, Imidazolidines condensation:f1->heterocycles Ring formation alcohols Pyridyl Methanols reduction:f1->alcohols C=O to C-OH

Caption: Major reactivity pathways for this compound.

  • Nucleophilic Addition: The polarized carbonyl bond is highly susceptible to attack by nucleophiles. This is the foundational step for reactions like reductive amination (to form amines), Wittig reactions (to form alkenes), and the formation of cyanohydrins.[1][7]

  • Condensation and Cyclization: Its ability to condense with bifunctional nucleophiles is a cornerstone of its utility. For instance, reaction with o-phenylenediamines via Phillips condensation yields 2-substituted benzimidazoles.[1] Similarly, reactions with 1,2-diamines can produce imidazolidine rings.[1] These heterocyclic motifs are prevalent in pharmacologically active molecules.[1]

Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic precursor in multi-step syntheses. Pharmaceutical intermediates are crucial for connecting basic research with industrial drug production.[] This compound serves as a key building block for creating more complex molecules, particularly in the pharmaceutical industry.[1] A significant application is in the synthesis of benzimidazoles and related analogs, which are under investigation as sirtuin modulators—compounds that may play a role in cellular aging and metabolism.[1][6]

PART 3: Safety and Handling Protocols

Authoritative grounding in safety is non-negotiable. Adherence to established safety protocols is essential to mitigate risks associated with handling this compound.

Hazard Identification

This compound is classified with several hazards that necessitate careful handling.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H312: Harmful in contact with skin.[2][3]

    • H332: Harmful if inhaled.[2][3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Self-Validating Safety Workflow

A self-validating safety system involves engineering controls, administrative procedures, and personal protective equipment (PPE) working in concert.

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] Ensure an emergency eye wash station and safety shower are immediately accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[9]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[9]

    • Body Protection: Wear a lab coat and, if necessary, a PVC apron.[3][9]

  • Handling Hygiene: Do not eat, drink, or smoke in the work area.[2][3] Wash hands thoroughly after handling.[9] Avoid breathing dust, fumes, or vapors.[2][3]

  • Storage: Keep containers securely sealed in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen).[5][9]

In Case of Exposure:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[3][10]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][9]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][3]

References

A Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylisonicotinaldehyde is a substituted pyridinecarbaldehyde that serves as a versatile intermediate in synthetic organic chemistry and drug discovery. The reactivity of its aldehyde functional group is intricately modulated by the electronic and steric influences of the heterocyclic pyridine ring and the adjacent methyl group. This guide provides an in-depth analysis of the aldehyde's chemical behavior, exploring the mechanistic underpinnings of its principal reactions. We delve into nucleophilic additions, condensation reactions, redox transformations, and its application in multicomponent reactions. By elucidating the causality behind its reactivity, this document aims to equip researchers with the foundational knowledge required to effectively utilize this valuable building block in the synthesis of complex molecular architectures.

Introduction: Structural Features and Reactivity Overview

This compound (CAS No: 63875-01-4) is a derivative of pyridine-4-carbaldehyde, distinguished by a methyl substituent at the C2 position.[1][2] The chemical personality of the aldehyde group is not dictated by the carbonyl in isolation but is a direct consequence of its molecular environment. Three core features govern its reactivity:

  • The Carbonyl Group (C=O): The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and partial negative charge on the oxygen, renders the carbonyl carbon an electrophilic center, primed for nucleophilic attack.[3][4]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring, being more electronegative than carbon, exerts a significant electron-withdrawing effect (a -I and -M effect) on the entire ring system. This effect is propagated to the C4-aldehyde group, which intensifies the partial positive charge on the carbonyl carbon. Consequently, the aldehyde is "activated" and generally more reactive towards nucleophiles than its benzene analog, benzaldehyde.[4]

  • The Ortho-Methyl Group: Positioned adjacent to the ring nitrogen, the methyl group introduces two opposing effects. It has a weak electron-donating inductive effect (+I), which slightly counteracts the ring's deactivating nature. More significantly, it imposes steric hindrance, which can modulate the trajectory of incoming nucleophiles and influence the stability of transition states.[5][6] This steric factor can make the aldehyde less reactive than its unsubstituted counterpart, isonicotinaldehyde.[4][6]

The interplay of these electronic and steric effects defines the unique reactivity profile of this compound, making it a subject of interest for synthetic strategy and design.

Core Reaction Classes of the Aldehyde Group

The aldehyde functionality in this compound is a gateway to a multitude of chemical transformations. This section explores the most critical reaction classes, providing mechanistic insights and practical context.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes.[3][7][8] The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the rehybridization of the carbon from sp² to sp³.[3][7] This intermediate is then typically protonated to yield an alcohol derivative.

The general mechanism is depicted below:

G cluster_0 Mechanism: Nucleophilic Addition mol This compound + Nu⁻ ts Tetrahedral Alkoxide Intermediate mol->ts Step 1: Nucleophilic Attack prod Addition Product (after protonation) ts->prod Step 2: Protonation G start Aldehyde + Primary Amine (R-NH2) intermediate Carbinolamine Intermediate start->intermediate Nucleophilic Addition product Schiff Base (Imine) + H2O intermediate->product Dehydration (-H2O)

Sources

2-Methylisonicotinaldehyde: A Versatile Pyridine-Based Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in heterocyclic chemistry, the pyridine scaffold is integral to numerous natural products and pharmaceutical agents.[1] Among the vast array of functionalized pyridines, 2-Methylisonicotinaldehyde (also known as 2-methylpyridine-4-carbaldehyde) has emerged as a particularly valuable and versatile building block. Its unique structural arrangement—an electrophilic aldehyde group positioned opposite a nitrogen atom in the aromatic ring, flanked by an ortho-methyl group—confers a distinct reactivity profile that synthetic chemists can strategically exploit.[1]

This technical guide provides an in-depth exploration of this compound, moving beyond simple reaction lists to offer mechanistic insights, field-proven protocols, and a clear rationale for its application in the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 63875-01-4[2]
Molecular Formula C₇H₇NO[2][3]
Molecular Weight 121.14 g/mol [2]
Appearance Colorless to brown liquid or solid
Melting Point 83 °C[2][4]
Boiling Point 53-54 °C @ 0.5 Torr[2][4]
Storage Temperature Room temperature or 2-8°C under inert gas[4]
Purity (Typical) 95-98%

Core Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the interplay between its three key structural features: the pyridine nitrogen, the aldehyde carbonyl, and the ortho-methyl group.

  • The Aldehyde Moiety : As the primary site of reactivity, the aldehyde's carbonyl carbon is highly electrophilic. This is due to the significant polarization of the carbon-oxygen double bond, making it a prime target for a wide range of nucleophiles. This reactivity is the foundation for forming new carbon-carbon and carbon-heteroatom bonds.[1]

  • The Pyridine Ring : The nitrogen atom within the pyridine ring acts as an electron-withdrawing group via resonance and inductive effects. This deactivation influences the reactivity of the aldehyde, differentiating it from simple benzaldehydes.

  • The 2-Methyl Group : The methyl group at the 2-position provides steric hindrance and can influence the conformation of reaction intermediates. It also offers a potential site for further functionalization in more advanced synthetic strategies.

The following diagram illustrates the key reactive site and the electronic influence of the pyridine ring.

Phillips_Condensation_Workflow Reactant1 This compound Step1 Schiff Base Formation Reactant1->Step1 Reactant2 o-Phenylenediamine Reactant2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Oxidation / Aromatization Step2->Step3 Product 2-(2-methylpyridin-4-yl) -1H-benzo[d]imidazole Step3->Product

Caption: Workflow for Benzimidazole synthesis via Phillips Condensation.

Reductive Amination

The aldehyde group is readily converted into amines through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or α-picoline-borane. This transformation is one of the most efficient methods for forming C-N bonds and is widely used in the synthesis of pharmaceutical lead compounds.

Nucleophilic Addition and Condensation Reactions

This compound undergoes a variety of classic carbonyl addition reactions:

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.

  • Grignard and Organolithium Additions: Forms secondary alcohols upon reaction with organometallic reagents, providing access to more complex chiral or achiral structures.

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonates) in the presence of a weak base to form new C=C bonds, a key step in synthesizing various substituted heterocycles and functionalized molecules.

Oxidation and Reduction

The aldehyde functionality can be easily manipulated to access different oxidation states:

  • Oxidation: Can be oxidized to the corresponding 2-methyl-isonicotinic acid using common oxidizing agents like potassium permanganate or through vapor-phase oxidation over specific catalysts. [1]This carboxylic acid is itself a valuable synthetic intermediate.

  • Reduction: Can be selectively reduced to (2-methylpyridin-4-yl)methanol, a primary alcohol, using mild reducing agents such as sodium borohydride (NaBH₄).

Detailed Experimental Protocol: Phillips Condensation

This protocol provides a representative, field-proven method for the synthesis of a benzimidazole derivative, demonstrating the practical utility of this compound.

Objective: To synthesize 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole.

Materials and Reagents:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol (as solvent)

  • Sodium bisulfite (NaHSO₃) (catalytic or as an additive, optional)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

  • Reaction Initiation: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is often complete within 2-4 hours.

  • Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. b. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. c. Wash the organic layer with brine (saturated NaCl solution). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

  • Hazard Identification: this compound is harmful if swallowed (H302) and can cause skin, eye, and respiratory irritation (H315, H319, H335). The GHS07 pictogram (exclamation mark) is applicable. [3]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves. [3]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area. [3]

Conclusion

This compound is a high-value building block whose utility extends far beyond that of a simple aldehyde. Its unique electronic and structural properties make it a strategic choice for constructing complex heterocyclic systems, particularly in the realm of medicinal chemistry. By understanding the causality behind its reactivity—from nucleophilic additions at the carbonyl to its role in powerful cyclization reactions like the Phillips condensation—researchers can unlock its full potential to accelerate the development of novel molecular entities.

References

Sources

Physical and chemical properties of 2-methylpyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylpyridine-4-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

2-Methylpyridine-4-carbaldehyde, also known as 2-methyl-isonicotinaldehyde, is a substituted pyridine derivative featuring both a methyl group and an aldehyde functional group. This unique arrangement of functional groups on the pyridine scaffold makes it a highly valuable and versatile intermediate in organic synthesis. The pyridine ring is a ubiquitous feature in numerous pharmaceuticals and bioactive molecules, and the presence of a reactive aldehyde handle, coupled with the modulating effect of the methyl group, allows for extensive chemical elaboration.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-methylpyridine-4-carbaldehyde, along with its synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Part 1: Core Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of a compound are critical for its application in synthetic chemistry, dictating reaction conditions, purification strategies, and analytical characterization.

Physicochemical Properties

2-Methylpyridine-4-carbaldehyde is typically a liquid or low-melting solid at room temperature.[3][4] Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₇NO[3][5]
Molecular Weight 121.14 g/mol [5]
CAS Number 63875-01-4[3][5]
Appearance Colorless to light yellow liquid[3]
Melting Point 83 °C[3]
Boiling Point 53-54 °C at 0.5 Torr[3]
Density ~1.095 g/cm³ (Predicted)[3]
Solubility Soluble in many organic solvents (alcohols, ethers, ketones); moderate water solubility.[3]
Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of 2-methylpyridine-4-carbaldehyde. The key expected features are outlined below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint. The most downfield signal is the aldehyde proton (-CHO), typically appearing around 10.0 ppm. The aromatic protons on the pyridine ring will appear between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern. The methyl (-CH₃) protons will present as a singlet further upfield, generally in the 2.3-2.6 ppm range.[6][7]

  • ¹³C NMR Spectroscopy: The carbon spectrum is characterized by the aldehyde carbonyl carbon, which is highly deshielded and appears significantly downfield (~190-200 ppm). The aromatic carbons of the pyridine ring resonate in the 120-160 ppm region, while the methyl carbon signal is found upfield (~20-25 ppm).[8]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Additional characteristic peaks include C-H stretches from the aromatic ring and methyl group (~2900-3100 cm⁻¹) and C=C/C=N stretching vibrations from the pyridine ring (~1400-1600 cm⁻¹).[9]

  • Mass Spectrometry (MS): In mass spectrometry, 2-methylpyridine-4-carbaldehyde will exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (approximately 121.14).[5]

Spectroscopic DataExpected Chemical Shift / Frequency
¹H NMR (Aldehyde H) ~10.0 ppm
¹H NMR (Aromatic H) 7.0 - 8.5 ppm
¹H NMR (Methyl H) 2.3 - 2.6 ppm
¹³C NMR (Carbonyl C) ~190 - 200 ppm
¹³C NMR (Aromatic C) 120 - 160 ppm
¹³C NMR (Methyl C) ~20 - 25 ppm
IR (C=O Stretch) 1690 - 1715 cm⁻¹
MS (Molecular Ion) m/z ≈ 121

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-methylpyridine-4-carbaldehyde stems from the distinct reactivity of its two primary functional components: the aldehyde group and the substituted pyridine ring.

Reactions of the Aldehyde Group

The aldehyde is the primary site for chemical transformations, serving as an electrophilic center for a wide array of nucleophilic attacks.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-methylisonicotinic acid, using common oxidizing agents like potassium permanganate or silver nitrate. This transformation is fundamental for accessing another class of important pyridine-based building blocks.[10]

  • Reduction: Selective reduction of the aldehyde yields (2-methylpyridin-4-yl)methanol. This can be achieved using hydride reagents such as sodium borohydride (NaBH₄), which typically do not affect the pyridine ring.

  • Schiff Base Formation: This is one of the most critical reactions in medicinal chemistry. The aldehyde readily condenses with primary amines to form imines (Schiff bases). This reaction is pivotal for constructing complex molecules, including thiosemicarbazones, which have shown significant potential as anticancer and antimicrobial agents.[11][12][13]

  • Nucleophilic Addition: The aldehyde participates in various other nucleophilic addition reactions, such as the formation of acetals with alcohols for use as a protecting group, or in Henry (nitroaldol) reactions.[10][14]

Reactivity of the Pyridine Ring

The pyridine ring itself also influences the molecule's overall reactivity.

  • Basicity: The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form pyridinium salts. This property affects the molecule's solubility and can be used during workup procedures.[10]

  • Aromatic Substitution: The pyridine ring is electron-deficient, which generally makes electrophilic aromatic substitution more difficult than in benzene. The existing substituents—the electron-donating methyl group and the electron-withdrawing aldehyde group—further direct the position of any potential substitution reactions.[10]

Reactivity_Pathways cluster_aldehyde Aldehyde Reactions cluster_ring Pyridine Ring Reaction main 2-Methylpyridine-4-carbaldehyde oxidation Oxidation (+ [O]) main->oxidation reduction Reduction (+ [H]) main->reduction schiff Schiff Base Formation (+ R-NH2) main->schiff protonation Protonation (+ H+) main->protonation product_acid 2-Methylisonicotinic Acid oxidation->product_acid product_alcohol (2-Methylpyridin-4-yl)methanol reduction->product_alcohol product_imine Iminopyridine Derivative schiff->product_imine product_salt Pyridinium Salt protonation->product_salt

Caption: Key reaction pathways of 2-methylpyridine-4-carbaldehyde.

Part 3: Synthesis Protocol

The most direct and common method for preparing pyridine aldehydes is the oxidation of the corresponding methylpyridines.[11] For 2-methylpyridine-4-carbaldehyde, the logical precursor is 2,4-dimethylpyridine (2,4-lutidine). The challenge lies in the selective oxidation of the methyl group at the 4-position over the one at the 2-position. This can often be achieved by controlling reaction conditions or using specific catalysts. A general method adapted from related syntheses involves oxidation with selenium dioxide (SeO₂).[15]

Exemplary Protocol: Oxidation of 2,4-Lutidine

Causality: Selenium dioxide is a classic reagent for oxidizing activated methyl groups (alpha to a heteroaromatic ring) to aldehydes. The reaction proceeds via an ene reaction followed by a[3][16]-sigmatropic rearrangement. Dioxane is a common solvent as it is relatively inert and has a suitable boiling point for the reaction.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-lutidine (1 equivalent).

  • Add dioxane as the solvent.

  • Carefully add selenium dioxide (SeO₂, ~1.1 equivalents) to the solution. Note: Selenium compounds are toxic; handle with extreme care in a chemical fume hood.

Step 2: Reflux

  • Heat the reaction mixture to reflux (approximately 101 °C for dioxane).

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • A black precipitate of elemental selenium will have formed. Remove this by filtration through a pad of celite.

  • Wash the filter cake with a small amount of dioxane or another suitable solvent like dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product is a mixture containing the desired aldehyde, unreacted starting material, and potential byproducts.

  • Purify the crude residue using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure 2-methylpyridine-4-carbaldehyde.

Synthesis_Workflow start 1. Reaction Setup (2,4-Lutidine + SeO2 in Dioxane) reflux 2. Reflux (4-6 hours) start->reflux workup 3. Workup (Cool, Filter Selenium) reflux->workup purify 4. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Sources

A Researcher's Comprehensive Guide to the Safe Handling and Application of 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone building block in medicinal chemistry and materials science, 2-Methylisonicotinaldehyde offers a unique combination of a reactive aldehyde functionality with the distinct electronic properties of a substituted pyridine ring. This molecular architecture makes it an invaluable precursor for synthesizing a wide array of complex molecules, from novel therapeutic agents to advanced functional materials. However, the very reactivity that makes this compound so useful also necessitates a rigorous and well-informed approach to its handling and use.

This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-tested understanding of why certain precautions are necessary and how to integrate them into a seamless and safe experimental workflow.

The Physicochemical Profile: Understanding the "Why" Behind the "What"

A proactive safety culture begins with a fundamental understanding of a chemical's intrinsic properties. These are not just numbers in a table; they are critical indicators of how the substance will behave in your laboratory environment.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance in the Laboratory Setting
Molecular Formula C₇H₇NOProvides the basis for all stoichiometric calculations.
Molecular Weight 121.14 g/mol Essential for accurate molar concentration preparations.
Appearance Colorless to light yellow or brown liquidA change to a darker brown may indicate degradation or impurity.
Boiling Point 80-82 °C at 10 mmHgIndicates significant volatility. All handling of open containers must be performed in a chemical fume hood to prevent inhalation of vapors.
Flash Point ~108 °C (closed cup)Classified as a combustible liquid. While not highly flammable, it necessitates strict control and elimination of all potential ignition sources in the vicinity of use and storage.
Storage Temperature 2-8°C, under inert atmosphereSuggests sensitivity to heat and air. Refrigerated storage under nitrogen or argon is crucial to prevent degradation and potential peroxide formation over time.

The aldehyde functional group, coupled with the electron-withdrawing nature of the pyridine ring, makes the carbonyl carbon highly electrophilic. This is the root of its synthetic utility and its primary toxicological concern. This electrophilicity drives its reactions with nucleophiles, including biological macromolecules like proteins and DNA, which is the underlying cause of its irritant properties.

Hazard Identification and the Logic of GHS Classifications

The Globally Harmonized System (GHS) provides a clear, universal language for chemical hazards. For this compound, the classifications point directly to its chemical reactivity.

Table 2: GHS Hazard Framework for this compound

Hazard ClassHazard StatementMechanistic Rationale & Field Insight
Skin Irritation (Category 2) H315: Causes skin irritation.The aldehyde can react with amine and thiol groups in skin proteins, leading to an inflammatory response. Prolonged or repeated contact can lead to dermatitis.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation.The mucous membranes of the eyes are particularly sensitive. Direct contact with liquid or high concentrations of vapor can cause significant, painful irritation and potential damage.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritation.Inhalation of vapors can lead to irritation of the nasal passages, throat, and lungs. This is a direct consequence of the compound's volatility and its reactivity with the mucosal lining of the respiratory tract.

These are not abstract warnings. They are predictable outcomes based on the compound's chemical nature. This understanding transforms safety from a set of rules into a scientifically-grounded practice.

The Pillars of Safe Handling: A Multi-Layered Defense Strategy

A robust safety protocol relies on a hierarchy of controls, prioritizing engineering solutions over procedural ones, and procedural ones over personal protective equipment (PPE).

Engineering Controls: Your First and Best Defense
  • Chemical Fume Hood: This is non-negotiable. All operations that involve open containers of this compound—from weighing and transferring to setting up and running reactions—must be conducted in a certified chemical fume hood. The inward airflow is critical for capturing vapors at the source, protecting the user from respiratory exposure.

  • Ventilation: The laboratory should have a high rate of air exchange (typically 6-12 air changes per hour) to dilute any fugitive emissions that might escape primary containment.

  • Safety Showers and Eyewash Stations: Ensure these are accessible within a 10-second travel distance and are tested regularly. Immediate and copious flushing is the most effective first aid for eye or significant skin contact.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is your last line of defense, intended to protect you from accidental contact.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are essential to ensure no skin is exposed.

The following decision tree illustrates the logic for establishing proper controls.

Caption: A logical decision flow for ensuring primary safety controls are in place.

Step-by-Step Protocols for Safe Laboratory Operations

Adherence to a clear, logical workflow is paramount for both safety and experimental success.

Storage and Transport
  • Receipt: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a designated, ventilated, and refrigerated (2-8°C) area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The storage area should be clearly labeled.

  • Transport: When transporting the chemical from storage to the fume hood, use a secondary containment vessel (such as a rubber bottle carrier or a plastic bucket) to mitigate the risk of spills from accidental drops.

Experimental Use: A Standard Operating Procedure

The following workflow diagram outlines a self-validating system for experimental use.

Experimental_Workflow cluster_0 Pre-Experiment Safety Validation cluster_1 Chemical Handling & Reaction cluster_2 Post-Experiment & Waste Management a Review SDS & SOP b Verify Fume Hood Certification a->b c Don Full PPE b->c d Prepare Spill Kit c->d e Transfer Reagent (in fume hood) d->e Safety Checks Passed f Set up Reaction Apparatus (in fume hood) e->f g Monitor Reaction f->g h Work-up & Purification (in fume hood) g->h i Quench Excess Reagent h->i Reaction Complete j Segregate & Label Waste i->j k Decontaminate Glassware j->k l Remove PPE & Wash Hands k->l

Caption: A self-validating workflow from preparation to waste disposal.

Emergency Response: Planning for the Unexpected

Preparedness is the key to mitigating the consequences of an accident.

Table 3: Emergency Response Protocols

IncidentImmediate ActionFollow-Up
Small Spill (<100 mL in a fume hood) 1. Alert personnel in the immediate area. 2. Contain the spill with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels. 3. Gently sweep the absorbed material into a labeled, sealable container.1. Decontaminate the area with a mild detergent and water. 2. Dispose of the waste container through your institution's hazardous waste program. 3. Restock the spill kit.
Large Spill (>100 mL or outside a fume hood) 1. Evacuate the laboratory immediately. 2. Alert others and activate the nearest fire alarm to initiate a building-wide evacuation. 3. Call your institution's emergency response number from a safe location.1. Do not re-enter the area. 2. Provide first responders with the SDS and details of the spill. 3. Complete an incident report as per institutional policy.
Skin Contact 1. Immediately proceed to the nearest safety shower or drench hose. 2. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.1. Seek immediate medical attention. 2. Provide the medical staff with the SDS.
Eye Contact 1. Immediately proceed to an eyewash station. 2. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.1. Seek immediate medical attention. 2. Provide the medical staff with the SDS.

Waste Disposal: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste streams containing this compound, including reaction residues, contaminated solvents from purification, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Management: The waste container must be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.

  • Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) office. Never pour this compound waste down the drain.[2] Current best practices for pyridine-based waste often involve high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen oxides produced.[3]

By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely leverage the synthetic power of this compound to advance your research and development goals.

References

  • European Chemicals Agency (ECHA). Registration Dossier for Pyridine-2-carbaldehyde. (Accessed December 2025). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. (Accessed December 2025). [Link]

  • Medicom. Chemical Resistance Reference Chart. (Accessed December 2025). [Link]

  • Unisafe Gloves. Chemical Resistance Guide. (Accessed December 2025). [Link]

  • Wikipedia. Pyridine. (Accessed December 2025). [Link]

  • University of California, Los Angeles - Environmental Health and Safety. OSHA Glove Selection Chart. (Accessed December 2025). [Link]

  • Ansell. 8th Edition Permeation/Degradation Resistance Guide. (Accessed December 2025). [Link]

  • University of California, Berkeley - College of Chemistry. Resistance To Chemicals of Common Glove Materials. (Accessed December 2025). [Link]

  • PubMed - National Institutes of Health. A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. (Accessed December 2025). [Link]

  • The George Washington University - Environmental Health & Safety. Table of Incompatible Chemicals. (Accessed December 2025). [Link]

  • ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (Accessed December 2025). [Link]

  • ResearchGate. Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). (Accessed December 2025). [Link]

  • PubMed - National Institutes of Health. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (Accessed December 2025). [Link]

  • Lincoln Repository. 2D materials, synthesis, characterization and toxicity: A critical review. (Accessed December 2025). [Link]

Sources

A Technical Guide to the Core Reactivity of 2-Methylisonicotinaldehyde: Nucleophilic Addition and Condensation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methylisonicotinaldehyde, also known as 2-methyl-4-pyridinecarboxaldehyde, is a pivotal heterocyclic aldehyde in modern organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a reactive aldehyde group at the C4 position and a methyl group at the C2 position, makes it a versatile synthon for constructing complex molecular architectures.[2] For researchers and professionals in drug development, understanding the core reactivity of this building block is paramount. The electrophilic nature of its carbonyl carbon, influenced by the electron-withdrawing properties of the pyridine ring, dictates its behavior in two fundamental classes of reactions: nucleophilic addition and condensation.[3] This guide provides an in-depth exploration of these key transformations, grounded in mechanistic principles and supported by practical, field-proven protocols.

Part 1: Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a cornerstone reaction of aldehydes. The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electron-deficient and thus highly susceptible to attack by nucleophiles.[4][5][6] This process transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center, forming a new sigma bond with the nucleophile.[5][6][7]

Key Nucleophilic Addition Reactions and Mechanisms

The addition of organomagnesium halides (Grignard reagents) is a robust and widely used method for carbon-carbon bond formation, converting this compound into valuable secondary alcohols.[8][9] The reaction proceeds in two distinct stages:

  • Nucleophilic Attack: The highly polarized R-MgX reagent acts as a potent source of carbanions (R⁻), which attacks the electrophilic carbonyl carbon. This step forms a tetrahedral magnesium alkoxide intermediate.[10]

  • Acidic Workup: Subsequent hydrolysis with a dilute acid protonates the alkoxide, yielding the final secondary alcohol product.[10]

Grignard_Mechanism Grignard Reaction Mechanism aldehyde This compound intermediate Tetrahedral Alkoxide Intermediate aldehyde->intermediate Nucleophilic Attack grignard R-MgX (Grignard Reagent) grignard->intermediate product Secondary Alcohol intermediate->product Protonation workup H₃O⁺ (Workup) workup->product

Caption: General mechanism of a Grignard reaction.

The Wittig reaction offers an unparalleled strategy for converting the carbonyl group of this compound directly into a carbon-carbon double bond (alkene).[3][11] The key reagent is a phosphonium ylide (or phosphorane), typically generated in situ by deprotonating a phosphonium salt with a strong base.[3] The mechanism involves the formation of a four-membered ring intermediate (an oxaphosphetane), which subsequently collapses to form the alkene and triphenylphosphine oxide, a thermodynamically stable byproduct whose removal is a key consideration during purification.[3] The versatility of the ylide allows for the synthesis of a wide array of substituted vinyl-pyridines.

The addition of a cyanide anion to this compound results in the formation of a cyanohydrin.[5] This reaction is significant because the cyanohydrin product is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse range of functionalized pyridine derivatives.

Data Summary: Nucleophilic Addition Reactions
Reaction TypeNucleophileKey ReagentsProduct Class
Grignard Reaction Carbanion (R⁻)R-MgX (e.g., EtMgBr), Anhydrous Ether/THF, H₃O⁺Secondary Alcohol
Wittig Reaction Phosphonium YlidePh₃P⁺-R' Br⁻, Strong Base (e.g., n-BuLi)Alkene
Cyanohydrin Formation Cyanide (CN⁻)KCN or NaCN, Acid (e.g., H₂SO₄)α-Hydroxynitrile
Experimental Protocol: Grignard Addition to this compound

Objective: To synthesize 1-(2-methylpyridin-4-yl)propan-1-ol via the addition of ethylmagnesium bromide.

Causality: This protocol exemplifies a standard Grignard reaction. The use of anhydrous solvents and an inert atmosphere is critical because Grignard reagents are potent bases that react readily with water and oxygen, which would quench the reagent and reduce the yield.[10] The reaction is initially conducted at a low temperature to control the exothermic addition step.

Materials:

  • This compound

  • Ethylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the flask. Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Add the ethylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup (Quenching): Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Part 2: Condensation Reactions

Condensation reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule such as water.[12][13][14] For this compound, these reactions are crucial for creating α,β-unsaturated systems and forming carbon-nitrogen double bonds, which are key structural motifs in many pharmaceuticals.[15][16][17]

Key Condensation Reactions and Mechanisms

The Knoevenagel condensation is a highly efficient reaction between an aldehyde and a compound containing an active methylene group (e.g., malonic esters, cyanoacetic acid), catalyzed by a weak base like piperidine or pyridine.[18][19][20] The mechanism involves:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate.[16][19]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of this compound.[18]

  • Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated product.[18][20]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate Anion ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Adduct Aldol Adduct Intermediate Enolate->Adduct Aldehyde This compound Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product Elimination Water H₂O

Caption: Key steps in the Knoevenagel condensation.

The reaction of this compound with a primary amine yields an imine, also known as a Schiff base. This condensation reaction is typically reversible and may require acid catalysis and the removal of water to drive the equilibrium toward the product.[5] The process involves nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer and elimination of water to form the C=N double bond.[21] Imines are critical intermediates in the synthesis of nitrogen-containing heterocycles and ligands.[15]

Data Summary: Condensation Reactions
Reaction TypeKey ReagentsCatalystProduct Class
Knoevenagel Active methylene compound (e.g., diethyl malonate)Weak base (e.g., Piperidine)α,β-Unsaturated compound
Imine Formation Primary Amine (R-NH₂)Acid (catalytic)Imine (Schiff Base)
Aldol Condensation Enolizable aldehyde/ketoneBase or Acidβ-Hydroxy aldehyde/ketone
Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize ethyl 2-cyano-3-(2-methylpyridin-4-yl)acrylate.

Causality: This protocol uses ethyl cyanoacetate as the active methylene component. The cyano group enhances the acidity of the methylene protons, allowing for deprotonation by a weak base like piperidine. The reaction is often heated to promote the final dehydration step, and a Dean-Stark apparatus can be used to azeotropically remove the water byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Toluene or Ethanol

  • Dean-Stark apparatus (optional, if using toluene)

  • Standard glassware for reflux

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the trap or by TLC.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Isolation: If a precipitate forms upon cooling, it can be collected by filtration. Otherwise, wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Experimental Workflow

The successful execution of the described syntheses relies on a systematic and logical workflow. This generalized scheme is applicable to a wide range of synthetic transformations in a research setting.

Sources

An In-Depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are foundational scaffolds in modern drug discovery, prized for their unique chemical properties and ability to be extensively functionalized.[1][2][3] This technical guide provides a comprehensive analysis of the electronic characteristics of 2-Methylisonicotinaldehyde, a key synthetic intermediate. We will dissect the intrinsic electrophilicity of the pyridine ring, explore the modulating influence of its substituents—the electron-donating methyl group and the electron-withdrawing aldehyde group—and detail the synergistic effects that define the molecule's reactivity. This guide offers field-proven insights into both experimental and computational methodologies for quantifying electrophilicity, culminating in a discussion of the practical implications for synthetic strategy and rational drug design.

Chapter 1: The Fundamental Electronic Architecture of Pyridine

The Intrinsic Electron-Deficient Nature of the Pyridine Ring

The pyridine ring is isoelectronic with benzene, but the substitution of a carbon atom with a more electronegative nitrogen atom fundamentally alters its electronic landscape.[4] This nitrogen atom exerts a powerful inductive electron-withdrawing effect (-I), polarizing the C-N bonds and reducing the electron density across the entire ring system.[5] Consequently, the pyridine ring is significantly less nucleophilic than benzene, rendering it less reactive towards electrophilic aromatic substitution (EAS).[4][6][7] Its reactivity profile is often compared to that of highly deactivated systems like nitrobenzene.[4]

Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its utility in medicinal chemistry.[4][8] Strong nucleophiles can attack the ring, particularly when a suitable leaving group is present.

Governing Principles of Regioselectivity

The position of attack by either an electrophile or a nucleophile is not random; it is dictated by the stability of the reaction intermediates.

  • Electrophilic Aromatic Substitution (EAS): Attack by an electrophile is strongly disfavored at the C2 (ortho) and C4 (para) positions. The resulting cationic intermediates (arenium ions) would place a positive charge on the carbon adjacent to the electronegative nitrogen or, in one resonance form, directly on the nitrogen itself—an energetically untenable state. Attack at the C3 (meta) position avoids this instability, making it the kinetically favored pathway for the rare instances of pyridine EAS.[9]

  • Nucleophilic Aromatic Substitution (SNAr): In stark contrast, nucleophilic attack is overwhelmingly favored at the C2 and C4 positions.[10][11] The rationale lies in the stability of the anionic Meisenheimer intermediate. When the nucleophile attacks at C2 or C4, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This provides substantial stabilization that is not possible if the attack occurs at the C3 position.[10][11][12]

G Diagram 1: Regioselectivity of Pyridine Attack cluster_EAS Electrophilic Attack (E+) cluster_SNAr Nucleophilic Attack (Nu-) EAS_Start Pyridine EAS_C2_Intermediate Unfavorable C2/C4 Intermediate (Positive charge near N) EAS_Start->EAS_C2_Intermediate Attack at C2/C4 EAS_C3_Intermediate Favored C3 Intermediate EAS_Start->EAS_C3_Intermediate Attack at C3 SNAr_Start Pyridine SNAr_C2_Intermediate Favored C2/C4 Intermediate (Negative charge on N) SNAr_Start->SNAr_C2_Intermediate Attack at C2/C4 SNAr_C3_Intermediate Unfavorable C3 Intermediate SNAr_Start->SNAr_C3_Intermediate Attack at C3

Caption: Logical flow of pyridine regioselectivity.

Chapter 2: Deconstructing the Substituent Effects in this compound

The Target Molecule: A Unique Electronic Profile

This compound presents a fascinating case study in substituent effects. Its structure features a methyl group at the 2-position and an aldehyde (formyl) group at the 4-position of the pyridine ring.[13] This specific arrangement creates a powerful "push-pull" electronic system that dictates its reactivity.

The Electron-Donating Methyl Group (-CH₃)

Located at the C2 position, the methyl group exerts a positive inductive effect (+I) and a hyperconjugative effect. It donates electron density to the ring, which intrinsically activates the ring towards electrophilic attack and slightly deactivates it towards nucleophilic attack, relative to an unsubstituted position.

The Potent Electron-Withdrawing Aldehyde Group (-CHO)

Positioned at C4, the aldehyde group is a powerful electron-withdrawing substituent. It operates through both a negative inductive effect (-I) and, more significantly, a negative mesomeric or resonance effect (-M). The carbonyl group pulls electron density out of the aromatic π-system, drastically lowering the electron density of the ring. This effect strongly deactivates the ring for EAS and potently activates it for SNAr.[12]

Synergistic Activation: A Highly Electrophilic Ring

The combined influence of the ring nitrogen and the two substituents creates a highly polarized and electrophilic molecule:

  • Dominance of the Aldehyde: The powerful -M effect of the C4-aldehyde group works in concert with the intrinsic electron deficiency of the pyridine nitrogen. This synergy dramatically lowers the electron density at the C2 and C6 positions, making them exceptionally electrophilic.

  • Modulation by the Methyl Group: The +I effect of the C2-methyl group provides localized electron donation, slightly counteracting the electron-withdrawing forces at that specific position. However, it does not override the global electron deficiency of the ring.

  • The Prime Target for Nucleophiles: The C6 position, being ortho to the nitrogen and ortho to the activating aldehyde group, emerges as the most electron-deficient and sterically accessible site for nucleophilic attack. The C2 position is also highly activated but is sterically hindered by the adjacent methyl group.

The result is a pyridine ring that is primed for nucleophilic addition and substitution reactions, making this compound a versatile and valuable building block in synthesis.

Caption: Push-pull electronic effects on the pyridine ring.

Chapter 3: Quantifying Electrophilicity: Methodologies and Protocols

Assessing the electrophilicity of this compound is not merely a theoretical exercise. It requires robust experimental and computational methods to generate actionable data for reaction design and optimization.

Experimental Assessment

Protocol 1: Competitive Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a direct, comparative measure of reactivity. By reacting the target molecule and a reference compound simultaneously with a limiting amount of a nucleophile, the product ratio gives a quantitative assessment of their relative electrophilicities.

  • Objective: To determine the relative reactivity of this compound compared to a standard activated pyridine (e.g., 4-chloropyridine).

  • Materials:

    • This compound

    • 4-chloropyridine (Reference)

    • Potassium fluoride (Nucleophile, with a cryptand like Kryptofix 2.2.2 to enhance nucleophilicity)

    • Anhydrous DMSO (Solvent)

    • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

    • GC-MS or HPLC for analysis

  • Methodology:

    • To a dried reaction vessel under an inert atmosphere (N₂ or Ar), add equimolar amounts (e.g., 1.0 mmol) of this compound, 4-chloropyridine, and the internal standard.

    • Add anhydrous DMSO (10 mL) and stir until all solids are dissolved.

    • In a separate vessel, prepare a solution of potassium fluoride (0.5 mmol, 0.5 equivalents) and Kryptofix 2.2.2 (0.55 mmol) in anhydrous DMSO (5 mL).

    • Add the nucleophile solution dropwise to the substrate solution at a controlled temperature (e.g., 80 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes). Quench each aliquot with water and extract with ethyl acetate.

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the ratio of the product from this compound versus the product from 4-chloropyridine.

  • Interpretation: A higher yield of the product derived from this compound indicates its greater electrophilicity and higher reactivity toward nucleophiles compared to the reference.

Computational Modeling: An In Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure of molecules before a single experiment is run.[14][15]

Key Computational Parameters:

  • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy signifies a greater ability to accept electrons, correlating directly with higher electrophilicity.[14]

  • Molecular Electrostatic Potential (MEP) Map: A visualization of the charge distribution on the molecule's surface. Electron-deficient regions (sites for nucleophilic attack) are colored blue, while electron-rich regions are red.[14][16]

  • Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis quantify the partial positive charge on each atom, pinpointing the most electrophilic carbons.

Protocol 2: Standard DFT Calculation Workflow

  • Objective: To calculate the LUMO energy, generate an MEP map, and determine NBO charges for this compound.

  • Software: Gaussian, ORCA, or comparable quantum chemistry package.

  • Methodology:

    • Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a reliable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[14][17] This ensures the calculations are performed on the lowest energy conformation.

    • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

    • Property Calculation: Using the optimized geometry, run a single-point energy calculation to derive the desired electronic properties. Request the generation of molecular orbitals (for LUMO energy), the electrostatic potential, and an NBO analysis.

    • Data Analysis:

      • Extract the LUMO energy value (in eV or Hartrees).

      • Use visualization software (e.g., GaussView, Avogadro) to render the MEP map.

      • Parse the output file to find the NBO charges for the pyridine ring carbons.

Comparative Data (Illustrative)

CompoundLUMO Energy (eV)Calculated Charge on C6
Pyridine~ +0.5~ -0.15
Isonicotinaldehyde~ -1.2~ +0.10
This compound ~ -1.1 ~ +0.12

Note: These are representative values. Actual results will vary with the computational method. The trend clearly shows a significant lowering of the LUMO energy and an increase in positive charge at C6 upon addition of the aldehyde, signifying a dramatic increase in electrophilicity.

G Diagram 3: DFT Workflow for Electrophilicity Analysis cluster_outputs Data Interpretation A 1. Build 3D Molecular Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Calculation (NBO, MEP, Orbitals) C->D E LUMO Energy (Lower = More Electrophilic) D->E F MEP Map (Identify Blue Regions) D->F G NBO Charges (Identify Most Positive Carbon) D->G

Caption: A standard workflow for computational analysis.

Chapter 4: Implications in Medicinal Chemistry and Drug Development

A thorough understanding of the electrophilicity of this compound is paramount for its effective use in drug discovery programs.

A Versatile Synthetic Intermediate

The dual reactivity of this compound makes it an invaluable synthetic tool.

  • Aldehyde as a Handle: The aldehyde group is a primary site for nucleophilic addition, enabling reactions like Grignard additions, Wittig reactions, and reductive aminations to build molecular complexity.[13][18][19]

  • Ring as an Electrophile: The highly activated pyridine ring, especially at C6, can undergo SNAr reactions. This allows for the strategic introduction of diverse functional groups (e.g., amines, thiols, ethers) by displacing a suitable leaving group (if one is installed, for instance, by converting the methyl group to a chloromethyl group).

Application in Covalent Inhibitor Design

The pronounced electrophilicity of the pyridine ring in derivatives of this molecule can be exploited in the design of covalent inhibitors. A strategically designed molecule can position this electrophilic ring to react with a nucleophilic amino acid residue (e.g., cysteine, lysine) in the active site of a target protein.[20] This forms a permanent covalent bond, leading to irreversible inhibition—a powerful mechanism for achieving high potency and prolonged duration of action.

Guiding Structure-Activity Relationships (SAR)

Understanding the molecule's electronic profile is critical for predicting its behavior in biological systems.

  • Predicting Reactivity: High electrophilicity can lead to off-target reactivity, such as adduction with endogenous nucleophiles like glutathione.[20] Computational and experimental data can help predict and mitigate such liabilities.

  • Fine-Tuning Potency: Medicinal chemists can systematically modify the substituents on the pyridine ring to modulate its electrophilicity. This allows for the fine-tuning of a compound's reactivity to maximize on-target activity while minimizing undesirable side reactions, thereby optimizing the overall safety and efficacy profile of a potential drug candidate.[1]

Conclusion

The electrophilicity of the pyridine ring in this compound is a complex but predictable property governed by a confluence of factors. The intrinsic electron-withdrawing nature of the ring nitrogen is powerfully amplified by the C4-aldehyde group, creating a highly electron-deficient aromatic system. While the C2-methyl group provides a localized counter-balance, the overall molecule is primed for nucleophilic attack, particularly at the C6 position. By leveraging a combination of robust experimental protocols and precise computational modeling, researchers and drug developers can fully characterize and exploit this reactivity, enabling the efficient synthesis of complex molecules and the rational design of next-generation therapeutics.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Why does nucleophilic aromatic substitution occur
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Pyridine - Wikipedia. Wikipedia.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC. PubMed Central.
  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • The Role of Pyridine Derivatives in Modern Drug Development. Ningbo Inno Pharmchem Co., Ltd.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • A Comparative Guide to the Electronic Properties of 2-Bromo-6-methylisonicotinaldehyde and Structurally Related Pyridine Deriv
  • Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. PubMed.
  • Electrophilic substitution on pyridine. Química Organica.org.
  • EAS Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • This compound | 63875-01-4. Benchchem.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery.
  • Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. PubMed.
  • This compound | 63875-01-4. Sigma-Aldrich.
  • The suppressed reactivity of pyridine towards electrophiles as a result of an interplay between intra- and intermolecular interaction. ScienceDirect.
  • Synthesis and Reactivity of Dipalladated Deriv
  • Isoquinolone Synthesis via Zn(OTf)2-Catalyzed Aerobic Cyclocondensation of 2-(1-Alkynyl)-benzaldehydes with Arylamines. MDPI.

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Methodological & Application

Application and Protocol for the Synthesis of 2-(2-Methylpyridin-4-yl)-1H-benzo[d]imidazole Utilizing 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[4][] Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anti-ulcer, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[2][6][7] The synthesis of novel benzimidazole derivatives, therefore, remains a highly active and important area of research for the discovery of new and improved pharmaceuticals.[3][6]

This application note provides a detailed protocol for the synthesis of a specific benzimidazole derivative, 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole, using 2-Methylisonicotinaldehyde as a key starting material. The described methodology is a one-pot condensation reaction with o-phenylenediamine, a widely adopted and efficient route for constructing the benzimidazole core.[8][9] We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the rationale behind the chosen conditions, drawing upon established principles of green and efficient chemical synthesis.[1][10]

Reaction Scheme and Mechanism

The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.[9][11]

The proposed mechanism for the reaction between o-phenylenediamine and this compound is as follows:

  • Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of this compound. This is often catalyzed by a Lewis or Brønsted acid, which activates the aldehyde.[11] Subsequent dehydration leads to the formation of a Schiff base intermediate.

  • Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon of the Schiff base in an intramolecular fashion, forming a dihydrobenzimidazole intermediate.

  • Oxidative Aromatization: The dihydrobenzimidazole intermediate is then oxidized to the final, stable aromatic benzimidazole product. In many procedures, atmospheric oxygen can serve as the oxidant, particularly when the reaction is heated in an open vessel.[12]

The overall transformation can be represented by the following reaction scheme:

Reaction scheme for the synthesis of 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole

Experimental Protocol: A Green and Efficient Synthesis

This protocol is adapted from established green chemistry methodologies that emphasize the use of environmentally benign solvents and catalysts, with a focus on high atom economy and straightforward work-up procedures.[1] We will utilize ammonium chloride (NH₄Cl) as a mild, inexpensive, and effective catalyst in an ethanol solvent.

Materials and Reagents:

  • o-Phenylenediamine

  • This compound

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating capabilities

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol) and this compound (1.21 g, 10 mmol).

  • Solvent and Catalyst Addition: To this mixture, add 30 mL of ethanol, followed by ammonium chloride (0.16 g, 3 mmol, 30 mol%).

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a pre-heated oil bath at 80-90°C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:2 v/v). The reaction is typically complete within 2-3 hours.

  • Work-up and Isolation: Once the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Product Precipitation: The product will precipitate as a solid. Continue stirring for an additional 15-20 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove any residual catalyst and unreacted starting materials.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole.

Data Presentation: Expected Outcomes

The following table summarizes the key parameters and expected outcomes for this synthesis, based on reported yields for similar aromatic aldehydes under comparable conditions.

ParameterValue
Reactants o-Phenylenediamine, this compound
Catalyst Ammonium Chloride (NH₄Cl)
Solvent Ethanol
Temperature 80-90°C
Reaction Time 2-3 hours
Expected Yield 85-95% (based on similar substrates)
Appearance Pale yellow to off-white solid

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole.

G cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Reactants (o-Phenylenediamine, this compound) solvent_catalyst 2. Add Solvent & Catalyst (Ethanol, NH4Cl) reactants->solvent_catalyst heating 3. Heat and Stir (80-90°C, 2-3h) solvent_catalyst->heating cooling 4. Cool to Room Temp. heating->cooling Reaction Complete precipitation 5. Precipitate in Ice Water cooling->precipitation filtration 6. Filter and Wash precipitation->filtration drying 7. Dry Product filtration->drying purification 8. Recrystallize (Optional) drying->purification final_product 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole purification->final_product Pure Product

Caption: Workflow for the synthesis of 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole.

Conclusion and Further Perspectives

The protocol described herein offers a reliable and environmentally conscious method for the synthesis of 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole. The use of an inexpensive catalyst and a green solvent, coupled with a simple work-up procedure, makes this approach highly suitable for both academic research and process development in the pharmaceutical industry. The versatility of the condensation reaction between o-phenylenediamines and aldehydes allows for the generation of a vast library of benzimidazole derivatives for biological screening and drug discovery efforts. Further optimization of reaction conditions, such as exploring microwave-assisted synthesis or solvent-free conditions, could potentially lead to even shorter reaction times and higher yields.[13][14]

References

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156. [Link]

  • Green Synthesis of Benzimidazole Derivatives. International Journal of Trend in Scientific Research and Development. [Link]

  • Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. National Center for Biotechnology Information. [Link]

  • Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. National Center for Biotechnology Information. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link]

  • Synthesis of benzimidazole using plant assisted zinc sulphide by green approach. AIP Publishing. [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. National Center for Biotechnology Information. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. [Link]

  • Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]

  • Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles. SciELO. [Link]

  • Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. ResearchGate. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: A Guide to the Knoevenagel Condensation of 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, revered for its efficacy in carbon-carbon bond formation.[1][2] This reaction facilitates the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[2][3] At its core, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base.[1] The reaction proceeds via a nucleophilic addition followed by a dehydration, yielding the characteristic unsaturated product.[2]

This application note provides a detailed protocol for the Knoevenagel condensation of 2-Methylisonicotinaldehyde with various active methylene compounds. We will delve into a field-proven, environmentally benign, catalyst-free methodology, explaining the scientific rationale behind the procedural steps to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Mechanistic Overview: A Step-by-Step Molecular Journey

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The Knoevenagel condensation proceeds through a series of well-defined steps:

  • Deprotonation: A base, or in the case of our featured protocol, the solvent system itself, facilitates the deprotonation of the active methylene compound to generate a resonance-stabilized carbanion (enolate).[4] The acidity of the methylene protons is crucial for this step to proceed efficiently.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or the protic solvent, to form a β-hydroxy compound.

  • Dehydration: The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often the driving force for the reaction, leading to a stable conjugated system.

G cluster_0 Reaction Initiation cluster_1 Key Intermediates cluster_2 Final Product Active Methylene\nCompound Active Methylene Compound Carbanion (Enolate) Carbanion (Enolate) Active Methylene\nCompound->Carbanion (Enolate) Deprotonation This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate Carbanion (Enolate)->Alkoxide Intermediate Nucleophilic Attack β-Hydroxy Compound β-Hydroxy Compound Alkoxide Intermediate->β-Hydroxy Compound Protonation α,β-Unsaturated Product α,β-Unsaturated Product β-Hydroxy Compound->α,β-Unsaturated Product Dehydration

Caption: Knoevenagel Condensation Workflow

Protocol Selection: Embracing Green Chemistry Principles

While traditional Knoevenagel condensations often employ organic bases like piperidine or pyridine as catalysts in organic solvents, contemporary research emphasizes the development of more sustainable and environmentally friendly protocols.[5][6] This application note highlights a catalyst-free approach, which not only simplifies the reaction setup and purification but also aligns with the principles of green chemistry.

A study by Al-Zaydi (2013) demonstrated a facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds in a water-ethanol mixture at room temperature.[5] This method offers several advantages:

  • Environmental Benignity: The use of water and ethanol as solvents significantly reduces the environmental impact compared to hazardous organic solvents.

  • Simplified Workup: The absence of a catalyst eliminates the need for its removal during product isolation.

  • High Atom Economy: The reaction is highly efficient, with water being the only byproduct.[5]

  • Excellent Yields: For pyridinecarbaldehydes, this method has been shown to produce high yields of the desired products.[5]

The pyridine ring in this compound itself is believed to possess a dual role, contributing to the activation of the reactants and facilitating the reaction even in the absence of an external catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the general procedure for the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Standard Vendor
Malononitrile≥99%Standard Vendor
Ethyl Cyanoacetate≥98%Standard Vendor
Ethanol (EtOH)Reagent GradeStandard Vendor
Deionized Water (H₂O)
Round-bottom flask
Magnetic stirrer and stir bar
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Buchner funnel and filter paper
Recrystallization solvent (e.g., 50% EtOH/H₂O)
Reaction Setup and Procedure

G A 1. Add this compound (1 mmol) to a round-bottom flask. B 2. Add the active methylene compound (1 mmol) to the flask. A->B C 3. Add H₂O:EtOH (1:1, v/v) solvent mixture. B->C D 4. Stir the mixture at room temperature. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Upon completion, filter the solid product. E->F Reaction Complete G 7. Wash the product with cold H₂O:EtOH. F->G H 8. Recrystallize the product for purification. G->H

Sources

The Versatile Role of 2-Methylisonicotinaldehyde in Modern Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics due to its presence in numerous natural products and FDA-approved drugs. Among the vast array of pyridine derivatives, 2-Methylisonicotinaldehyde (also known as 2-methylpyridine-4-carbaldehyde) has emerged as a particularly valuable and versatile building block. Its unique structural arrangement, featuring a reactive aldehyde group at the 4-position and a methyl group at the 2-position, imparts distinct electronic and steric properties that medicinal chemists can strategically exploit. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principles: The Chemical Reactivity and Strategic Value of this compound

The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde functional group. This electrophilic center readily participates in a variety of classical organic transformations, making it an ideal precursor for the construction of complex heterocyclic systems that are often the core of biologically active molecules.

The key reactions that underscore its importance in medicinal chemistry include:

  • Condensation Reactions: The aldehyde group readily condenses with a wide range of nucleophiles, most notably primary amines and their derivatives, to form Schiff bases (imines). This initial C-N bond formation is often the gateway to subsequent intramolecular cyclizations, leading to the formation of diverse heterocyclic scaffolds.

  • Multicomponent Reactions: this compound is an excellent substrate for multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, which allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. This is particularly advantageous in the construction of compound libraries for high-throughput screening.

  • Aldol-Type Condensations: The aldehyde can react with enolates or enolate equivalents derived from ketones in reactions like the Claisen-Schmidt condensation. This C-C bond-forming reaction is instrumental in the synthesis of chalcones and related enone-containing compounds, a class of molecules known for their broad spectrum of pharmacological activities.

The methyl group at the 2-position, while less reactive, plays a crucial role in modulating the electronic properties of the pyridine ring and can introduce steric hindrance that influences the regioselectivity of reactions and the conformational preferences of the final products. This can be a critical factor in optimizing the binding affinity of a drug candidate to its biological target.

Application in the Synthesis of Bioactive Heterocycles: Imidazo[1,2-a]pyridines

One of the most significant applications of this compound is in the synthesis of imidazo[1,2-a]pyridines. This fused heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem .[1]

The Groebke-Blackburn-Bienaymé Reaction: A Powerful Tool for Imidazo[1,2-a]pyridine Synthesis

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, providing a highly efficient route to 3-aminoimidazo[1,2-a]azines.[1][2] this compound serves as the aldehyde component in this powerful transformation.

Reaction Mechanism: The reaction is typically acid-catalyzed and proceeds through the initial formation of an imine from the 2-aminopyridine and this compound. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine product.[3]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde, -H2O This compound This compound This compound->Imine Isocyanide Isocyanide Cycloadduct Cycloadduct Isocyanide->Cycloadduct Imine->Cycloadduct + Isocyanide Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cycloadduct->Imidazo[1,2-a]pyridine Tautomerization caption Mechanism of the Groebke-Blackburn-Bienaymé Reaction. Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate + Base, -H2O This compound This compound Aldol Adduct Aldol Adduct This compound->Aldol Adduct Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Enolate Enolate->Aldol Adduct + Aldehyde Chalcone Chalcone Aldol Adduct->Chalcone -H2O caption Mechanism of the Claisen-Schmidt Condensation.

References

Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of 2-Methylisonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmacologically active agents.[1] Among these, pyridine-based scaffolds are of paramount importance. This guide focuses on 2-Methylisonicotinaldehyde, a versatile pyridine-based building block, and its transformation into derivatives with significant therapeutic potential. We provide an in-depth exploration of the synthesis of Schiff base derivatives, detailed protocols for their characterization, and robust methodologies for evaluating their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The narrative emphasizes the rationale behind experimental design and the principles of structure-activity relationships (SAR), offering a comprehensive resource for the discovery and development of novel therapeutic agents.

Introduction: The Versatility of the this compound Scaffold

This compound is a substituted pyridine carbaldehyde. Its structure is unique in that it possesses a reactive aldehyde group, which is a gateway for a multitude of chemical transformations, and a pyridine ring, a structural motif present in numerous approved drugs. The derivatization of this core scaffold, particularly through the formation of Schiff bases (imines), has proven to be a highly effective strategy for generating molecular diversity and discovering compounds with a wide range of biological activities.[2]

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized via a condensation reaction between a primary amine and an aldehyde or ketone.[3] This reaction is often straightforward, high-yielding, and allows for the introduction of a vast array of substituents by simply varying the amine reactant. This modularity is invaluable in medicinal chemistry for fine-tuning a compound's steric, electronic, and pharmacokinetic properties to enhance its interaction with biological targets. The resulting imine linkage is a key pharmacophore, contributing to activities such as antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

This guide will walk you through the essential laboratory procedures to synthesize, purify, characterize, and screen these promising derivatives.

Synthesis and Characterization of this compound Schiff Base Derivatives

The most common and efficient method for preparing derivatives of this compound is the acid-catalyzed condensation with a primary amine to form a Schiff base.

Rationale for Synthetic Approach

The chosen method is a classic Claisen-Schmidt condensation, which is highly reliable for forming the C=N bond.[5]

  • Solvent: Absolute ethanol is an ideal solvent as it readily dissolves the reactants while allowing for easy precipitation or crystallization of the product upon cooling.

  • Catalyst: A few drops of a weak acid, such as glacial acetic acid, are used to protonate the aldehyde's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine, thereby accelerating the reaction rate.

  • Purification: Recrystallization is a critical step to ensure the removal of unreacted starting materials and by-products, yielding a compound of high purity essential for accurate biological testing.[6]

General Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis and purification of a this compound Schiff base derivative.

Caption: General workflow for the synthesis and purification of Schiff base derivatives.

Detailed Synthesis Protocol

Materials:

  • This compound (1 equivalent)

  • Primary Amine (e.g., Aniline or substituted aniline) (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard reflux apparatus, magnetic stirrer, hot plate, Buchner funnel, vacuum filtration setup.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • To this solution, add the selected primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.[6]

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (gently boil) with constant stirring for 2-4 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Once complete, remove the flask from the heat and allow the mixture to cool to room temperature, which should induce precipitation of the product.[7]

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the precipitated Schiff base product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.[6]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final, pure compound.

  • Dry the purified crystals in a vacuum oven.

Protocol for Characterization

A thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.[6]

  • Melting Point (MP): Determine the melting point of the purified product. A sharp melting range is indicative of high purity.

  • Infrared (IR) Spectroscopy: Record the FT-IR spectrum. Key indicators of successful Schiff base formation are:

    • The disappearance of the C=O stretching band from the aldehyde (typically ~1700 cm⁻¹).

    • The disappearance of the N-H stretching bands from the primary amine (typically 3300-3500 cm⁻¹).

    • The appearance of a characteristic C=N (azomethine) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive confirmation is the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8-9 ppm.[6] The disappearance of the aldehyde proton peak (~δ 10 ppm) also confirms the reaction.

    • ¹³C NMR: Look for the resonance of the azomethine carbon (~160 ppm) and the disappearance of the aldehyde carbonyl carbon (~190 ppm).

Protocols for Biological Activity Evaluation

Once synthesized and characterized, the derivatives can be screened for various biological activities. Modern drug discovery often involves a cascade of in vitro assays to measure potency, selectivity, and toxicity.[8]

General Biological Screening Workflow

G Compound Pure Synthesized Derivative Primary Primary Screening (e.g., Agar Diffusion, Single-Dose Cell Viability) Compound->Primary Active Identify Active Compounds ('Hits') Primary->Active DoseResponse Secondary Screening (Dose-Response Assays) Active->DoseResponse Quantify Determine Potency (MIC, IC50) DoseResponse->Quantify Cytotoxicity Cytotoxicity Assay (e.g., against normal cell lines) Quantify->Cytotoxicity Lead Select 'Lead' Compound (High Potency, Low Toxicity) Cytotoxicity->Lead

Caption: A typical workflow for in vitro biological screening of new compounds.

Protocol 1: In Vitro Antimicrobial Activity Screening

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11] and/or Fungal strains (e.g., Candida albicans)[4]

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Standard antibiotics (e.g., Ampicillin, Gentamicin) and antifungals (e.g., Amphotericin B) as positive controls.[10]

  • DMSO (for dissolving compounds)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth + inoculum + standard drug) and a negative control (broth + inoculum + DMSO) in each plate.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by using a microplate reader to measure absorbance. The MIC is the lowest concentration well with no visible growth.

Data Presentation: Summarize the results in a table.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 163264
Derivative 2 81632
Derivative 3 >128>128>128
Ampicillin 48N/A
Amphotericin B N/AN/A2
Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is widely used to screen anticancer compounds.[12]

Materials:

  • Cancer cell line (e.g., Caco-2 for colon cancer, MCF-7 for breast cancer)[12][13]

  • Normal cell line (e.g., WI-38 or human fibroblasts for cytotoxicity comparison)[13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Sterile 96-well plates

  • Standard anticancer drug (e.g., 5-Fluorouracil) as a positive control.[13]

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the old medium with the medium containing the test compounds at various concentrations.

  • Incubate the plate for a specified period (e.g., 48 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot a dose-response curve (Cell Viability % vs. Compound Concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]

Data Presentation:

Compound IDCaco-2 IC₅₀ (µM)[13]WI-38 IC₅₀ (µM)Selectivity Index (SI)¹
Derivative 1 35.5>100>2.8
Derivative 2 12.885.16.6
5-Fluorouracil 33.122.80.7
¹SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI indicates greater selectivity for cancer cells.
Protocol 3: In Vitro Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay)

This protocol evaluates the ability of compounds to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Commercially available COX Fluorescent Inhibitor Screening Assay Kit

  • Test compounds and a standard inhibitor (e.g., Celecoxib or Indomethacin).[16]

  • Fluorometric plate reader

Procedure:

  • Follow the manufacturer's protocol for the COX inhibitor screening kit.

  • Typically, the procedure involves pre-incubating the enzyme (either COX-1 or COX-2) with various concentrations of the test compound.

  • The reaction is initiated by adding arachidonic acid.

  • The assay measures the production of prostaglandin G₂, which is detected by a fluorescent probe.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration compared to a no-inhibitor control.

  • Determine the IC₅₀ values for both COX-1 and COX-2 enzymes.

Data Presentation:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)²
Derivative 1 25.15.24.8
Derivative 2 15.80.7521.1
Indomethacin 0.915.20.06
²SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Structure-Activity Relationship (SAR) Insights

The ultimate goal of synthesizing a library of derivatives is to understand the structure-activity relationship (SAR)—how specific changes in a molecule's structure affect its biological activity.[17][18][19] By analyzing the data from the biological assays, researchers can build hypotheses to guide the design of more potent and selective compounds.

  • Influence of Substituents: The nature and position of substituents on the aromatic rings introduced by the primary amine can drastically alter activity.

    • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electron density of the molecule, affecting its ability to bind to a target protein.

    • Steric and Lipophilic Effects: Bulky substituents can enhance or hinder binding depending on the size and shape of the target's binding pocket. Increasing lipophilicity (hydrophobicity) can improve cell membrane permeability but may also increase non-specific toxicity.[20]

  • Stereochemistry: Although not applicable to these specific Schiff bases, in many scaffolds, stereochemistry is critical for activity, with one enantiomer often being significantly more active than the other.[18]

By systematically varying the primary amine used in the synthesis, a researcher can probe these relationships and rationally design the next generation of derivatives with improved therapeutic profiles.

Conclusion

This compound serves as an excellent starting point for the development of novel, biologically active compounds. The straightforward synthesis of its Schiff base derivatives, combined with systematic biological screening, provides a powerful platform for drug discovery. The protocols and workflows detailed in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate these compounds, ultimately contributing to the search for new therapeutic agents to combat a range of diseases.

References

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  • Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction.
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  • National Institutes of Health. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC.
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  • MDPI. (n.d.). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Pharmaceuticals.
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Sources

Application Note: A Robust HPLC Method for Purity Assessment of 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylisonicotinaldehyde is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its chemical structure, featuring a reactive aldehyde group on a pyridine ring, makes it a versatile building block for creating more complex molecules.[1][3] The purity of this intermediate is of paramount importance, as impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4] Therefore, a reliable and robust analytical method for the purity assessment of this compound is a critical component of quality control in drug development and manufacturing.

This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related and degradation impurities. The described method is developed to be stability-indicating, a crucial attribute for an analytical procedure designed to monitor the purity of a substance over time and under various environmental conditions.[5][6] The protocol herein is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for regulatory submissions.[7][8][9]

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity.[10] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. This compound, being a moderately polar aromatic aldehyde, will be retained on the column and separated from impurities that possess different polarities. The use of a gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of a wider range of impurities with varying polarities.[11]

Materials and Methods

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common and effective choice for the separation of aromatic compounds.[10][11]

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • This compound reference standard (purity ≥ 98%)

  • This compound sample for analysis

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Stationary Phase (C18): The C18 stationary phase provides excellent hydrophobic retention for the aromatic this compound and its likely non-polar impurities.

  • Mobile Phase: A mixture of water and acetonitrile offers a good polarity range for the elution of compounds. The addition of 0.1% formic acid helps to improve peak shape by protonating any basic sites on the analyte and stationary phase, reducing tailing.

  • Gradient Elution: A gradient from low to high organic content (acetonitrile) ensures the elution of both polar and non-polar impurities, providing a comprehensive purity profile.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds due to the strong absorbance of the benzene ring. A PDA detector can be used to assess peak purity and to identify the optimal detection wavelength for all components.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Method Execution (Gradient Elution) C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Purity Calculation (% Area Normalization) F->G

Figure 1. A schematic overview of the HPLC analysis workflow.

Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix thoroughly.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 of the standard solution preparation.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of system peaks.

  • Inject the standard solution to determine the retention time of the this compound peak.

  • Inject the sample solution.

  • After the analysis is complete, process the chromatograms using appropriate software.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][12]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[5][13] The this compound sample was subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the main peak from any degradation products.[6][14]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies should demonstrate that the this compound peak is well-resolved from all degradation product peaks, and the peak purity of the main peak should be confirmed using a PDA detector.

Linearity

The linearity of the method was evaluated by analyzing five solutions of this compound reference standard at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of this compound reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the sample solution on two different days, by two different analysts, and on two different instruments. The RSD should be ≤ 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the purity results should not be significantly affected by these variations.

Data Presentation

System Suitability Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 1.51.1
Theoretical Plates (N) ≥ 20008500
RSD of 5 replicate injections ≤ 1.0%0.5%
Purity Calculation

The purity of the this compound sample is calculated using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Example Purity Analysis Results
Peak No.Retention Time (min)Area% Area
13.515000.05
28.2 (this compound)298500099.50
312.145000.15
415.690000.30
Total 3000000 100.00

Conclusion

The described RP-HPLC method is a reliable, robust, and stability-indicating method for the purity assessment of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in a regulated environment. The forced degradation studies confirm its ability to separate the active ingredient from potential degradation products, ensuring the quality and stability of this compound.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methylisonicotinaldehyde (2-methylpyridine-4-carbaldehyde). As a key intermediate in pharmaceutical synthesis, characterizing this molecule is crucial for reaction monitoring, quality control, and metabolite identification.[1][2] Lacking a publicly available experimental spectrum, this document synthesizes established fragmentation principles of aromatic aldehydes and substituted pyridines to propose a detailed fragmentation pathway.[3][4] Protocols for sample analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are provided to enable researchers to verify and apply these principles in their own laboratories.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring a methyl group at the 2-position and an aldehyde group at the 4-position.[1] This structural arrangement makes it a valuable building block in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications.[2] Accurate analytical methods are paramount for ensuring the purity and identity of this intermediate and for tracking its conversion in chemical reactions.

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for a given molecule. Understanding this fragmentation pattern is essential for confident compound identification.

Predicted Electron Ionization (EI) Fragmentation Pathway

The fragmentation of this compound under EI conditions is predicted to be driven by the stability of the pyridine ring and the reactivity of the aldehyde functional group. The molecular ion (M•+) is expected to be prominent due to the aromatic nature of the pyridine ring.[3] The proposed fragmentation cascade is initiated by the removal of an electron to form the molecular ion at m/z 121.

Key Fragmentation Steps:
  • Loss of a Hydrogen Radical (M-1): A common fragmentation pathway for aldehydes is the cleavage of the aldehydic C-H bond, resulting in the formation of a stable acylium ion.[5][6][7] For this compound, this would lead to a significant peak at m/z 120 .

  • Loss of the Aldehyde Group (M-29): The loss of the entire formyl radical (•CHO) is another characteristic fragmentation of aromatic aldehydes.[3][6] This pathway would generate a 2-methylpyridinyl cation at m/z 92 .

  • Formation of the Pyridyl Cation: Subsequent loss of a neutral molecule of carbon monoxide (CO) from the [M-H]+ ion (m/z 120) can also lead to the ion at m/z 92 .

  • Ring Fragmentation: While the pyridine ring is relatively stable, high-energy electrons in the ion source can induce ring cleavage. Fragmentation of the pyridine ring in methylpyridines has been observed to lead to the fission of specific bonds.[4] This can result in a complex series of lower mass fragments.

A summary of the predicted major fragment ions is presented in Table 1.

m/z Proposed Fragment Ion Neutral Loss Notes
121[C7H7NO]•+-Molecular Ion (M•+)
120[C7H6NO]+H•Loss of the aldehydic hydrogen. Expected to be a prominent peak.
92[C6H6N]+•CHO or H•, COLoss of the formyl radical or sequential loss of H• and CO.
65[C5H5]+HCN from m/z 92Potential loss of hydrogen cyanide from the pyridyl cation.

Table 1: Predicted major fragment ions of this compound in EI-MS.

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M m/z 121 [C7H7NO]•+ M_minus_1 m/z 120 [C7H6NO]+ M->M_minus_1 - H• M_minus_29 m/z 92 [C6H6N]+ M->M_minus_29 - •CHO M_minus_1->M_minus_29 - CO M_minus_HCN m/z 65 [C5H5]+ M_minus_29->M_minus_HCN - HCN

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of this compound using GC-MS. Instrument parameters may need to be optimized for specific systems.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) for method development and calibration.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-200.

Data Acquisition and Analysis
  • Acquire data in full scan mode.

  • Integrate the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for the integrated peak.

  • Compare the experimental mass spectrum with the predicted fragmentation pattern.

  • Perform a library search against the NIST/EPA/NIH Mass Spectral Library for confirmation, if available.[8][9][10]

The experimental workflow is outlined below:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Dilutions Create Working Dilutions Stock->Dilutions Inject Inject 1 µL into GC-MS Dilutions->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-200) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Compare Compare with Predicted Fragmentation Extract->Compare Library NIST Library Search Compare->Library

Caption: GC-MS workflow for the analysis of this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a well-characterized GC column and standard GC-MS operating parameters ensures reproducibility. The predicted fragmentation pattern provides a hypothesis that can be directly tested against the experimentally obtained mass spectrum. Confirmation of the molecular ion at m/z 121 and the key fragment ions at m/z 120 and 92 would provide strong evidence for the identity of the compound and the validity of the proposed fragmentation scheme.

Conclusion

This application note provides a scientifically reasoned prediction of the mass spectrometry fragmentation pattern of this compound based on established chemical principles. The accompanying GC-MS protocol offers a practical guide for researchers to obtain experimental data to confirm these predictions. A thorough understanding of the fragmentation behavior of this important synthetic intermediate is critical for its effective use in research and development.

References

Application Notes and Protocols: Strecker Synthesis of 2-(2-Methylpyridin-4-yl)aminoacetonitrile from 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental procedure for the Strecker synthesis of 2-((2-methylpyridin-4-yl)amino)acetonitrile, a valuable α-aminonitrile intermediate, starting from 2-Methylisonicotinaldehyde. The protocol emphasizes safety, mechanistic understanding, and practical execution for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid and aminonitrile synthesis.[1][2] It is a three-component reaction involving an aldehyde, ammonia (or an amine), and a cyanide source to form an α-aminonitrile.[3] These aminonitriles are versatile intermediates that can be hydrolyzed to produce α-amino acids.[3][4] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide nucleophile.[3][5]

This protocol adapts the classical Strecker synthesis for the specific use of this compound, a heterocyclic aldehyde. The pyridine moiety within the target molecule is a common scaffold in medicinal chemistry, making this a relevant transformation for drug discovery programs. The aldehyde's carbonyl carbon is the electrophilic site for nucleophilic attack.[6]

Modern modifications of the Strecker synthesis often replace the highly toxic hydrogen cyanide gas with more manageable cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN), in conjunction with an ammonium salt such as ammonium chloride (NH₄Cl).[5] The ammonium chloride serves as both a source of ammonia and a mild acid to catalyze imine formation.[7]

Safety Precautions: Handling Cyanide Compounds

EXTREME CAUTION IS REQUIRED. Sodium and potassium cyanide are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8][9][10][11]

  • Engineering Controls: All manipulations involving cyanide salts must be performed in a properly functioning chemical fume hood.[10][12]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, a face shield, and double-layer nitrile gloves.[10][13]

  • Acid Incompatibility: Never allow cyanide salts to come into contact with acids. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[10][14] Cyanide waste must be kept separate from acidic waste streams.[12]

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[10] Ensure an appropriate cyanide antidote kit is available and that personnel are trained in its use. In case of exposure, call emergency services immediately.[14][15]

  • Waste Disposal: All cyanide-contaminated materials are considered P-listed hazardous waste and must be disposed of according to institutional and regulatory guidelines.[13]

Experimental Workflow and Mechanism

The overall transformation is a one-pot synthesis of the α-aminonitrile. The workflow involves the in situ formation of an imine from this compound and ammonia, followed by the nucleophilic addition of cyanide.

Reaction Mechanism

The reaction proceeds in two main stages within the one-pot procedure:

  • Imine Formation: Ammonium chloride is in equilibrium with ammonia (NH₃) and hydrochloric acid (HCl). The aldehyde's carbonyl oxygen is protonated by the mildly acidic ammonium ion, activating the carbonyl carbon for nucleophilic attack by ammonia.[5][16] Subsequent dehydration leads to the formation of an iminium ion, which is then deprotonated to form the neutral imine.[1][3]

  • Cyanide Addition: The cyanide ion (from NaCN or KCN) acts as a potent nucleophile and attacks the electrophilic carbon of the imine (or the protonated iminium ion), forming the final α-aminonitrile product.[3][4]

Visualizing the Workflow

Strecker_Synthesis_Workflow Experimental Workflow: Strecker Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Measure & Combine: - this compound - Ammonium Chloride - Methanol - Water Add_Cyanide Slowly Add Sodium Cyanide Solution Reagents->Add_Cyanide Charge Reactor Stir Stir at Room Temperature (Monitor by TLC) Add_Cyanide->Stir Quench Quench Reaction (e.g., with NaOCl solution) Stir->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Sources

Application Notes & Protocols: One-Pot Synthesis of Bioactive Heterocyclic Scaffolds Utilizing 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details robust, one-pot synthetic methodologies for the construction of diverse heterocyclic compounds, leveraging the versatile chemical reactivity of 2-Methylisonicotinaldehyde. Heterocyclic scaffolds are cornerstones in modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4][5] One-pot reactions and multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, offering significant advantages in terms of atom economy, reduced waste, and shorter reaction times.[6][7][8] Herein, we present detailed protocols for the synthesis of highly functionalized pyridopyrimidines and quinoline analogues, demonstrating the utility of this compound as a pivotal starting material. The causality behind experimental design, from catalyst selection to reaction conditions, is thoroughly explained to provide a self-validating framework for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of this compound in MCRs

This compound is a pyridine-based aldehyde that possesses three distinct points of reactivity, making it an exceptionally valuable building block for diversity-oriented synthesis.

  • The Aldehyde Carbonyl: An electrophilic center, primed for nucleophilic attack. It readily participates in condensation reactions (e.g., Knoevenagel, aldol) and imine formation, which are often the initiating steps in heterocyclic ring formation.

  • The C2-Methyl Group: The protons on this methyl group are acidic due to the electron-withdrawing effect of the pyridine ring. This allows for deprotonation to form a potent nucleophile, which can subsequently engage in intramolecular or intermolecular reactions.

  • The Pyridine Nitrogen: A basic and nucleophilic site that can act as an internal catalyst, participate in cyclization steps, or be protonated to modulate the reactivity of the entire molecule.

This confluence of reactive sites within a single, stable molecule allows for the design of elegant one-pot cascade reactions where multiple bonds are formed in a single synthetic operation without the need to isolate intermediates.

Synthetic Strategy I: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a privileged scaffold found in numerous kinase inhibitors and other pharmacologically active agents.[3][9][10] Our approach involves a one-pot, three-component reaction between this compound, an active methylene nitrile (e.g., malononitrile), and a source of ammonia, catalyzed by a mild base.

Proposed Reaction Mechanism

The reaction is proposed to proceed via an initial Knoevenagel condensation between this compound and malononitrile. The resulting vinylidene dinitrile is a potent Michael acceptor. A subsequent Michael addition of the deprotonated 2-methyl group (activated by the pyridine ring) onto an adjacent molecule or a related intermediate, followed by cyclization and tautomerization involving ammonia, leads to the fused heterocyclic system.

G cluster_0 Reaction Cascade R1 This compound I1 Knoevenagel Adduct (Vinylidene Dinitrile) R1->I1 + Malononitrile (Piperidine cat.) R2 Malononitrile R2->I1 R3 NH4OAc (Ammonia Source) I2 Cyclized Intermediate R3->I2 Cat Piperidine (Base) Cat->R1 I1->I2 Intramolecular Cyclization + NH3 Prod Pyrido[2,3-d]pyrimidine Derivative I2->Prod Tautomerization/ Aromatization capt Proposed mechanism for Pyrido[2,3-d]pyrimidine synthesis. G cluster_0 Friedländer-type Annulation R1 This compound I1 In-situ Imine Formation R1->I1 + NH3 R2 Ketone (e.g., Acetophenone) I2 Enolate/Enol of Ketone R2->I2 (p-TSA cat.) R3 NH4OAc R3->I1 Cat p-Toluenesulfonic Acid (p-TSA) Cat->R2 I3 Aldol/Knoevenagel Adduct I1->I3 + Enolate I2->I3 I4 Cyclized Dihydro-intermediate I3->I4 Intramolecular Cyclization Prod Substituted Naphthyridine I4->Prod Dehydration & Aromatization capt Workflow for one-pot Friedländer-type quinoline synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methylisonicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The primary challenge in synthesizing this compound lies in the selective oxidation of the 4-methyl group of 2,4-lutidine while preserving the 2-methyl group. This guide provides in-depth, field-proven insights to address this and other challenges encountered during the experimental workflow.

Core Synthesis Pathway: Selective Oxidation of 2,4-Lutidine

The most prevalent and practical method for synthesizing this compound is the selective oxidation of 2,4-lutidine (also known as 2,4-dimethylpyridine).[1][2] Selenium dioxide (SeO₂) is a commonly employed oxidizing agent for this transformation due to its ability to selectively oxidize activated methyl groups.[3][4]

The general reaction scheme is as follows:

Synthesis_Pathway cluster_reagents Start 2,4-Lutidine Product This compound Start->Product Selective Oxidation Reagent Selenium Dioxide (SeO₂) Dioxane/Water Byproduct 2-Methylisonicotinic Acid (Over-oxidation byproduct) Product->Byproduct Over-oxidation

Caption: General synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my yield of this compound consistently low with poor starting material conversion?

Potential Causes & Solutions:

  • Inactive Oxidizing Agent: Selenium dioxide can vary in quality. If it has been exposed to moisture or is old, its activity may be diminished.

    • Solution: Use freshly opened or purified SeO₂. Sublimation is an effective method for purifying commercial SeO₂.[4]

  • Insufficient Reaction Temperature: The oxidation of the methyl group on the pyridine ring requires a significant activation energy.

    • Solution: The reaction is typically performed at reflux temperatures (around 100-110 °C) in solvents like dioxane. Ensure your reaction is reaching and maintaining the target temperature. Monitor the internal temperature of the reaction vessel.

  • Inadequate Reaction Time: Complex oxidations can be slow to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5][6] Extend the reaction time until consumption of the starting material (2,4-lutidine) plateaus.

  • Impure Starting Material: The presence of impurities in 2,4-lutidine can interfere with the reaction.

    • Solution: Verify the purity of your 2,4-lutidine via NMR or GC-MS. If necessary, purify the starting material by distillation.

Q2: I am observing a significant amount of 2-methylisonicotinic acid as a byproduct. How can I prevent this over-oxidation?

Potential Causes & Solutions:

  • Excess Oxidizing Agent: Using a stoichiometric excess of selenium dioxide can lead to the oxidation of the newly formed aldehyde to a carboxylic acid.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of 2,4-lutidine to SeO₂. Small, incremental additions of the oxidant can also help maintain control over the reaction.

  • Prolonged Reaction Time at High Temperature: Leaving the reaction at reflux for an extended period after the aldehyde has formed can promote over-oxidation.

    • Solution: As mentioned previously, diligent reaction monitoring is key. Once TLC or GC analysis shows that the majority of the starting material has been converted to the desired aldehyde, proceed with the workup and purification steps.

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity.

    • Solution: While dioxane is common, some protocols suggest that using acetic acid as a solvent can help to stop the reaction at the allylic alcohol stage (which then converts to the aldehyde), potentially reducing over-oxidation.[4]

Q3: The purification of this compound by column chromatography is proving difficult. What can I do to improve separation?

Potential Causes & Solutions:

  • Inappropriate Solvent System (Mobile Phase): If the polarity of your eluent is too high, the product and impurities may co-elute. If it's too low, the product may not move off the column.

    • Solution: A gradient elution is often effective. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate.[5] A typical gradient might be from 100% hexanes to a 20% ethyl acetate/hexanes mixture.[5] Use TLC to test various solvent systems before running the column to find the optimal separation conditions.

  • Inappropriate Stationary Phase: While silica gel is standard, it may not be ideal for all separations.

    • Solution: If separation on silica is poor, consider using a different stationary phase, such as alumina.[5]

  • Product Decomposition on Column: Aldehydes can be sensitive and may degrade on acidic silica gel.

    • Solution: To mitigate this, you can use deactivated or neutral silica gel. Alternatively, a faster purification method like flash chromatography can minimize the time the compound spends on the stationary phase.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthetic routes to this compound?

    • A1: The most common method is the selective oxidation of the 4-methyl group of 2,4-lutidine.[1][2] Oxidizing agents like selenium dioxide are frequently used for this purpose.[3][4] Other potential strategies, though less common, could include the Vilsmeier-Haack formylation of 2-methylpyridine or the reduction of a suitable derivative of 2-methylisonicotinic acid.[7]

  • Q2: Which analytical techniques are best for monitoring the reaction progress?

    • A2: Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring of the consumption of starting material and the formation of the product.[5][6] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

  • Q3: What are the key safety precautions when working with selenium dioxide and 2,4-lutidine?

    • A3: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[4] 2,4-lutidine is flammable, toxic if inhaled, ingested, or in contact with skin, and has a strong, noxious odor.[1][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials and Reagents:

  • 2,4-Lutidine (99% purity)

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Hexanes

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2,4-lutidine in a mixture of 1,4-dioxane and a small amount of water (e.g., 10:1 v/v).

  • Addition of Oxidant: Add 1.0 to 1.1 equivalents of selenium dioxide to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 20% ethyl acetate in hexanes mobile phase).

  • Workup: Once the starting material is largely consumed (typically after 8-12 hours), cool the reaction mixture to room temperature. Filter the mixture to remove the black selenium precipitate.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[5]

Quantitative Data Summary:

ParameterRecommended ConditionRationale
Stoichiometry 1:1 to 1:1.1 (Lutidine:SeO₂)Minimizes over-oxidation to the carboxylic acid.
Solvent 1,4-Dioxane / WaterEffective for dissolving reagents and maintaining reflux temperature.
Temperature Reflux (~105-110 °C)Provides necessary activation energy for methyl group oxidation.
Reaction Time 8-12 hours (Monitor)Allows for completion without excessive byproduct formation.
Purification Flash ChromatographyEfficiently separates the product from byproducts and unreacted starting material.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity Start Experiment Complete CheckYield Check Yield & Purity (TLC/GC/NMR) Start->CheckYield LowYield Low Yield? CheckYield->LowYield Unacceptable Success Successful Synthesis CheckYield->Success Acceptable LowPurity Low Purity? LowYield->LowPurity No (Purity OK) CheckConversion Check Conversion of Starting Material LowYield->CheckConversion LowPurity->Success No (Yield OK) OverOxidation Over-oxidation Observed? (Carboxylic Acid Byproduct) LowPurity->OverOxidation PurificationIssue Purification Issues? LowPurity->PurificationIssue No Over-oxidation IncompleteReaction Incomplete Reaction: Increase Time/Temp CheckConversion->IncompleteReaction Low OxidantQuality Poor Oxidant Quality: Use Fresh/Purified SeO₂ CheckConversion->OxidantQuality Low AdjustStoich Adjust Stoichiometry (Use ~1 eq. SeO₂) OverOxidation->AdjustStoich Yes ReduceTime Reduce Reaction Time OverOxidation->ReduceTime Yes OptimizeChroma Optimize Chromatography (Solvent Gradient, New Stationary Phase) PurificationIssue->OptimizeChroma Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • Zhou, Y. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Retrieved from [Link]

  • Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

  • ChemiCool. (2023, February 20). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2021, October 6). Selenium Dioxide (SeO2) Oxidation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

  • Benchchem. (2025). Synthetic Routes for 2,3,6-Trimethoxyisonicotinaldehyde: Application Notes and Protocols.
  • The Good Scents Company. (n.d.). 2,4-lutidine 2,4-dimethylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Lutidine. Retrieved from [Link]

  • Sempere, J., Nomen, R., Rodriguez, J. L., & Papadaki, M. (1998). Modelling of the reaction of 2-methylpyridine using hydrogen peroxide and a complex metal catalyst. Chemical Engineering and Processing: Process Intensification, 37(1), 33-46. Retrieved from [Link]

  • Yu, Z., & Ali, A. (2005). Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4. Organic Letters, 7(16), 3557-3560. Retrieved from [Link]

  • Benchchem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
  • Unspecified Author. (2023). Oxidation of some organic compounds with selective catalysis – Review. Journal of Chemical Reaction and Synthesis, 13(1), 66-85. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Optimizing Synthesis of 6-Morpholinonicotinaldehyde.
  • Fomin, M. (2018). Answer to "Aldehyde not reacting in reductive amination reaction, thoughts?". ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]

  • Benchchem. (2025). Synthesis of Methyl 2,6-dihydroxyisonicotinate: A Technical Guide.
  • Pérez Arques, C. (2019). Answer to "Troubleshooting fusion PCR - How to obtain correct product?". ResearchGate. Retrieved from [Link]

  • Unspecified Author. (n.d.). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Request PDF. Retrieved from [Link]

  • Gopal, S., & Subrahmanyam, M. (2004). Single-step synthesis of 2-methylquinoxaline from 1,2-phenylenediamine and 1,2-propanediol over modified HY zeolites. Catalysis Letters, 98(1), 51-55. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for synthesizing 2-hydroxy aromatic aldehyde compound.
  • Unspecified Author. (n.d.). Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Methylpyridin-4-yl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of benzimidazole derivatives, with a specific focus on improving the yield of 2-(2-Methylpyridin-4-yl)-1H-benzo[d]imidazole from 2-Methylisonicotinaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in your synthetic endeavors. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested knowledge to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 2-(2-Methylpyridin-4-yl)-1H-benzo[d]imidazole.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate to improve it?

Answer:

Low yields are a frequent challenge in benzimidazole synthesis.[1][2] Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial.

Core Areas to Investigate:

  • Catalyst Choice and Loading: The condensation of o-phenylenediamine with an aldehyde is often catalyzed by an acid.[3] The type and amount of catalyst can significantly impact the reaction rate and overall yield.

    • Lewis vs. Brønsted Acids: Both Lewis acids (e.g., In(OTf)₃, Er(OTf)₃, FeCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), HCl) have been successfully employed.[4][5][6] The choice may depend on the specific substrates and solvent system.

    • Catalyst Loading: Insufficient catalyst may lead to slow or incomplete conversion. Conversely, excessive catalyst can sometimes promote side reactions. A typical starting point is 10 mol%, which can be optimized.

  • Solvent Selection: The solvent plays a critical role in reactant solubility, reaction temperature, and potentially in the reaction mechanism itself.

    • A variety of solvents have been reported for benzimidazole synthesis, including ethanol, methanol, acetonitrile, and even solvent-free conditions.[5][7] A solvent screen is a highly recommended optimization step.

  • Reaction Temperature and Time: These two parameters are intrinsically linked.

    • Temperature: While some modern methods operate at room temperature, many traditional syntheses require heating to drive the cyclization and dehydration steps.[5][6] Insufficient temperature can result in low conversion.

    • Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[8] Premature workup will lead to a low yield of the desired product, while excessively long reaction times may promote the formation of degradation products or side reactions.

  • Atmosphere/Oxidant: The final step in the formation of the benzimidazole ring from the dihydrobenzimidazole intermediate is an oxidation.

    • Often, atmospheric oxygen is a sufficient oxidant, especially when the reaction is run open to the air.[5]

    • In some cases, the addition of a mild oxidant, such as H₂O₂ or nitrobenzene, can improve the yield by facilitating this final aromatization step.[5][9]

Proposed Optimization Workflow:

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 2: I am observing significant side product formation. What are the likely side reactions, and how can I minimize them?

Answer:

Side product formation is another common hurdle that can complicate purification and reduce the yield of the target benzimidazole.

Common Side Products and Mitigation Strategies:

  • 1,2-Disubstituted Benzimidazoles: A frequent side product arises from the reaction of a second molecule of the aldehyde with the newly formed benzimidazole.[4] This is particularly prevalent with electron-rich aldehydes.[4]

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is the first line of defense. Using a slight excess of the o-phenylenediamine (e.g., 1.1 equivalents) can favor the formation of the mono-substituted product.

    • Catalyst Choice: Certain catalysts can selectively promote the formation of the 1,2-disubstituted product.[4] Screening different catalysts may reveal one that favors the desired 2-substituted benzimidazole.

  • Schiff Base (Imine) Intermediates: The initial condensation between the aldehyde and one of the amino groups of o-phenylenediamine forms a Schiff base. If the subsequent cyclization is slow, this intermediate may accumulate or participate in other reactions.

    • Promoting Cyclization: Ensuring optimal reaction conditions (catalyst, temperature) for the cyclization step will minimize the buildup of the Schiff base intermediate.

  • Oxidation of o-phenylenediamine: o-Phenylenediamine can be susceptible to oxidation, leading to colored impurities.

    • Inert Atmosphere: While some oxidation is necessary for the final aromatization step, excessive oxidation of the starting material can be detrimental. Running the initial phase of the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing an oxidant (or air) for the final step can sometimes be beneficial.

    • Purity of Starting Materials: Using high-purity o-phenylenediamine is crucial, as impurities can catalyze its decomposition.

Reaction Mechanism and Potential Side Reactions:

Benzimidazole_Formation_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions A o-Phenylenediamine + This compound B Schiff Base Intermediate A->B Condensation F Oxidized o-Phenylenediamine A->F Oxidation C Dihydrobenzimidazole B->C Intramolecular Cyclization D 2-(2-Methylpyridin-4-yl)-1H-benzo[d]imidazole (Desired Product) C->D Oxidation E 1,2-Disubstituted Benzimidazole D->E + Aldehyde

Caption: The main reaction pathway and potential side reactions.

Question 3: My product is difficult to purify. What strategies can I employ for effective purification?

Answer:

Purification can be challenging, especially if side products with similar polarities to the desired benzimidazole are present.

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

    • Solvent Screening: Experiment with a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with water or hexanes) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the standard alternative.

    • Solvent System Optimization: Use TLC to determine an appropriate eluent system that provides good separation between your product and impurities. A gradient elution (gradually increasing the polarity of the eluent) is often necessary.

  • Acid-Base Extraction: Benzimidazoles are basic and can be protonated to form salts. This property can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The benzimidazole will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the pure benzimidazole.

    • Filter the precipitate or extract it back into an organic solvent.

  • Use of Heterogeneous Catalysts: Employing a solid-supported catalyst can simplify the workup, as the catalyst can be removed by simple filtration.[10] This eliminates the need to separate the product from a soluble catalyst.

Frequently Asked Questions (FAQs)

What is the general mechanism for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes?

The synthesis generally proceeds through a three-step sequence:

  • Condensation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a Schiff base (imine) intermediate, with the elimination of a water molecule.

  • Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the imine carbon, forming a five-membered dihydrobenzimidazole ring.

  • Oxidation: The dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. This oxidation can often be effected by atmospheric oxygen.[5]

How does the electronic nature of the aldehyde affect the reaction?

The electronic properties of the aldehyde can influence the reaction rate and the propensity for side reactions.

  • Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic, potentially accelerating the initial condensation step.

  • Electron-donating groups on the aldehyde can make it less reactive. Furthermore, electron-rich aldehydes are more prone to reacting with the product to form 1,2-disubstituted benzimidazoles.[4]

Are there "green" or more environmentally friendly approaches to this synthesis?

Yes, significant research has been dedicated to developing greener synthetic methods for benzimidazoles. These often involve:

  • Solvent-free reactions: Conducting the reaction without a solvent can reduce waste and simplify workup.[5][7]

  • Use of water as a solvent: Water is an environmentally benign solvent, and some catalytic systems are effective in aqueous media.

  • Microwave-assisted synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields.[11][12]

  • Use of recyclable catalysts: Heterogeneous or supported catalysts can be recovered and reused, reducing waste and cost.[10]

What are some alternative starting materials to aldehydes for synthesizing 2-substituted benzimidazoles?

While aldehydes are widely used due to their commercial availability, other one-carbon electrophiles can also be employed:

  • Carboxylic Acids: The Phillips-Ladenburg synthesis involves the condensation of o-phenylenediamine with a carboxylic acid, typically under acidic conditions and with heating.[8]

  • Esters and Orthoesters: These can also be used as the electrophilic partner in the condensation reaction.[7]

  • Nitriles: In the presence of a suitable catalyst, nitriles can also react with o-phenylenediamines to form benzimidazoles.

Recommended Starting Conditions for the Synthesis of 2-(2-Methylpyridin-4-yl)-1H-benzo[d]imidazole

For researchers starting this synthesis, the following table provides a set of recommended starting conditions based on a survey of the literature. These should be considered a starting point for further optimization.

ParameterRecommended Starting ConditionRationale
Reactants o-Phenylenediamine (1.0 eq), this compound (1.0-1.2 eq)A slight excess of the aldehyde can help drive the reaction to completion.
Catalyst p-Toluenesulfonic acid (p-TsOH) (10 mol%)A common, effective, and relatively inexpensive Brønsted acid catalyst.[3][6]
Solvent Ethanol or MethanolPolar protic solvents that are generally effective for this type of condensation.[13]
Temperature RefluxHeating is often required to achieve a reasonable reaction rate.
Atmosphere Open to airAtmospheric oxygen is often sufficient for the final oxidation step.[5]
Monitoring Thin Layer Chromatography (TLC)Essential for determining when the reaction is complete.

References

  • Sharma, J., Soni, P. K., Bansal, R., & Halve, A. K. (2018). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Current Organic Chemistry, 22(23), 2280-2299. Available at: [Link]

  • Ghosh, C., & Subba, G. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34720. Available at: [Link]

  • Ferreira, V. F., da Silva, F. de C., Pinto, A. C., & de Souza, M. C. B. V. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2592–2599. Available at: [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2021). International Journal of Advance Research, Ideas and Innovations in Technology, 7(4). Available at: [Link]

  • Alaqeel, S. I. (2017). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Journal of Chemistry, 2017, 1–13. Available at: [Link]

  • Rajesh, K., & Joshi, Y. C. (2013). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. International Journal of Organic Chemistry, 3(1), 1-5. Available at: [Link]

  • Sharma, J., Soni, P. K., Bansal, R., & Halve, A. K. (2018). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Current Organic Chemistry, 22(23), 2280-2299. Available at: [Link]

  • Al-Garaween, A. A. S., Al-Juthery, H. W. A., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3), 1471-1478. Available at: [Link]

  • Kattar, D. J., & Koutentis, P. A. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Journal of the Indian Chemical Society, 100(10), 101169. Available at: [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (2001). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. The Journal of Organic Chemistry, 66(19), 6432-6434. Available at: [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). DTIC. Available at: [Link]

  • Badbedast, M., Abdolmaleki, A., & Khalili, D. (2023). Synthesis of benzazoles via oxidative cyclization using Fe3O4@PDA/CuCl2 as a green nanocatalyst. Research on Chemical Intermediates, 49(12), 5439-5456. Available at: [Link]

  • Terse, P. (2019). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. Available at: [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules, 27(19), 6527. Available at: [Link]

  • EP1498416A1 - A process for the optical purification of benzimidazole derivatives. (2005). Google Patents.
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). Molecules, 27(6), 1751. Available at: [Link]

  • Kattar, D. J., & Koutentis, P. A. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2019). Molecules, 24(21), 3878. Available at: [Link]

  • What is the best method for preparing benzimidazole from o-phenylenediamine? (2017). ResearchGate. Available at: [Link]

  • Synthesis of benzimidazole from o-phenylenediamine. (2019). Pharmacy Infoline. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 458-461. Available at: [Link]

  • Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. (2013). PharmaInfo. Available at: [Link]

  • Eren, B., & Bekdemir, Y. (2014). Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles. Journal of the Brazilian Chemical Society, 25(7), 1335-1343. Available at: [Link]

  • Synthesis of 2- Methyl benzimidazole. (2020). YouTube. Available at: [Link]

  • Scheme-I SYNTHESIS OF BENZIMIDAZOLE (3): A mixture of substituted... (n.d.). ResearchGate. Available at: [Link]

  • Debsharma, K., et al. (2023). Synthesis of benzimidazole derivatives via reaction between aromatic amines and aldehydes: Structure determination and theoretical insights. Journal of the Indian Chemical Society, 100(2), 100878. Available at: [Link]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1363-S1379. Available at: [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). Molecules, 26(16), 4983. Available at: [Link]

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Technical Support Center: Purification of 2-Methylisonicotinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography. Our goal is to equip you with the scientific rationale behind experimental choices and to offer practical, field-proven solutions to common challenges.

Introduction to the Purification Challenge

This compound is a valuable pyridine derivative used as an intermediate in organic synthesis.[1][2] Its purification is critical to ensure the integrity of subsequent reaction steps and the purity of the final product. The presence of an aldehyde functional group makes the molecule susceptible to oxidation, while its polarity requires careful optimization of chromatographic conditions to separate it from starting materials and reaction byproducts.[1][3] This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before attempting the column chromatography of this compound?

A1: Before proceeding to column chromatography, it is essential to:

  • Confirm Reaction Completion: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials have been consumed.[3] Incomplete reactions are a primary source of impurities.

  • Perform an Aqueous Work-up: A water wash of the crude reaction mixture can remove water-soluble impurities. Ensure proper separation of the aqueous and organic layers in a separatory funnel.[3]

  • Develop a TLC Method: TLC is a crucial preliminary step to determine the optimal solvent system (mobile phase) for your column.[4][5] The ideal solvent system will show good separation between your product and any impurities, with the product having an Rf value of approximately 0.2-0.4.

Q2: What are the common impurities I should expect in the synthesis of this compound?

A2: Common impurities can arise from several sources:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Side-Products: Depending on the synthetic route, side-products with similar polarities to this compound may be present.[3]

  • Oxidation Product: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (2-methyl-isonicotinic acid), especially with prolonged exposure to air.[1][3]

  • Solvent Residues: Residual solvents from the reaction or work-up can be present.[3][6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Due to its sensitivity, proper storage and handling are critical:

  • Storage: Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[7] Keep containers tightly sealed to prevent moisture and air exposure.[8]

  • Handling: Handle in a well-ventilated area, avoiding inhalation of vapors and contact with skin and eyes.[8][9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound by column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation on the Column 1. Incorrect Mobile Phase: The polarity of the solvent system is not optimized. 2. Column Overloading: Too much crude product has been loaded onto the column. 3. Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling.1. Optimize Mobile Phase with TLC: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve better separation on a TLC plate first.[3] 2. Reduce Sample Load: Use an appropriate amount of crude product for your column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid cracks and air bubbles.[5][11]
Product is Eluting with Impurities (Co-elution) 1. Similar Polarity of Impurities: The impurity has a polarity very close to that of this compound. 2. Mobile Phase is Too Polar: A highly polar solvent system may cause all components to elute too quickly.1. Try a Different Solvent System: A less polar mobile phase or a different combination of solvents might improve separation.[3] 2. Consider a Different Stationary Phase: If silica gel is ineffective, alumina may offer different selectivity.[3][5] 3. Recrystallization: If co-elution persists, recrystallization of the impure fractions may be a viable subsequent purification step.[3]
Product Decomposition on the Column 1. Sensitivity to Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. 2. Prolonged Exposure to Air/Light: Aldehydes can be sensitive to oxidation.[1][3]1. Use Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine) before packing the column. 2. Work Quickly and Protect from Light: Perform the chromatography efficiently to minimize the time the compound spends on the column. Protect the column from direct light. 3. Store under Inert Atmosphere: Keep the compound under an inert atmosphere whenever possible.[3]
Oily Product Instead of a Solid 1. Residual Solvent: The purified product may contain residual solvent from the column. 2. Presence of Impurities: Even small amounts of impurities can depress the melting point.1. Dry Under High Vacuum: Use a high vacuum line to remove all traces of solvent.[3] 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes.[3] 3. Re-purification: If the product is still oily, it may require another round of purification.
No Product Eluting from the Column 1. Product is Too Polar: The product is strongly adsorbed to the stationary phase and is not being eluted by the current mobile phase. 2. Decomposition: The product may have decomposed on the column.1. Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexanes).[12][13] 2. Check for Decomposition: Analyze a small sample from the top of the silica gel by TLC to see if the product is still present.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is for determining the optimal mobile phase for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude this compound

  • Developing chamber

  • A range of solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • UV lamp

Procedure:

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 20% ethyl acetate in hexanes).

  • Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for your product. The ideal Rf is between 0.2 and 0.4 for good separation on a column. Adjust the solvent polarity as needed.

Protocol 2: Column Chromatography Purification

This protocol outlines the general steps for purifying this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)[3]

  • Sand

  • Cotton or glass wool

  • Optimized mobile phase (from TLC analysis)

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Preparation:

    • Secure the column vertically.

    • Place a small plug of cotton or glass wool at the bottom.[11]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.[5]

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[11]

    • Allow the silica to settle, then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[3][14]

    • Carefully load the sample onto the top of the sand layer.

  • Elution:

    • Begin eluting with the non-polar mobile phase.[12]

    • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).[12]

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.[4]

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

Column Chromatography Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Method Development Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Mobile Phase Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Purified Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Problem with Purification PoorSep Poor Separation? Start->PoorSep CoElution Co-elution of Impurities? PoorSep->CoElution No SolventOpt Optimize Mobile Phase (TLC) PoorSep->SolventOpt Yes Decomp Product Decomposition? CoElution->Decomp No DiffSolvent Try Different Solvent System CoElution->DiffSolvent Yes Oily Oily Product? Decomp->Oily No NeutralSilica Use Neutralized Silica Decomp->NeutralSilica Yes HighVac Dry Under High Vacuum Oily->HighVac Yes ReduceLoad Reduce Sample Load SolventOpt->ReduceLoad Still Poor Repack Repack Column ReduceLoad->Repack Still Poor DiffStationary Change Stationary Phase (e.g., Alumina) DiffSolvent->DiffStationary Still Co-eluting Recrystallize Recrystallize Fractions DiffStationary->Recrystallize Still Co-eluting WorkFast Work Quickly / Protect from Light NeutralSilica->WorkFast Triturate Triturate with Non-polar Solvent HighVac->Triturate Still Oily

Caption: Decision tree for troubleshooting common purification issues.

References

  • Column Chromatography - Magritek. (n.d.). Retrieved January 4, 2026, from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 4, 2026, from [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (2025, August 6). Retrieved January 4, 2026, from [Link]

  • Column chromatography - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.). Retrieved January 4, 2026, from [Link]

  • B. Column Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved January 4, 2026, from [Link]

  • ICH Q3C (R9) Guideline on impurities - EMA. (2024, April 5). Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of 2-Methylisonicotinaldehyde by recrystallization. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to ensure successful purification outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing probable causes and actionable solutions.

Issue 1: The compound fails to dissolve in the hot solvent.

  • Probable Cause: The chosen solvent may be too non-polar for this compound, which possesses a moderate degree of polarity due to the pyridine ring and the aldehyde group. Alternatively, an insufficient volume of solvent has been used.

  • Solution:

    • Ensure the solvent is at its boiling point before concluding that the compound is insoluble.

    • Incrementally add more hot solvent until the solid dissolves. It is crucial to add the minimum amount of boiling solvent to create a saturated solution for optimal crystal recovery.[1][2][3]

    • If the compound remains insoluble even with a large volume of boiling solvent, a different, more polar solvent or a mixed-solvent system is required. Refer to the solvent selection table in the experimental protocol section.

Issue 2: No crystals form upon cooling.

  • Probable Cause: This is one of the most common issues in recrystallization and can be attributed to several factors:

    • Too much solvent was used: This is the most frequent reason for crystallization failure, resulting in a solution that is not saturated enough for crystals to form.[4][5]

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal nucleation has not been initiated.[5]

    • The rate of cooling was too slow or too fast: While slow cooling is generally preferred for large, pure crystals, sometimes nucleation requires a greater thermodynamic push.[1][6]

  • Solution:

    • If too much solvent is suspected: Boil off a portion of the solvent to increase the concentration of the solute.[4] Allow the solution to cool again. A good test is to dip a glass rod into the solution; a significant residue upon solvent evaporation indicates a high concentration of the compound is still in the mother liquor.[4]

    • To induce crystallization (nucleation):

      • Scratch the inner surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][3][4][7]

      • Add a "seed" crystal of pure this compound to the cooled solution. This provides a template for further crystal formation.[3][4]

      • Cool the solution in an ice-water bath to further decrease the solubility of the compound.[1][6]

Issue 3: The compound "oils out" instead of forming crystals.

  • Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5][7][8] This is common for compounds with low melting points or when a high concentration of impurities significantly depresses the melting point of the mixture. This compound has a reported melting point of 83°C, so this can be a concern with higher-boiling point solvents.[9]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.[5][7]

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which may allow the solution to cool below the compound's melting point before crystallization begins.[5]

    • Consider using a solvent with a lower boiling point.

Issue 4: The recrystallized product has a low yield.

  • Probable Cause:

    • Excessive solvent was used, leaving a significant amount of the product in the mother liquor.[2][4]

    • Premature crystallization occurred during a hot filtration step.

    • The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.[2]

    • The compound has some finite solubility in the cold solvent, leading to inevitable losses.[2]

  • Solution:

    • Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form.

    • If a hot filtration was performed, ensure the funnel and receiving flask were pre-heated to prevent premature crystallization.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.[1][3]

    • To recover the product from the mother liquor, the solvent can be evaporated, and a second recrystallization can be attempted.[4][5]

Issue 5: The recrystallized product is colored, or the purity has not improved.

  • Probable Cause:

    • Colored impurities may be present that have similar solubility profiles to this compound.

    • Rapid crystallization has trapped impurities within the crystal lattice.[1][4]

  • Solution:

    • For colored impurities: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1][4] Be aware that using too much charcoal can also adsorb your product and reduce the yield.[4]

    • To prevent trapping impurities: Ensure the solution cools slowly and without disturbance to allow for the formation of a pure crystal lattice.[1][6] If the solid "crashes out" of solution immediately upon cooling, there may not have been enough solvent. Reheat, add a little more solvent, and cool again.[4]

Troubleshooting Workflow Diagram

G start Start Recrystallization no_dissolve Solid doesn't dissolve? start->no_dissolve dissolve Dissolve crude solid in minimum hot solvent cool Cool solution slowly dissolve->cool crystals Crystals form? cool->crystals oiling_out Compound oils out? cool->oiling_out collect Collect crystals via vacuum filtration crystals->collect Yes no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Cool in ice bath crystals->no_crystals No end Pure Product collect->end no_dissolve->dissolve No add_solvent Add more hot solvent or choose a more polar solvent no_dissolve->add_solvent Yes add_solvent->dissolve no_crystals->cool oiling_out->crystals No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes reheat->cool

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][10] For this compound, a moderately polar aromatic aldehyde, a good starting point is to test polar protic solvents like ethanol or isopropanol, or moderately polar aprotic solvents like ethyl acetate. A two-solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be very effective.[11] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair experimentally.

Q2: How do I perform a two-solvent recrystallization?

A2: In a two-solvent system, you use one solvent in which this compound is soluble (the "good" solvent) and another in which it is insoluble (the "poor" solvent). The two solvents must be miscible.[1]

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would in a single-solvent recrystallization.[1][12]

Q3: What are the safety precautions for handling this compound?

A3: this compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.[13][14][15] Always handle this compound in a well-ventilated area or a chemical fume hood.[14][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][16] Avoid inhalation of fumes or dust.[14][16]

Q4: How can I tell if my recrystallized product is pure?

A4: A pure crystalline solid will have a sharp, defined melting point range (typically < 2°C).[6] You can compare the experimental melting point of your recrystallized product to the literature value (83°C for this compound).[9] A broad or depressed melting point range indicates the presence of impurities. Additionally, techniques like Thin Layer Chromatography (TLC) can be used to assess purity by comparing the recrystallized product to the crude material.[11]

Q5: My compound is a liquid or low-melting solid at room temperature. Can I still use recrystallization?

A5: this compound can exist as a colorless to yellow or brown liquid or solid.[13] Recrystallization is primarily a purification technique for solids.[2][6] If your compound is an oil at room temperature, other purification techniques such as column chromatography or distillation might be more appropriate.[11][17] However, if it is a low-melting solid, recrystallization can still be effective, but care must be taken to avoid "oiling out."

Experimental Protocols

Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step for successful recrystallization.[10] Based on the structure of this compound (a moderately polar aromatic aldehyde), the following solvents are recommended for initial screening.

Solvent/SystemTypeRationale
Isopropanol Polar ProticOften provides a good balance of solubility at high temperatures and insolubility at low temperatures for moderately polar compounds.
Ethyl Acetate Polar AproticGood solvent for many organic compounds. Its lower boiling point can help prevent oiling out.
Ethanol/Water Mixed-SolventEthanol is the "good" solvent, and water is the "poor" solvent. This combination is excellent for fine-tuning the polarity to achieve optimal crystallization conditions.[1]
Ethyl Acetate/Hexanes Mixed-SolventEthyl acetate is the "good" solvent, and hexanes are the "poor" non-polar solvent. This system is effective for compounds that are too soluble in ethyl acetate alone.[11]
Step-by-Step Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent to its boiling point. Add the boiling solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid has just dissolved.[1][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1][6] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1][2]

  • Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass to air dry. For faster drying, a vacuum oven can be used. Ensure the solid is completely dry before determining the melting point and yield.[3]

References

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Sydney. Retrieved from [Link]

  • Recrystallization. (2020, January 10). Professor Dave Explains. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from [Link]

  • PURIFICATION AND CRITERIA OF PURITY. (n.d.). NCERT. Retrieved from [Link]

  • Solubility and Decomposition of Organic Compounds in Subcritical Water. (2023, January 19). MDPI. Retrieved from [Link]

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Troubleshooting low conversion rates in reactions with 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for reactions involving 2-Methylisonicotinaldehyde. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the causality behind common experimental failures. This guide is structured to address issues from the most general to the highly specific, ensuring a logical workflow for diagnosing and solving low conversion rates.

Section 1: The First-Pass Checklist: Universal Troubleshooting Steps

Before delving into reaction-specific issues, it's crucial to rule out common procedural and reagent-related errors. A surprising number of low-yield reactions can be traced back to these fundamental factors.[1]

Question 1: My reaction shows low conversion or has stalled completely. What are the first things I should check?

Answer: When facing low conversion, a systematic initial check is the most efficient approach. Before adjusting complex parameters, verify the fundamentals.

  • Purity and Integrity of Starting Materials:

    • This compound Stability: Aldehydes can be susceptible to oxidation, turning into carboxylic acids, or polymerization, especially if impure.[2][3] Has your starting material been stored properly under an inert atmosphere and at a low temperature (e.g., 2-8°C)?[4][5] Consider re-purifying the aldehyde if it appears discolored or has been stored for a long time.

    • Reagent and Solvent Quality: Ensure all other reagents are of appropriate purity. Solvents must be anhydrous for most organometallic reactions (like the Wittig reaction) or when using water-sensitive catalysts.[6] The presence of moisture can quench strong bases or catalysts.[2]

  • Reaction Setup and Conditions:

    • Inert Atmosphere: For reactions involving strong bases (e.g., n-BuLi in Wittig synthesis) or air-sensitive catalysts, was the glassware properly flame- or oven-dried, and was the reaction maintained under a positive pressure of an inert gas like nitrogen or argon?[1][4]

    • Temperature Control: Was the reaction maintained at the correct temperature? Some reactions are highly exothermic, and adding reagents too quickly can cause temperature spikes, leading to side products.[6] Conversely, some reactions require heating to overcome the activation energy.[7]

    • Stoichiometry: Double-check all calculations for reagent quantities and molar equivalents. Inaccurate weighing is a common source of error.[1]

  • Monitoring the Reaction:

    • TLC/LC-MS Analysis: Are you monitoring the reaction's progress? A reaction may appear stalled when it is simply slow.[7] Compare the reaction mixture to spots of your starting materials. If the starting material spot is diminishing and a new spot is appearing, the reaction is proceeding. If multiple new spots appear, you may have side reactions.

General Troubleshooting Workflow

Below is a logical flow for diagnosing a failing reaction before moving to more complex, reaction-specific variables.

G Start Low Conversion Observed Check_Purity Verify Purity & Stability of Starting Materials Start->Check_Purity Check_Setup Review Reaction Setup (Inert gas, Temp, Stoichiometry) Check_Purity->Check_Setup Check_Monitoring Analyze Reaction Progress (TLC, LC-MS) Check_Setup->Check_Monitoring Decision1 Are Fundamentals OK? Check_Monitoring->Decision1 Fix_Fundamentals Correct Purity/Setup Issues & Rerun Experiment Decision1->Fix_Fundamentals No Proceed Proceed to Reaction-Specific Troubleshooting Decision1->Proceed Yes Fix_Fundamentals->Start

Caption: General workflow for initial troubleshooting of low-yield reactions.

Section 2: Reaction-Specific Troubleshooting Guides

If the general checklist does not reveal the issue, the problem likely lies within the specific chemistry of the reaction you are attempting. This compound's structure—an aldehyde on an electron-deficient pyridine ring with a sterically accessible methyl group—presents unique challenges and opportunities for different reaction classes.

A. Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a weak base. The primary challenge is managing the reaction equilibrium and avoiding side reactions.[8]

Question 2: My Knoevenagel condensation with this compound is giving a low yield. What are the most common causes?

Answer: Low yields in Knoevenagel condensations typically stem from issues with the catalyst, solvent, or the removal of the water byproduct which can inhibit the reaction.[7]

  • Cause 1: Incorrect Catalyst Choice.

    • Explanation: The catalyst must be basic enough to deprotonate the active methylene compound but not so strong that it promotes the self-condensation of this compound (an aldol-type side reaction).[8][9]

    • Solution: Use weak amine bases like piperidine, pyridine, or ammonium salts.[10] Avoid strong bases like NaOH or NaOEt. If the reaction is still slow, consider optimizing the catalyst loading (typically 0.1 equivalents).[7]

  • Cause 2: Equilibrium and Water Removal.

    • Explanation: The Knoevenagel condensation is a reversible reaction that produces water.[7][11] According to Le Châtelier's principle, the presence of this water in the reaction medium can shift the equilibrium back towards the starting materials, thus lowering the conversion.[9]

    • Solution: Remove water as it is formed. The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[7] Alternatively, adding molecular sieves to the reaction can effectively sequester the water byproduct.[12]

  • Cause 3: Low Reactivity of the Methylene Compound.

    • Explanation: The active methylene compound must have sufficiently acidic protons (pKa low enough) to be deprotonated by the weak base. This requires the presence of two electron-withdrawing groups (Z), such as -CN, -COOR, or -COR.[10][12]

    • Solution: Ensure you are using a standard active methylene compound like malononitrile, ethyl cyanoacetate, or diethyl malonate. If your specific substrate is less acidic, you may need to explore slightly stronger (but still controlled) catalytic systems or higher reaction temperatures.[10]

G cluster_0 Knoevenagel Equilibrium cluster_1 Solution Aldehyde Aldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Active Methylene Active Methylene Active Methylene Intermediate->Aldehyde Reversible Product α,β-Unsaturated Product Intermediate->Product - H₂O Product->Intermediate + H₂O (Inhibits) Removal Remove Water (Dean-Stark, Mol. Sieves) Product->Removal Water H₂O Catalyst Weak Base Catalyst->Intermediate Catalyzes Shift Shift Equilibrium to Product Removal->Shift

Caption: Knoevenagel equilibrium and the critical role of water removal.

B. Reductive Amination

This powerful reaction forms C-N bonds by first creating an imine from the aldehyde and an amine, followed by in-situ reduction. The main challenges are ensuring complete imine formation and achieving selective reduction of the imine without reducing the starting aldehyde.[13]

Question 3: My reductive amination is incomplete, leaving unreacted starting materials or the intermediate imine. How can I improve my conversion?

Answer: Incomplete conversion in reductive amination often points to issues with the imine formation equilibrium or the choice and reactivity of the reducing agent.

  • Cause 1: Unfavorable Imine Formation Equilibrium.

    • Explanation: The initial condensation between this compound and the amine to form an imine is a reversible, equilibrium-limited process that also produces water.[14] If the equilibrium favors the starting materials, there won't be enough imine present for the reduction step.

    • Solution:

      • Water Removal: Similar to the Knoevenagel condensation, using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic water removal can drive the equilibrium toward the imine.[14]

      • Lewis Acid Catalyst: For less reactive amines or ketones, a Lewis acid such as Ti(OiPr)₄ can be used to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the amine.[13]

  • Cause 2: Incorrect Choice of Reducing Agent.

    • Explanation: The reducing agent must be strong enough to reduce the C=N bond of the imine but mild enough that it does not significantly reduce the C=O bond of the starting aldehyde.[13] Standard NaBH₄ can reduce both aldehydes and imines, leading to a mixture of the desired amine product and an alcohol byproduct from the reduction of the starting aldehyde.[15]

    • Solution: Employ a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this reason.[13] They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated iminium ion, ensuring high selectivity for the desired product.

  • Cause 3: Reaction pH.

    • Explanation: The reaction is often most effective under mildly acidic conditions (pH ~5-6). This is because the initial amine addition is favored at a slightly higher pH, while the reduction step is faster on the protonated iminium ion, which is more prevalent at a lower pH.

    • Solution: Adding a catalytic amount of a mild acid like acetic acid can be beneficial. However, avoid strongly acidic conditions, which can hydrolyze the imine or cause unwanted side reactions.

ReagentSelectivity for Imine vs. AldehydeTypical ConditionsNotes
NaBH₄ LowMethanol, EthanolCan cause competing reduction of starting aldehyde.[15]
NaBH₃CN HighMethanol, slightly acidic (pH 5-6)Highly effective but introduces cyanide waste.[13]
NaBH(OAc)₃ HighDichloromethane (DCE), Acetic AcidMilder, non-toxic alternative to NaBH₃CN.[13]
Caption: Comparison of common reducing agents for reductive amination.
C. Wittig Reaction

The Wittig reaction converts the aldehyde to an alkene using a phosphorus ylide. Success hinges on the effective generation of the ylide and overcoming potential steric hindrance.[3]

Question 4: I am getting a low yield in my Wittig reaction with this compound. What could be the problem?

Answer: Low yields in Wittig reactions are frequently caused by incomplete ylide formation, steric hindrance, or the nature of the ylide itself (stabilized vs. unstabilized).[2]

  • Cause 1: Inefficient Ylide Generation.

    • Explanation: The ylide is typically formed by deprotonating a phosphonium salt with a strong base. The reaction must be performed under strictly anhydrous conditions, as any moisture will quench the strong base (e.g., n-BuLi, NaH, NaHMDS) and prevent ylide formation.[2]

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Add the base slowly at a low temperature (e.g., 0 °C or -78 °C) to the phosphonium salt suspension and allow sufficient time for the ylide to form, often indicated by a distinct color change.[2]

  • Cause 2: Ylide Stability and Reactivity.

    • Explanation: Ylides are broadly classified as "stabilized" or "unstabilized."

      • Unstabilized ylides (e.g., from alkyl-triphenylphosphonium salts) are highly reactive but can also be unstable and decompose if not used promptly.[2] They typically favor the formation of Z-alkenes.[16]

      • Stabilized ylides (with adjacent electron-withdrawing groups like esters or ketones) are much more stable but less reactive. They may fail to react or react very slowly with sterically hindered carbonyls.[2][3] They generally favor the formation of E-alkenes.[16]

    • Solution: Match the ylide to the substrate. For the relatively unhindered this compound, both types of ylides should react. If using a stabilized ylide and the reaction is slow, you may need to heat the reaction. If using an unstabilized ylide, ensure it is generated and reacted efficiently without prolonged waiting times.

  • Cause 3: Steric Hindrance.

    • Explanation: While this compound is an aldehyde and thus generally more reactive than a ketone, the methyl group adjacent to the pyridine nitrogen could still pose some steric hindrance to the approach of a very bulky ylide.[17][18]

    • Solution: If you suspect steric hindrance is an issue, particularly with a bulky ylide or a challenging substrate, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. HWE reagents (phosphonate carbanions) are more nucleophilic than their Wittig counterparts and often work better for hindered systems.[2][19] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[2]

Section 3: Advanced Troubleshooting and Optimization

Question 5: I've addressed the common issues, but my yield is still suboptimal. How can I systematically optimize the reaction conditions?

Answer: Systematic optimization involves methodically adjusting key parameters to find the ideal conditions for your specific substrate combination. This moves beyond simple troubleshooting to fine-tuning the reaction for maximum efficiency.[20][21]

  • Solvent Screening: The polarity of the solvent can significantly influence reaction rates and selectivity.[7] For example, in Knoevenagel condensations, polar aprotic solvents like DMF or acetonitrile can sometimes lead to higher conversions than nonpolar solvents like toluene.[7] Screen a small set of diverse solvents (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile) while keeping other parameters constant.

  • Temperature Adjustment: Temperature is a critical parameter.[]

    • If no reaction occurs at room temperature, incrementally increase the temperature (e.g., to 50 °C, 80 °C, then reflux).

    • If multiple side products are forming, try lowering the temperature (e.g., to 0 °C or -20 °C) to improve selectivity.

  • Concentration Effects: The concentration of reactants can impact reaction kinetics. Very dilute conditions may slow the reaction down, while highly concentrated conditions can sometimes promote polymerization or other side reactions. Try running the reaction at half and double the original concentration to see the effect.

  • Order of Addition: In some multi-component reactions, changing the order in which reagents are added can prevent the formation of side products by ensuring a specific intermediate is formed first.[23]

A systematic approach, such as "One Factor At a Time" (OFAT), where you vary a single parameter while holding others constant, is a reliable way to identify influential variables.[20]

Section 4: Purification Challenges

Question 6: My reaction worked, but the crude product is impure and difficult to purify. What are the best strategies?

Answer: Low isolated yield is often a result of difficult purification.[24] The choice of purification method depends on the properties of your product and the impurities present.

  • Initial Workup - Liquid-Liquid Extraction:

    • Acid-Base Extraction: Use the properties of your product. If your product contains a basic nitrogen (like the pyridine ring) and your impurities do not, you can wash the organic layer with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt. You can then basify the aqueous layer and re-extract your pure product. This is an excellent way to remove non-basic organic impurities.[25]

    • Bisulfite Adduction: To remove unreacted this compound, you can wash the reaction mixture with an aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, effectively pulling it out of the organic layer.[26]

  • Crystallization: If your product is a solid, recrystallization is a powerful purification technique. The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[25][27]

  • Column Chromatography: This is the most versatile method for separating complex mixtures.[4]

    • Solvent System (Eluent): Finding the right eluent is critical. Use TLC to screen different solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find a system that gives good separation between your product spot and impurity spots.

    • Stationary Phase: While silica gel is most common, if your compound is very polar or basic, it might stick to the silica. In such cases, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

General Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Extraction, Washes) Crude->Workup Is_Solid Is Product a Solid? Workup->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column Perform Column Chromatography Is_Solid->Column No / Oily Check_Purity Purity OK? Recrystallize->Check_Purity Check_Purity->Column No Pure_Product Pure Product Check_Purity->Pure_Product Yes Column->Pure_Product

Caption: Decision workflow for purification of a crude reaction product.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • Benchchem Technical Support Team. (2025).
  • Benchchem. (n.d.). This compound | 63875-01-4. Benchchem.
  • University of Rochester Department of Chemistry. (n.d.). How to Improve Your Yield.
  • Wikipedia. (n.d.). Reductive amination.
  • Gomez, A., et al. (2023). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. PubMed Central.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Benchchem Technical Support Team. (2025).
  • University of Rochester Department of Chemistry. (n.d.). My Reaction Failed: FAQ.
  • Reddit r/Chempros community. (2024). What are some common causes of low reaction yields?. Reddit.
  • Benchchem Technical Support Team. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Benchchem.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Wittig reaction.
  • Benchchem Technical Support Team. (2025).
  • ResearchGate. (n.d.). Optimization of reaction conditions. Download Table.
  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Reddit r/MCAT community. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit.
  • PRISM BioLab. (2023).
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • BOC Sciences. (n.d.). Reaction Condition Optimization Services.
  • Reddit r/chemistry community. (2025).
  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
  • Wisdomlib. (2024). Optimization of reaction conditions: Significance and symbolism.
  • Master Organic Chemistry. (2017).
  • EMU Physics Department. (2023).
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • Sigma-Aldrich. (n.d.). This compound | 63875-01-4.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.

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Technical Support Center: A Researcher's Guide to the Purification of 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for identifying and removing impurities from 2-Methylisonicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their experimental work. The integrity of your research and the success of your synthetic pathways depend on the purity of your starting materials. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate the challenges of purifying this versatile pyridine derivative.

The Critical Role of Purity in Your Research

This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. The presence of even trace impurities can have significant consequences, leading to side reactions, decreased yields, and compromised biological activity of the final product.[1][2] This guide is structured to provide you with the expertise to not only purify your compound but also to understand the underlying principles of each technique, ensuring reproducible and reliable results.

Identifying the Culprits: Common Impurities in this compound

While a definitive list of impurities is highly dependent on the specific synthetic route employed, we can anticipate the most probable contaminants based on common synthetic methodologies and the inherent reactivity of the molecule.

Likely Impurities May Include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,6-lutidine.

  • Oxidation Products: The aldehyde functionality is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-methylisonicotinic acid.[3][4]

  • Over-methylated or Under-methylated Analogs: If the methyl group is introduced during the synthesis, incomplete or excessive methylation can result in impurities.

  • Residual Solvents: Solvents used in the reaction or initial purification steps can be retained in the final product.[5][6]

  • By-products from Side Reactions: Multicomponent reactions or complex synthetic pathways can generate a variety of unintended molecules.[7]

Analytical Workflow for Impurity Identification

A multi-pronged analytical approach is essential for the comprehensive identification and quantification of impurities.

Diagram: Workflow for Impurity Identification

Impurity Identification Workflow Crude_Sample Crude this compound TLC Thin Layer Chromatography (TLC) (Initial Purity Assessment) Crude_Sample->TLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurities) TLC->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) (Non-volatile Impurities) TLC->HPLC Impurity_Profile Comprehensive Impurity Profile GC_MS->Impurity_Profile NMR Nuclear Magnetic Resonance (NMR) (Structural Elucidation) HPLC->NMR Isolate Impurity Fractions HPLC->Impurity_Profile NMR->Impurity_Profile Recrystallization Workflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystals Dry->End

Sources

Technical Support Center: Catalyst Selection for Optimizing Reactions Involving 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst selection for reactions involving 2-Methylisonicotinaldehyde. The unique structure of this molecule, featuring both a reactive aldehyde and a potentially coordinating pyridine nitrogen, presents specific catalytic challenges that require careful consideration.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions that arise during the catalytic transformation of this compound.

Q1: Why is my transition metal catalyst (e.g., Palladium, Rhodium, Nickel) showing low or no activity in a reaction with this compound?

A1: This is the most common challenge and typically stems from catalyst inhibition or "poisoning" by the pyridine nitrogen atom. The nitrogen's lone pair of electrons can strongly coordinate to the electron-deficient metal center of the catalyst.[1][2] This coordination blocks the active sites required for the catalytic cycle to proceed, leading to the formation of stable, inactive metal-pyridine complexes. This issue is particularly pronounced in cross-coupling reactions, where it is often referred to as the "2-pyridyl problem".[3]

  • Causality: The strong σ-coordination of the pyridine nitrogen can effectively outcompete the substrate for access to the metal center, shutting down catalysis.[1]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While not ideal from an atom economy perspective, a higher catalyst concentration can sometimes overcome partial inhibition.

    • Select Robust Ligands: Employ ligands that can modulate the electronic properties of the metal or sterically shield it, reducing the strength of the pyridine coordination. For example, secondary phosphine oxides (SPOs) have shown unique efficacy in promoting palladium-catalyzed couplings of pyridyl Grignard reagents where other common ligands fail.[3]

    • Choose a Different Metal: Some metals are less susceptible to nitrogen poisoning than others. For instance, in certain C-H activation reactions, Ni-based catalysts have been developed that are not only active but also direct the regioselectivity away from the electronically favored C2/C4 positions.[1]

    • Consider Metal-Free Alternatives: Depending on the desired transformation, metal-free catalytic systems may offer a viable path forward, completely avoiding the issue of catalyst poisoning.[4]

Q2: I am trying to hydrogenate the aldehyde group to an alcohol. How can I prevent the simultaneous reduction of the pyridine ring to a piperidine?

A2: Achieving chemoselectivity between the aldehyde and the aromatic pyridine ring is a classic challenge in hydrogenation. The key is to select a catalyst and reaction conditions that favor the reduction of the C=O bond over the aromatic system.

  • Catalyst Selection:

    • Promising Catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst) is often effective for the selective hydrogenation of substituted pyridines to piperidines, but under carefully controlled, milder conditions, it can be used for aldehyde reduction.[5] Non-precious metal catalysts, such as intermetallic nickel silicide, have demonstrated high activity for hydrogenating a wide range of unsaturated compounds, including carbonyls, and may offer high selectivity.[6] Copper-based catalysts (e.g., copper-zinc oxide) are also commonly used for aldehyde hydrogenations and are generally less active towards arene reduction compared to Pd or Pt.[7]

    • Catalysts to Use with Caution: Palladium on carbon (Pd/C) is a very active hydrogenation catalyst and can easily lead to over-reduction of the pyridine ring, especially at elevated temperatures and pressures.[8]

  • Condition Optimization:

    • Temperature and Pressure: Use the lowest temperature and hydrogen pressure that still afford a reasonable reaction rate. High temperatures and pressures favor the more difficult reduction of the aromatic ring.

    • Solvent Choice: Protic solvents like ethanol or methanol can facilitate the reaction.[9]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing the formation of the over-reduced piperidine product.

Q3: My starting material or product appears to be degrading during the reaction or workup. What is the likely cause?

A3: The aldehyde functional group in this compound is susceptible to oxidation, especially in the presence of air (oxygen).[10][11] The product, 2-methylisonicotinic acid, can be formed, leading to lower yields of the desired product and purification difficulties.

  • Preventative Measures:

    • Inert Atmosphere: Conduct reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[10]

    • Solvent Purity: Ensure solvents are degassed and free of peroxides, which can initiate oxidation. Peroxides in ethereal solvents like THF are particularly detrimental.[12]

    • Temperature Control: Avoid excessive heat during purification steps like distillation or when concentrating the reaction mixture on a rotary evaporator.[10]

    • Proper Storage: Store this compound and its derivatives at low temperatures and under an inert atmosphere to prevent degradation over time.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental failures.

Scenario 1: Low Conversion or Complete Failure of Reaction

If your reaction is not proceeding, a systematic check of the catalyst, reagents, and conditions is necessary. The following decision tree can guide your troubleshooting process.

G start Issue: Low/No Conversion catalyst_check Step 1: Verify Catalyst Activity start->catalyst_check preactivation Is catalyst pre-activation required? (e.g., Pd(II) to Pd(0)) catalyst_check->preactivation preactivation_yes Action: Perform pre-activation step as per literature protocol. preactivation->preactivation_yes Yes reagent_check Step 2: Check Reagents & Solvents preactivation->reagent_check No preactivation_no Is the catalyst known to be air/moisture sensitive? impurities Are reagents pure? Are solvents anhydrous & deoxygenated? reagent_check->impurities impurities_no Action: Purify reagents. Use freshly dried/degassed solvents. impurities->impurities_no No condition_check Step 3: Evaluate Reaction Conditions impurities->condition_check Yes impurities_yes Proceed to Condition Check temp_conc Are temperature, pressure, and concentrations optimal? condition_check->temp_conc temp_conc_no Action: Optimize conditions. Run a Design of Experiments (DoE) if necessary. temp_conc->temp_conc_no No temp_conc_yes Consider Catalyst Poisoning (See FAQ Q1) temp_conc->temp_conc_yes Yes G start Define Desired Transformation for this compound transformation Select Reaction Type start->transformation hydrogenation Hydrogenation / Reduction transformation->hydrogenation Reduction oxidation Oxidation transformation->oxidation Oxidation cc_coupling C-C / C-N Coupling transformation->cc_coupling Coupling ch_activation C-H Activation transformation->ch_activation C-H Func. hydro_target What is the reduction target? hydrogenation->hydro_target oxid_target What is the oxidation target? oxidation->oxid_target coupling_target What is the coupling type? cc_coupling->coupling_target ch_target What is the desired regioselectivity? ch_activation->ch_target aldehyde Aldehyde -> Alcohol hydro_target->aldehyde C=O bond ring Pyridine -> Piperidine hydro_target->ring Aromatic Ring aldehyde_cat Catalyst Choice: - PtO₂ (mild conditions) - Ni-based (e.g., Ni-silicide) - Cu/ZnO aldehyde->aldehyde_cat ring_cat Catalyst Choice: - Pd/C - Rh/C - PtO₂ (harsher conditions) ring->ring_cat acid Aldehyde -> Carboxylic Acid oxid_target->acid oxid_cat Catalyst Choice: - Cu or Mn oxides with O₂ - KMnO₄, K₂Cr₂O₇ (stoichiometric) acid->oxid_cat suzuki Suzuki, Stille, etc. coupling_target->suzuki coupling_cat Catalyst Choice: - Pd complexes with specialized ligands (e.g., phosphine oxides, bulky biaryls) - Address catalyst poisoning (FAQ Q1) suzuki->coupling_cat c2_c4 C2 / C4 Position ch_target->c2_c4 c3 C3 Position ch_target->c3 c2_c4_cat Catalyst Choice: - Standard Pd(II) catalysts often favor C2/C4 c2_c4->c2_c4_cat c3_cat Catalyst Choice: - Specialized Ni-Al bimetallic systems - Use of directing groups c3->c3_cat

Sources

Managing temperature and reaction time for 2-Methylisonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing reactions with 2-Methylisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting protocols, and answers to frequently asked questions. Our focus is to empower you with the knowledge to control reaction temperature and time, ensuring optimal yields and minimizing side-product formation.

Introduction to this compound

This compound, also known as 2-methyl-4-pyridinecarboxaldehyde, is a versatile heterocyclic aldehyde. Its structure, featuring a pyridine ring with a methyl group at the 2-position and an aldehyde at the 4-position, makes it a valuable intermediate in the synthesis of a wide array of complex molecules and pharmacologically active compounds. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group's reactivity are key to its synthetic utility. However, these same features can also lead to challenges in controlling reaction outcomes. This guide will provide in-depth insights into managing two critical parameters: temperature and reaction time.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary stability concerns with this compound?

A1: this compound is a relatively stable compound under standard storage conditions (cool, dry, and dark place). However, prolonged exposure to air and light can lead to gradual oxidation of the aldehyde group to the corresponding carboxylic acid, 2-methylisonicotinic acid. It is also sensitive to strong oxidizing agents. At elevated temperatures, there is a risk of polymerization, especially in the presence of strong acids or bases.

Q2: How does the 2-methyl group influence the reactivity of the aldehyde?

A2: The methyl group at the 2-position of the pyridine ring has a modest electron-donating effect. This can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted pyridine-4-aldehyde. However, this effect is generally minor, and the aldehyde remains highly reactive towards nucleophiles. The primary influence of the 2-methyl group is often steric, which can play a role in the approach of bulky nucleophiles or reagents.

Q3: What are the most common reactions performed with this compound?

A3: Due to its aldehyde functionality, this compound is frequently used in reactions such as:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form substituted alkenes.[1][2][3][4][5]

  • Wittig Reaction: Olefination with phosphorus ylides to produce a variety of vinyl-substituted pyridines.[2][6][7][8][9]

  • Oxidation: Conversion to 2-methylisonicotinic acid, a valuable building block.

  • Reductive Amination: Formation of substituted amines.

  • Synthesis of Heterocycles: Used as a precursor for building more complex fused ring systems.[10]

Q4: Why is precise temperature control so critical in reactions with this aldehyde?

A4: Temperature is a key parameter that dictates not only the reaction rate but also the selectivity and the prevalence of side reactions.

  • Low Temperatures: Often favor kinetic products and can help to minimize the formation of thermally induced side products like polymers.

  • Elevated Temperatures: Can be necessary to overcome activation energy barriers and drive reactions to completion, but can also lead to decomposition, polymerization, or the formation of thermodynamic and often undesired byproducts. For instance, in some nucleophilic additions to conjugated systems, higher temperatures favor the conjugate addition product.[3]

Q5: How does reaction time impact the outcome of my experiment?

A5: Reaction time is intrinsically linked to temperature and conversion.

  • Insufficient Time: Leads to incomplete conversion and a lower yield of the desired product.

  • Excessive Time: Can result in the formation of byproducts through secondary reactions of the product or starting materials, or decomposition.[10] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Issue 1: Low or No Product Yield

Low product yield is a frequent issue that can stem from various factors. The following decision tree can help diagnose the root cause.

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products. Temperature and reaction time are often the culprits.

Observation Potential Cause Recommended Action
Streaking or baseline spot on TLC Polymerization: Pyridine aldehydes can polymerize, especially at high temperatures or in the presence of strong acids/bases.- Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C if the reaction rate is sufficient.- Use a milder catalyst. Strong bases can promote polymerization.[5]- Ensure slow, controlled addition of reagents to avoid localized high concentrations and exotherms.
Spot corresponding to 2-methylisonicotinic acid Oxidation: The aldehyde is susceptible to oxidation, which can be accelerated by heat, prolonged reaction times in the presence of air, or certain reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents. - Avoid excessive heating and prolonged reaction times.
Multiple new spots on TLC Complex Side Reactions: Depending on the specific reaction (e.g., self-condensation, Cannizzaro reaction), various side products can form.- Optimize reaction temperature. A temperature screening can reveal an optimal window where the desired reaction is favored.- Adjust stoichiometry. For example, in a Knoevenagel condensation, a slight excess of the active methylene compound may suppress aldehyde self-condensation.- Change the catalyst or solvent. The reaction medium can significantly influence selectivity.
Issue 3: Incomplete Reaction and Starting Material Recovery

If a significant amount of this compound remains even after a prolonged period, the reaction may be stalled.

Observation Potential Cause Recommended Action
Reaction stalls after initial conversion Catalyst Deactivation: The catalyst may be consumed by impurities or degrade over time, especially at higher temperatures.- Add a fresh portion of the catalyst. - Consider a more robust catalyst.
Equilibrium Reached: The reaction may be reversible and has reached equilibrium.- Remove a byproduct to drive the reaction forward. For example, in Knoevenagel condensations, removing water with a Dean-Stark apparatus or molecular sieves can increase the yield.[5]
Very slow or no reaction from the start Insufficient Activation Energy: The reaction temperature may be too low to initiate the reaction at a reasonable rate.- Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress by TLC.- Consider a more active catalyst or a different solvent that may better facilitate the reaction.

Part 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for common reactions involving this compound, with an emphasis on the role of temperature and time.

Protocol 1: Knoevenagel Condensation with Malononitrile

This reaction is a classic C-C bond-forming reaction. Temperature and catalyst choice are crucial for achieving high yields and avoiding side reactions.

Reaction Scheme: this compound + Malononitrile → 2-(2-methylpyridin-4-ylmethylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol (or other suitable solvent)

  • Basic catalyst (e.g., piperidine, ammonium acetate)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 5-10 mol%).

  • Temperature and Time Management:

    • Room Temperature: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. For many activated substrates, the reaction may be complete within 2-4 hours. This is the preferred starting temperature to minimize side reactions.

    • Elevated Temperature: If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C. Be cautious, as higher temperatures can lead to polymerization or other side reactions. Do not exceed 80 °C unless necessary and monitor closely.

  • Workup: Once the starting aldehyde is consumed (as indicated by TLC), cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Workflow Diagram:

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Aldehyde & Malononitrile in Ethanol B Add Catalyst (e.g., Piperidine) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Heat to 40-60°C (if necessary) D->E Reaction sluggish? F Cool to RT D->F Reaction complete E->D G Filter Precipitate or Concentrate & Purify F->G

Caption: Workflow for the Knoevenagel condensation.

Protocol 2: Wittig Reaction with a Stabilized Ylide

The Wittig reaction is a powerful method for olefination. With stabilized ylides, the reaction conditions are generally mild.

Reaction Scheme: this compound + (Triphenylphosphoranylidene)acetate → Ethyl 3-(2-methylpyridin-4-yl)acrylate

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Step-by-Step Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Ylide Addition: Add the stabilized ylide (1.0-1.2 eq) to the solution.

  • Temperature and Time Management:

    • Room Temperature: Stir the reaction mixture at room temperature. Stabilized ylides are less reactive than unstabilized ones, so the reaction may require several hours to overnight. Monitor the reaction progress by TLC.

    • Elevated Temperature: If the reaction is slow, it can be gently heated to reflux. However, start at room temperature to assess the reactivity.

  • Workup: After the reaction is complete, concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture). Further purification is typically achieved by column chromatography.

Protocol 3: Oxidation to 2-Methylisonicotinic Acid

This protocol describes a common oxidation of the aldehyde to the corresponding carboxylic acid.

Reaction Scheme: this compound → 2-Methylisonicotinic acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium hydroxide (NaOH) (optional, for basic conditions)

  • Sulfuric acid (H₂SO₄) (for acidification)

Step-by-Step Procedure:

  • Setup: Dissolve this compound in water. If desired, the solution can be made basic with NaOH.

  • Oxidant Addition: Slowly add a solution of potassium permanganate in water to the aldehyde solution. The addition should be done at a controlled temperature, typically starting at room temperature or slightly below, as the oxidation is exothermic.

  • Temperature and Time Management:

    • Maintain the temperature between 20-40 °C during the addition. After the addition is complete, the mixture may be heated to 50-70 °C for a period to ensure the reaction goes to completion. Reaction times can vary from 1 to several hours.

  • Workup: After the reaction is complete (the purple color of permanganate disappears), the brown manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with sulfuric acid to precipitate the 2-methylisonicotinic acid, which can be collected by filtration.

References

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Rasayan J. Chem.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). BenchChem.
  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from a source detailing Wittig reaction conditions.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Wittig reaction. (n.d.). In Wikipedia. Retrieved from a source providing a general overview of the Wittig reaction.
  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.).
  • Oxidation of various aldehydes under the optimized conditions. (n.d.). ResearchGate.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Asian Journal of Chemistry.
  • Optimization of Knoevenagel condensation reaction using aldehyde 1a (2 mmol) and malononitrile (2.5 mmol) with and without biopolymers (20% w/w) as catalysts. (n.d.). ResearchGate.
  • Troubleshooting common issues in pyridine synthesis. (2025). BenchChem.
  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
  • Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. (2020, May 2). Orbital: The Electronic Journal of Chemistry.
  • (a) Effect of reaction time on the yield of products for Knoevenagel... (n.d.). ResearchGate.
  • The Wittig Reaction. (n.d.). Organic Chemistry Tutor.
  • Effect of temperature on addition to conjugated carbonyl compounds. (2021, October 10). YouTube.
  • Knoevenagel condensation. (n.d.). In Wikipedia.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
  • The Knoevenagel Condensation. (n.d.). ResearchGate.
  • Side-Chain Reactions of Substituted Pyridines. (2024, September 24). Pearson.
  • Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H). (n.d.). ResearchGate.
  • Knoevenagel condensation. (n.d.). In Wikipedia.
  • Knoevenagel condensation of aldehydes with malononitrile or ethyl cyanoacetate catalyzed by MgO in CH3CN. (n.d.). ResearchGate.
  • A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cycliz
  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from a source on optimizing reaction conditions.
  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (n.d.). ResearchGate.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (n.d.). Organic Chemistry Portal.
  • Novel Methods of Knoevenagel Condens
  • Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. (n.d.). ResearchGate.
  • The comparison of Knoevenagel condensation under different reaction conditions. (n.d.). ResearchGate.
  • Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes. (n.d.). PMC.
  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from a source detailing Wittig reaction conditions.
  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). (n.d.). ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • Oxidation of alkyl pyridines and alkyl quinolines. (n.d.).
  • Heterocyclic Compounds 2. (n.d.). Scribd.
  • Potassium Permanganate. (n.d.). ResearchGate.
  • Heterocyclic Chemistry. (n.d.).

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Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methylisonicotinaldehyde: An In-Depth Technical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Methylisonicotinaldehyde

This compound, also known as 2-methyl-4-formylpyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring with a methyl group at the 2-position and an aldehyde at the 4-position, provides a versatile scaffold for the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of such compounds. This guide will delve into the detailed analysis of both the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, providing a foundational understanding for researchers in the field.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines a robust methodology for the analysis of this compound.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (ideally >95%) to minimize interference from impurity signals.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for this compound.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Dissolution and Transfer: Dissolve the weighed sample in the deuterated solvent in a small, clean vial. To ensure a homogeneous magnetic field and optimal shimming, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Data Acquisition

The following parameters are recommended for data acquisition on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a wealth of information about its proton environments. The experimental data, acquired in CDCl₃, reveals distinct signals for the aldehyde, aromatic, and methyl protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.05Singlet (s)1H-H-7 (Aldehyde)
8.76Doublet (d)1H4.9H-6
7.56Singlet (s)1H-H-3
7.51Doublet (d)1H4.9H-5
2.68Singlet (s)3H-H-8 (Methyl)

Data sourced from ChemicalBook[1].

Interpretation of the ¹H NMR Spectrum:
  • Aldehyde Proton (H-7) at 10.05 ppm: This highly deshielded singlet is characteristic of an aldehyde proton, with its chemical shift influenced by the electron-withdrawing nature of the carbonyl group and the aromatic ring. The absence of coupling confirms it has no adjacent protons.

  • Aromatic Protons (H-6, H-3, H-5):

    • The proton at the 6-position (H-6) appears as a doublet at 8.76 ppm. Its downfield shift is attributed to its position alpha to the electron-withdrawing nitrogen atom in the pyridine ring. It is split into a doublet by the adjacent H-5 proton with a coupling constant of 4.9 Hz.

    • The proton at the 3-position (H-3) resonates as a singlet at 7.56 ppm. The lack of splitting is due to the absence of neighboring protons.

    • The proton at the 5-position (H-5) is observed as a doublet at 7.51 ppm, coupled to the H-6 proton with the same coupling constant of 4.9 Hz.

  • Methyl Protons (H-8) at 2.68 ppm: The three protons of the methyl group give rise to a singlet at 2.68 ppm. The singlet nature of this peak indicates no coupling to any adjacent protons.

G cluster_0 This compound cluster_1 ¹H-¹H Couplings a a H6 H-6 (8.76 ppm) H5 H-5 (7.51 ppm) H6->H5 J = 4.9 Hz

Caption: Key ¹H-¹H coupling interaction in this compound.

¹³C NMR Spectral Analysis of this compound

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppmCarbon Assignment
192.5C-7 (Aldehyde Carbonyl)
159.0C-2
151.0C-6
145.0C-4
125.0C-5
122.0C-3
24.5C-8 (Methyl)

Disclaimer: These are computationally predicted values and may differ from experimental results.

Interpretation of the Predicted ¹³C NMR Spectrum:
  • Aldehyde Carbonyl (C-7) at ~192.5 ppm: The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield, which is characteristic for this functional group.

  • Aromatic Carbons (C-2, C-6, C-4, C-5, C-3):

    • The carbon atoms directly attached to the nitrogen (C-2 and C-6) are expected to be significantly deshielded, with C-2 (bearing the methyl group) predicted around 159.0 ppm and C-6 around 151.0 ppm.

    • The carbon atom bonded to the aldehyde group (C-4) is also deshielded, with a predicted chemical shift of approximately 145.0 ppm.

    • The remaining aromatic carbons (C-5 and C-3) are expected to resonate at higher fields, around 125.0 ppm and 122.0 ppm, respectively.

  • Methyl Carbon (C-8) at ~24.5 ppm: The methyl carbon is the most shielded, appearing in the typical aliphatic region of the ¹³C NMR spectrum.

Comparative Spectral Analysis

To better understand the spectral features of this compound, a comparison with its parent structures, isonicotinaldehyde (pyridine-4-carbaldehyde) and 2-methylpyridine, is highly instructive.

Table 3: Comparison of ¹H and ¹³C NMR Data for this compound and Related Compounds (in CDCl₃)

CompoundProton¹H Chemical Shift (δ) ppmCarbon¹³C Chemical Shift (δ) ppm
This compound H-7 (CHO)10.05C-7 (CHO)~192.5 (Predicted)
H-68.76C-2~159.0 (Predicted)
H-37.56C-6~151.0 (Predicted)
H-57.51C-4~145.0 (Predicted)
H-8 (CH₃)2.68C-5~125.0 (Predicted)
C-3~122.0 (Predicted)
C-8 (CH₃)~24.5 (Predicted)
Isonicotinaldehyde H-7 (CHO)10.11C-7 (CHO)192.4
H-2, H-68.89C-2, C-6151.2
H-3, H-57.72C-4142.2
C-3, C-5122.3
2-Methylpyridine H-68.52C-2157.7
H-37.08C-6149.2
H-47.58C-4136.5
H-57.12C-3121.5
H-7 (CH₃)2.52C-5122.2
C-7 (CH₃)24.5

Data for Isonicotinaldehyde and 2-Methylpyridine sourced from spectral databases.

Key Observations from the Comparative Analysis:
  • Effect of the Methyl Group: Comparing this compound with isonicotinaldehyde, the introduction of the methyl group at the 2-position causes a slight upfield shift of the H-3 and H-5 protons and a downfield shift of the H-6 proton. In the ¹³C spectrum, the C-2 carbon is significantly deshielded due to the methyl substituent.

  • Effect of the Aldehyde Group: Comparing this compound with 2-methylpyridine, the strongly electron-withdrawing aldehyde group at the 4-position causes a significant downfield shift of all the aromatic protons, most notably H-6. Similarly, all aromatic carbons in this compound are deshielded compared to those in 2-methylpyridine, with the C-4 carbon showing the largest downfield shift.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for the unambiguous assignment of all proton and carbon signals. The characteristic chemical shifts and coupling patterns are consistent with the electronic effects of the methyl and aldehyde substituents on the pyridine ring. This guide provides a comprehensive framework for the spectral analysis of this important synthetic intermediate, offering valuable experimental insights and a comparative perspective that will aid researchers in their synthetic and analytical endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Available at: [Link]

  • UCL Faculty of Mathematical & Physical Sciences. NMR Sample Preparation. Available at: [Link]

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A Comparative Guide for Medicinal Chemists: 2-Methylisonicotinaldehyde vs. 4-Formylpyridine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of heterocyclic chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular architectures. Among the vast arsenal of reagents available to the medicinal chemist, pyridine-based aldehydes stand out for their versatility in constructing a diverse array of nitrogen-containing ring systems. This guide provides an in-depth, data-driven comparison of two structurally similar yet functionally distinct reagents: 2-methylisonicotinaldehyde and 4-formylpyridine. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights required to make informed decisions in their synthetic endeavors, moving beyond mere procedural descriptions to unveil the nuanced reactivity that governs the utility of each compound.

The Strategic Importance of Pyridine Aldehydes in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern drug design. Aldehyde-functionalized pyridines, such as this compound and 4-formylpyridine, serve as key intermediates, enabling the construction of complex heterocyclic systems through a variety of classical and contemporary synthetic methodologies. Their utility spans the synthesis of fused ring systems, multicomponent reactions, and the generation of novel pharmacophores.

This compound: A Sterically Influenced Reagent for Selective Synthesis

This compound, with its characteristic methyl group ortho to the aldehyde, presents a unique steric and electronic profile. This substitution is not merely a passive feature; it actively directs the course of chemical reactions, often enabling selectivities that are unattainable with its unsubstituted counterpart.

Key Synthetic Applications & Mechanistic Insights

The primary utility of this compound lies in its application in reactions where steric hindrance can be leveraged to control regioselectivity or to favor specific cyclization pathways.

  • Pfitzinger Reaction for Substituted Quinolines: The Pfitzinger reaction, a classic method for quinoline synthesis, involves the condensation of isatin with a carbonyl compound. When this compound is employed, the reaction with isatin and a suitable active methylene compound, such as an enolizable ketone, proceeds to form highly substituted quinoline-4-carboxylic acids. The methyl group can influence the orientation of the final cyclization step, offering a degree of regiocontrol.

  • Hantzsch-Type Pyridine Synthesis: In multicomponent reactions like the Hantzsch synthesis, this compound can serve as the aldehyde component. Its steric bulk can influence the dihydropyridine intermediate's conformation, which may affect the final oxidation step and the overall yield of the desired substituted pyridine.

  • Asymmetric Synthesis: The presence of the methyl group creates a more defined three-dimensional space around the reactive aldehyde center. This feature has been exploited in asymmetric synthesis where a chiral auxiliary or catalyst can more effectively differentiate between the two faces of the formyl group, leading to higher enantioselectivities in reactions like asymmetric aldol additions or hydrocyanations.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential.

Methodology:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.0 mmol) and urea (1.5 mmol).

  • Add a catalytic amount of hydrochloric acid (0.1 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure dihydropyrimidinone derivative.

Rationale: The acidic catalyst protonates the aldehyde, activating it for nucleophilic attack by the urea. The steric hindrance from the ortho-methyl group can influence the rate of the initial condensation step compared to the less hindered 4-formylpyridine.

4-Formylpyridine: The Unhindered Workhorse for Diverse Heterocycles

4-Formylpyridine, lacking the steric encumbrance of its methylated analog, is a more sterically accessible and widely employed building block. Its reactivity is primarily governed by the electron-withdrawing nature of the pyridine ring, which activates the aldehyde group towards nucleophilic attack.

Key Synthetic Applications & Mechanistic Insights

The unhindered nature of 4-formylpyridine makes it a versatile substrate for a broad range of condensation and multicomponent reactions.

  • Knoevenagel Condensation: 4-Formylpyridine readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to yield electron-deficient alkenes. These products are valuable Michael acceptors and precursors for the synthesis of various heterocyclic systems, including pyridines and pyrimidines.

  • Iminium Ion Chemistry and Pictet-Spengler Reaction: The aldehyde can be readily converted to an iminium ion, which is a key intermediate in reactions like the Pictet-Spengler synthesis of tetrahydro-β-carbolines. The electronic properties of the pyridine ring facilitate iminium ion formation and subsequent cyclization.

  • Multicomponent Reactions (Ugi, Passerini): 4-Formylpyridine is an excellent carbonyl component in isocyanide-based multicomponent reactions such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex, peptide-like molecules from simple starting materials, and the unhindered nature of 4-formylpyridine often leads to high yields.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Methodology:

  • In a round-bottom flask, dissolve 4-formylpyridine (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The formation of a solid product is typically observed.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and dry to yield 2-(pyridin-4-ylmethylene)malononitrile.

Rationale: The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-formylpyridine. The lack of steric hindrance allows this reaction to proceed rapidly and efficiently at room temperature.

Head-to-Head Performance Comparison

The choice between this compound and 4-formylpyridine is dictated by the specific synthetic objective. The following table summarizes their key performance characteristics based on typical experimental outcomes.

FeatureThis compound4-FormylpyridineRationale & Key Considerations
Steric Hindrance HighLowThe ortho-methyl group significantly hinders the approach to the aldehyde, influencing selectivity.
Reactivity in Condensations Moderate to GoodHigh4-Formylpyridine generally reacts faster due to lower steric hindrance.
Regioselectivity Potentially HighGenerally LowThe methyl group can direct cyclizations or additions to a specific orientation.
Yields in MCRs VariableGenerally HighThe unhindered nature of 4-formylpyridine often leads to cleaner reactions and higher yields in reactions like the Ugi synthesis.
Asymmetric Induction More EffectiveLess EffectiveThe defined steric environment of this compound enhances facial discrimination by chiral catalysts.
Common Applications Regioselective cyclizations, sterically demanding syntheses, asymmetric reactions.General condensation reactions, multicomponent reactions, synthesis of linear conjugated systems.The choice is application-dependent.

Visualizing the Synthetic Pathways

To better illustrate the decision-making process and the flow of the described synthetic transformations, the following diagrams are provided.

G cluster_0 Synthetic Choice cluster_1 Pathway 1: Regioselectivity/Asymmetry cluster_2 Pathway 2: High Reactivity/Diversity Start Start Synthesis Decision Desired Outcome? Start->Decision Reagent1 This compound Decision->Reagent1 High Selectivity Reagent2 4-Formylpyridine Decision->Reagent2 High Reactivity Reaction1 Pfitzinger or Asymmetric Addition Reagent1->Reaction1 Product1 Sterically Defined Heterocycle Reaction1->Product1 Reaction2 Knoevenagel or Ugi Reaction Reagent2->Reaction2 Product2 Diverse Heterocyclic Scaffolds Reaction2->Product2

Caption: Decision workflow for selecting the appropriate pyridine aldehyde.

G cluster_0 Knoevenagel Condensation Workflow Start Combine Reactants: 4-Formylpyridine Malononitrile Ethanol Step1 Add Catalyst: Piperidine Start->Step1 Step2 Stir at Room Temperature (1 hr) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Filter and Wash Product Step3->Step4 Reaction Complete End Pure Product Step4->End

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion and Future Outlook

Both this compound and 4-formylpyridine are invaluable reagents in the synthesis of heterocyclic compounds. The choice between them is not a matter of superior versus inferior, but rather a strategic decision based on the desired molecular complexity, selectivity, and overall synthetic goal. 4-Formylpyridine serves as a robust and versatile workhorse for a wide array of transformations where high reactivity is desired. In contrast, this compound offers a more nuanced reactivity profile, enabling chemists to exert a higher degree of control over stereochemical and regiochemical outcomes.

As the demand for novel, structurally complex small molecules continues to grow in the pharmaceutical and materials science sectors, a deep understanding of how subtle structural modifications on a starting material can profoundly impact the course of a reaction is more critical than ever. It is our hope that this guide will serve as a valuable resource for scientists, empowering them to design more efficient and elegant synthetic routes to the next generation of functional molecules.

References

  • Title: A review on the synthesis of 2-amino-3-cyanopyridine derivatives Source: Arkivoc URL: [Link]

  • Title: Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives as antitubercular agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The Ugi reaction Source: Chemical Reviews URL: [Link]

A Comparative Guide to the Structural Validation of 2-Methylisonicotinaldehyde by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of two primary mass spectrometry ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the structural validation of 2-Methylisonicotinaldehyde, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of the expected spectral data, grounded in established fragmentation principles.

Introduction: The Imperative of Structural Integrity

This compound (C₇H₇NO), with a molecular weight of 121.14 g/mol and an exact mass of 121.0528 Da, is a pyridine derivative of significant interest in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a pyridine ring substituted with a methyl and a formyl group, presents a unique fragmentation pattern under mass spectrometric analysis. Accurate structural validation is paramount to ensure the integrity of subsequent research and development, from reaction monitoring to the biological evaluation of derived compounds. Mass spectrometry stands as a powerful and sensitive analytical technique for this purpose, providing not only molecular weight information but also crucial structural insights through the analysis of fragmentation patterns.[2]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it dictates the nature and extent of fragmentation, thereby influencing the structural information that can be gleaned from the resulting spectrum. Here, we compare the "hard" ionization of Electron Ionization (EI) with the "soft" ionization of Electrospray Ionization (ESI).

Electron Ionization (EI-MS): Unveiling the Fragmentation Fingerprint

Principle: In EI, the analyte is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energetic collision ejects an electron from the molecule, forming a radical cation (M•+). The high internal energy of this molecular ion often leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for the compound.[2][3]

Application to this compound: EI-MS is well-suited for volatile and thermally stable compounds like this compound. The resulting mass spectrum is expected to be rich in fragment ions, providing detailed structural information.

Electrospray Ionization (ESI-MS): Preserving the Molecular Ion

Principle: ESI is a soft ionization technique that generates ions from a solution. The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) or other adducts.[4] Due to the gentle nature of this process, fragmentation is minimal, and the spectrum is often dominated by the molecular ion peak.

Application to this compound: ESI-MS is particularly useful for confirming the molecular weight of this compound with high accuracy. The basic nitrogen atom on the pyridine ring readily accepts a proton, making it highly amenable to positive-ion ESI. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is required.

Predicted Mass Spectra and Fragmentation Analysis

As of the writing of this guide, a publicly available experimental mass spectrum for this compound has not been identified. Therefore, the following sections present a detailed prediction of the expected fragmentation patterns based on established principles of mass spectrometry for aromatic aldehydes and pyridine derivatives.

Predicted Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of this compound is anticipated to show a prominent molecular ion peak (M•+) at m/z 121. The subsequent fragmentation is predicted to follow several key pathways:

  • α-Cleavage: Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z 120 ([M-H]⁺). This is a common fragmentation pathway for aldehydes.[5]

  • Loss of Carbon Monoxide (CO): The acylium ion at m/z 120 can further lose a neutral CO molecule to generate a fragment at m/z 92.

  • Benzylic Cleavage: Cleavage of the bond between the pyridine ring and the formyl group, leading to the formation of a 2-methylpyridinyl cation at m/z 92 and a formyl radical.

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species, though these are typically of lower intensity.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
121[C₇H₇NO]•+Molecular Ion (M•+)
120[C₇H₆NO]⁺Loss of H• from the aldehyde group (α-cleavage)
92[C₆H₆N]⁺Loss of CO from the [M-H]⁺ ion or benzylic cleavage
65[C₄H₃N]⁺Further fragmentation of the pyridine ring

Diagram 1: Predicted EI-MS Fragmentation Workflow

G M This compound (m/z 121) M_H [M-H]⁺ (m/z 120) M->M_H - H• M_CHO [M-CHO]⁺ (m/z 92) M->M_CHO - •CHO M_H_CO [M-H-CO]⁺ (m/z 92) M_H->M_H_CO - CO

Caption: Predicted Electron Ionization fragmentation pathways for this compound.

Predicted Electrospray Ionization Tandem Mass Spectrum (ESI-MS/MS)

In ESI-MS, this compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at m/z 122. Collision-Induced Dissociation (CID) in an MS/MS experiment would then be used to induce fragmentation.

The primary fragmentation pathways for the [M+H]⁺ ion are predicted to be:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for protonated aromatic aldehydes, leading to a fragment at m/z 94.

  • Loss of the Aldehyde Group: Cleavage of the C-C bond between the pyridine ring and the formyl group, resulting in the 2-methylpyridinyl cation at m/z 92.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment
1229428 (CO)Protonated 2-methylpyridine
1229230 (CH₂O)2-methylpyridinyl cation

Diagram 2: Predicted ESI-MS/MS Fragmentation Workflow

G MH [M+H]⁺ (m/z 122) MH_CO [M+H-CO]⁺ (m/z 94) MH->MH_CO - CO MH_CHO [M+H-CHO]⁺ (m/z 92) MH->MH_CHO - CH₂O

Caption: Predicted ESI-MS/MS fragmentation of the protonated this compound.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectrometric analysis, the following detailed protocols are provided as a starting point. Optimization may be necessary based on the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI Analysis

Rationale for Choices: A non-polar capillary column is chosen for good separation of aromatic compounds. The temperature program is designed to ensure adequate separation from potential impurities and solvent peaks while maintaining good peak shape. The electron energy is set to the standard 70 eV to allow for comparison with spectral libraries.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless injection).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for ESI Analysis

Rationale for Choices: Reversed-phase chromatography is suitable for separating polar aromatic compounds. An acidic mobile phase is used to promote protonation of the pyridine nitrogen, enhancing ESI efficiency in positive ion mode. Tandem mass spectrometry is essential to induce and analyze fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Instrument-specific optimized values for nebulizer and drying gases.

    • MS1 Scan: m/z 50-300 to identify the precursor ion ([M+H]⁺ at m/z 122).

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 122 and apply a range of collision energies (e.g., 10-30 eV) to observe fragmentation.

Conclusion: A Dual-Pronged Approach for Confident Structural Validation

The structural validation of this compound is most robustly achieved through a complementary application of both Electron Ionization and Electrospray Ionization mass spectrometry. EI-MS provides a detailed fragmentation fingerprint that is invaluable for structural elucidation and comparison with spectral libraries. Conversely, ESI-MS offers a clear confirmation of the molecular weight, with subsequent MS/MS experiments providing controlled fragmentation to corroborate the structural assignments made from the EI data.

By employing the experimental protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the structure of this compound, ensuring the quality and reliability of their scientific endeavors. The predicted fragmentation patterns serve as a reliable benchmark in the absence of a publicly available experimental spectrum, demonstrating the power of theoretical mass spectral analysis in modern chemical research.

References

  • Cravanzola, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Sciences Europe, 32(1), 1-12. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763000, 2-Methylpyridine-4-carbaldehyde. Retrieved January 4, 2026 from [Link].

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved January 4, 2026, from [Link]

  • RSC Publishing. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Mass Spectrometry, 42(5), 635-643. Available at: [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of Analytical Toxicology, 48(1), 1-8. Available at: [Link]

  • SciELO. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 18(7), 1375-1381. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to Catalysts for the Synthesis of 2-Methylisonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of catalytic systems for the synthesis of 2-Methylisonicotinaldehyde derivatives, compounds of significant interest in medicinal chemistry and materials science.[1] Our focus is on providing researchers, scientists, and drug development professionals with a practical, in-depth understanding of the available catalytic tools. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst selection, empowering you to make informed decisions for your specific synthetic challenges.

The Strategic Importance of the this compound Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous biologically active compounds.[2] The this compound core, in particular, offers a unique combination of reactive handles: an aldehyde for condensations and nucleophilic additions, and positions on the pyridine ring amenable to functionalization.[3] The strategic derivatization of this core allows for the systematic exploration of chemical space to optimize pharmacological properties. This guide focuses on the catalysts that enable these crucial derivatization reactions, primarily through cross-coupling with precursors like 2-Bromo-6-methylisonicotinaldehyde.[1][2]

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount and is dictated by the desired transformation, functional group tolerance, cost, and scalability. We will compare the workhorses of modern organic synthesis: palladium, copper, and nickel-based catalysts, alongside emerging metal-free and biocatalytic alternatives.

Palladium Catalysis: The Gold Standard for Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and scope.[1] These reactions typically proceed through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

View the General Catalytic Cycle for Palladium Cross-Coupling

Palladium_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)L_n-R transmetalation->pd2_intermediate byproduct M-X transmetalation->byproduct reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product Forms Product reagents Ar-X + R-M

Caption: General catalytic cycle for Pd(0)/Pd(II) cross-coupling reactions.

Common palladium-catalyzed reactions for derivatizing a 2-halo-6-methylisonicotinaldehyde precursor include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2]

Data Presentation: Performance of Palladium Catalysts

Reaction NameCatalyst System (Example)Coupling PartnerKey AdvantageTypical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ / K₃PO₄Boronic Acids (R-B(OH)₂)High functional group tolerance, commercially available reagents.[1]85-95%
Sonogashira Pd(PPh₃)₄ / CuI / BaseTerminal Alkynes (R-C≡CH)Direct formation of C(sp²)-C(sp) bonds.80-90%
Buchwald-Hartwig [Pd₂(dba)₃] / BINAP / NaOtBuAmines (R₂NH)Efficient C-N bond formation for diverse amines.[2]75-90%
Copper Catalysis: A Cost-Effective and Versatile Alternative

Copper catalysts offer a more economical alternative to palladium for certain transformations. They are particularly effective in promoting C-C, C-N, C-O, and C-S bond formations, often through radical or two-electron pathways.[4] Copper-catalyzed reactions can be advantageous for specific applications, such as the coupling of certain heterocycles or reactions requiring aerobic oxidative conditions.[4][5]

Data Presentation: Performance of Copper Catalysts

Reaction TypeCatalyst System (Example)Coupling PartnerKey AdvantageTypical Yield (%)
Ullmann Condensation CuI / Ligand / BaseAlcohols, AminesClassic method for C-O and C-N bond formation.60-85%
Alkyne Coupling Cu(OAc)₂ / PyridineTerminal AlkynesGlaser-type homocoupling or hetero-coupling.70-90%
Chan-Lam Coupling Cu(OAc)₂ / BaseBoronic AcidsMild, often aerobic conditions for C-N/C-O bonds.65-88%
Nickel Catalysis: Unique Reactivity for Challenging Couplings

Nickel catalysts have emerged as powerful tools, often exhibiting unique reactivity that is complementary to palladium.[6] They are particularly adept at activating and coupling challenging substrates, including those with less reactive C-O bonds or for reductive coupling reactions.[7] Nickel's lower cost and distinct mechanistic pathways make it an attractive area of research.[8]

Data Presentation: Performance of Nickel Catalysts

Reaction TypeCatalyst System (Example)Coupling Partner(s)Key AdvantageTypical Yield (%)
Reductive Coupling Ni(COD)₂ / Ligand / ReductantAldehydes, AlkynesForms C-C bonds while introducing new functionality.[7]65-85%
Kumada Coupling NiCl₂(dppp)Grignard Reagents (R-MgX)Effective for coupling with organomagnesium reagents.70-95%
Negishi Coupling Ni(acac)₂ / LigandOrganozinc Reagents (R-ZnX)High functional group tolerance with organozinc partners.[7]70-90%
Organocatalysis and Biocatalysis: The Metal-Free Frontier

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding potentially toxic and expensive metals.[9] For aldehyde derivatives, key activation modes include iminium and enamine catalysis, which can facilitate a wide range of C-C bond-forming reactions.[10][11]

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions.[12][13] While direct enzymatic derivatization of this compound is a developing area, enzymes like imine reductases (IREDs) or aldolases could be engineered for specific transformations, offering unparalleled stereoselectivity.[12][14]

Conceptual Comparison: Metal-Free Approaches

ApproachCatalyst TypeTypical TransformationKey Advantage
Organocatalysis Chiral amines (e.g., Proline-derived)Michael additions, Aldol reactionsMetal-free, high enantioselectivity.[11]
Biocatalysis Enzymes (e.g., IREDs, Transaminases)Reductive amination, Asymmetric synthesis"Green" chemistry, exceptional selectivity, mild conditions.[15][16]

Experimental Protocols: From Theory to Practice

A protocol is only as good as its reproducibility. The following methods are detailed to be self-validating systems, grounded in established literature.

Protocol 1: Suzuki-Miyaura Coupling via Palladium Catalysis

This protocol details the synthesis of a 2-Aryl-6-methylisonicotinaldehyde derivative, a common and highly effective transformation.

Suzuki_Protocol start Start: Oven-dried flask add_reagents Add Solids: 1. 2-Bromo-6-methylisonicotinaldehyde (1.0 mmol) 2. Arylboronic acid (1.2 mmol) 3. K₃PO₄ (2.0 mmol) 4. Pd(PPh₃)₄ (0.05 mmol) start->add_reagents inert_atm Evacuate & Backfill with N₂ or Ar (3x) add_reagents->inert_atm add_solvent Add Degassed Solvent: 1,4-dioxane/water (4:1, 10 mL) inert_atm->add_solvent heat Heat & Stir: 90 °C for 12 hours add_solvent->heat monitor Monitor by TLC heat->monitor workup Work-up: Cool, dilute with Ethyl Acetate, wash with water & brine monitor->workup purify Purify: Dry over Na₂SO₄, concentrate, column chromatography workup->purify end Final Product purify->end

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask, add 2-Bromo-6-methylisonicotinaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[2]

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the flask.[2]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Using a syringe, add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Immerse the flask in an oil bath preheated to 90 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the separated organic layer over anhydrous sodium sulfate.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel to yield the pure 2-aryl-6-methylisonicotinaldehyde derivative.[2]

Protocol 2: Buchwald-Hartwig Amination via Palladium Catalysis

This protocol describes the formation of a C-N bond, introducing an amino group onto the pyridine ring.

Step-by-Step Methodology:

  • In a Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., [Pd₂(dba)₃], 0.18 mmol) and a suitable phosphine ligand (e.g., (±)-BINAP, 0.35 mmol).[2]

  • Add 2-Bromo-6-methylpyridine (18 mmol), the desired amine (e.g., (+/-)-trans-1,2-diaminocyclohexane, 8.8 mmol), and a strong base (e.g., sodium tert-butoxide, 25 mmol).[2]

  • Add anhydrous toluene (50 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.[2]

  • After cooling to room temperature, add diethyl ether (50 mL).

  • Wash the resulting mixture with brine (2 x 30 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the aminated product.

Conclusion and Future Outlook

The synthesis of this compound derivatives is a mature field, dominated by robust and reliable palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and high yields, making them the go-to choice for most research and development applications. However, the field is evolving. Copper and nickel catalysis present economically viable and mechanistically distinct alternatives that can succeed where palladium fails.

Looking forward, the push for greener and more sustainable chemistry will undoubtedly elevate the role of organocatalysis and biocatalysis.[17] The development of bespoke enzymes or highly efficient organocatalysts for the asymmetric functionalization of this scaffold represents an exciting frontier, promising to deliver novel, chiral derivatives with enhanced therapeutic potential. The choice of catalyst is a strategic decision, and a thorough understanding of the options presented in this guide will enable chemists to navigate their synthetic campaigns with greater efficiency and innovation.

References

  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • Magnetically recoverable catalysts for the preparation of pyridine deriv
  • Pyridine synthesis. Organic Chemistry Portal.
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review.
  • Study on catalyst for pyridine synthesis.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
  • This compound | 63875-01-4. Benchchem.
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A Comparative Guide to the Purity Assessment of Synthesized 2-Methylisonicotinaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. 2-Methylisonicotinaldehyde, a key building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of a primary High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) alternative for the purity determination of this compound, complete with supporting experimental data and protocols.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like this compound can have profound consequences, ranging from altered reaction kinetics and yield in subsequent synthetic steps to the introduction of potentially toxic byproducts in the final drug substance.[1] Regulatory bodies worldwide mandate stringent control over impurities in APIs, making the development of robust, stability-indicating analytical methods a critical phase in the drug development lifecycle.[2] This guide is structured to provide a comprehensive understanding of the analytical strategies for ensuring the purity of this vital compound.

Primary Analytical Approach: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for aromatic aldehydes like this compound.[1][3] A reversed-phase method, utilizing a non-polar stationary phase and a polar mobile phase, is the preferred approach due to the moderate polarity of the analyte.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is predicated on its hydrophobicity, which provides effective retention of the aromatic pyridine ring through van der Waals interactions. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is employed to ensure the separation of the main analyte from potential impurities with a wide range of polarities. The acidic modifier (e.g., formic acid) in the mobile phase serves a dual purpose: it protonates the pyridine nitrogen, leading to more symmetrical peak shapes, and controls the ionization state of any acidic or basic impurities.[4][5] UV detection is selected based on the chromophoric nature of the pyridine ring and the aldehyde functional group, which exhibit strong absorbance in the UV region.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthesized This compound Dilution Dilution in Mobile Phase Sample->Dilution Standard Reference Standard Standard->Dilution Injector Autosampler Injection Column C18 Reversed-Phase Column Injector->Column Pump Gradient Pump Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Purity Report Integration->Report

Figure 1: Experimental workflow for HPLC purity analysis.

Comparative Analysis: Gas Chromatography (GC)

Gas Chromatography (GC) presents a viable alternative for the analysis of volatile and thermally stable compounds.[6] While this compound has a boiling point that allows for GC analysis, this technique has distinct advantages and disadvantages compared to HPLC for this specific application.

A key advantage of GC is its high resolving power and speed, particularly with capillary columns. When coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity for organic compounds. However, a significant consideration is the thermal stability of the analyte. Aldehydes can be prone to degradation at elevated temperatures in the GC inlet, potentially leading to inaccurate purity assessments. Furthermore, non-volatile impurities, such as inorganic salts or starting materials from certain synthetic routes, will not be detected by GC.[6]

Performance Comparison: HPLC vs. GC

To provide a clear comparison, the following table summarizes the expected performance characteristics of a validated HPLC-UV method and a hypothetical GC-FID method for the purity analysis of this compound.

ParameterHPLC-UV MethodGC-FID MethodRationale for Performance
Principle Partition chromatography in a liquid mobile phase.Partition chromatography in a gaseous mobile phase.HPLC is suitable for soluble compounds, while GC is ideal for volatile compounds.[6]
Stationary Phase C18 (Octadecylsilane)DB-5 (5% Phenyl-methylpolysiloxane)C18 provides good retention for the aromatic analyte in HPLC. DB-5 is a versatile, non-polar column for GC.
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic Acid (Gradient)HeliumThe gradient in HPLC allows for the elution of impurities with varying polarities. Helium is an inert carrier gas for GC.
Detection UV at 254 nmFlame Ionization Detector (FID)The aromatic ring of the analyte is UV active. FID is a universal detector for organic compounds in GC.
Linearity (r²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.01%~0.005%GC-FID can offer slightly better sensitivity for volatile analytes.[7]
Limit of Quantification (LOQ) ~0.03%~0.015%Consistent with the higher sensitivity of GC-FID for this compound type.[7]
Precision (%RSD) < 1.0%< 1.5%HPLC generally offers superior injection precision.
Analysis Time ~20 minutes~15 minutesGC can offer faster analysis times for volatile compounds.[6]

Experimental Protocols

Detailed HPLC-UV Method for Purity Assessment

This protocol describes a robust, stability-indicating HPLC method for the determination of the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (reagent grade).

  • Reference standard of this compound (purity > 99.5%).

  • Synthesized this compound sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-15 min: 90% B

    • 15-15.1 min: 90% to 10% B

    • 15.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

4. Data Analysis:

  • Integrate the peaks in the chromatograms obtained for the sample solution.

  • Calculate the percentage purity by the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

5. System Suitability:

  • The system suitability should be verified by injecting the standard solution in replicate (n=5). The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.

Comparative GC-FID Method

This protocol outlines a hypothetical GC method for comparison.

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Hydrogen and Air (for FID).

  • This compound sample.

  • Suitable solvent (e.g., dichloromethane).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C, hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

3. Sample Preparation:

  • Dissolve the synthesized this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

Potential Impurities and Method Specificity

A robust purity method must be able to separate the main compound from potential impurities. Based on the common synthesis routes for this compound, potential impurities include:

  • Starting Materials: e.g., 2-methyl-4-picoline.

  • Intermediates: e.g., 2-methyl-4-(trichloromethyl)pyridine.

  • Byproducts: e.g., 2-methylisonicotinic acid (from oxidation of the aldehyde).

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, and the pyridine ring can undergo various reactions.[8]

The proposed HPLC method, with its gradient elution, is designed to be a stability-indicating method , capable of separating these and other potential impurities with varying polarities from the main analyte peak.

Impurity_Pathway cluster_synthesis Synthesis & Degradation Starting_Material 2-Methyl-4-picoline (Starting Material) Intermediate Synthetic Intermediate Starting_Material->Intermediate Synthesis Step 1 Analyte This compound (Analyte) Intermediate->Analyte Synthesis Step 2 Oxidation_Product 2-Methylisonicotinic Acid (Oxidation Impurity) Analyte->Oxidation_Product Oxidation

Figure 2: Potential synthetic and degradation impurities.

Conclusion and Recommendations

The presented reversed-phase HPLC-UV method provides a robust, reliable, and stability-indicating approach for the purity assessment of synthesized this compound. Its ability to separate a wide range of potential impurities makes it the superior choice for quality control in a pharmaceutical setting. While GC-FID can be a faster and potentially more sensitive technique for the main analyte, its limitations in detecting non-volatile impurities and the risk of on-column degradation of the aldehyde make it less suitable for a comprehensive purity profile.

For researchers and drug development professionals, the adoption of a well-validated HPLC method, as outlined in this guide, is paramount for ensuring the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products. The principles and protocols detailed herein are grounded in established chromatographic theory and regulatory expectations, providing a solid foundation for the implementation of this critical analytical control.

References

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A Comparative Guide to the Reactivity of 2-Methylisonicotinaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Methylisonicotinaldehyde and benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple statements of reactivity to explore the underlying electronic and steric principles that govern their chemical behavior. The information presented is supported by established principles of physical organic chemistry and includes detailed experimental protocols to allow for independent verification and application in your own research endeavors.

Introduction: A Tale of Two Aromatic Aldehydes

At first glance, this compound and benzaldehyde appear to be simple aromatic aldehydes, common scaffolds in organic synthesis. Benzaldehyde, with its formyl group attached to a benzene ring, is one of the most fundamental building blocks in organic chemistry.[1] this compound, a heterocyclic analogue, features a pyridine ring substituted with both an aldehyde and a methyl group. This seemingly subtle change from a benzene to a substituted pyridine ring introduces profound differences in electronic properties, which dramatically alters the reactivity of the aldehyde functional group.

Understanding these differences is crucial for synthetic strategy and drug design. The pyridine ring is a key pharmacophore in many pharmaceutical agents, and its electronic properties can be leveraged to tune the reactivity of adjacent functional groups.[2] This guide will dissect the structural nuances of these two molecules to provide a predictive framework for their behavior in common organic transformations.

Theoretical Framework: Electronic and Steric Effects

The reactivity of aldehydes in nucleophilic reactions is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.[3][4][5]

  • Electronic Effects: The partial positive charge on the carbonyl carbon makes it susceptible to attack by nucleophiles.[6][7] Substituents that withdraw electron density from the carbonyl group increase its electrophilicity and enhance reactivity. Conversely, electron-donating groups decrease electrophilicity and reduce reactivity.

  • Steric Effects: Bulky groups near the carbonyl center can physically impede the approach of a nucleophile, slowing down the reaction rate.[3][5][8]

Benzaldehyde

In benzaldehyde, the phenyl ring can donate electron density to the carbonyl group via resonance, which helps to stabilize the partial positive charge on the carbonyl carbon. This resonance stabilization makes benzaldehyde less reactive than many aliphatic aldehydes but serves as our baseline for comparison.[9][10]

This compound

The situation in this compound is more complex:

  • Potent Inductive Effect of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect) across the ring.[11] With the aldehyde at the 4-position (para), this effect significantly depletes electron density from the carbonyl carbon, making it substantially more electrophilic and thus more reactive than the carbonyl carbon in benzaldehyde.[2][12]

  • Inductive Effect of the Methyl Group: The methyl group at the 2-position is weakly electron-donating (+I effect). While this slightly counteracts the nitrogen's pull, its effect is minor compared to the powerful influence of the ring nitrogen.

  • Steric Hindrance: The primary role of the 2-methyl group is steric. It is positioned meta to the aldehyde group and may present a minor steric barrier to the approach of very large or bulky nucleophiles, but it is not expected to significantly hinder the approach of smaller reagents.[13]

The diagram below illustrates the dominant electronic influences on the carbonyl carbon in both molecules.

Caption: Dominant electronic effects influencing aldehyde reactivity.

Head-to-Head Reactivity Comparison

Based on the theoretical framework, we can predict a clear hierarchy of reactivity.

Reaction TypePredicted More Reactive AldehydeRationale
Nucleophilic Addition This compound The strong electron-withdrawing effect of the pyridine nitrogen makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[6][11]
Oxidation to Carboxylic Acid Comparable Both aldehydes are readily oxidized.[14][15] While benzaldehyde is known to auto-oxidize in air,[1] the pyridine nitrogen in this compound could be susceptible to N-oxidation with strong oxidants, complicating the reaction profile.
Knoevenagel Condensation This compound This base-catalyzed reaction's rate-determining step involves nucleophilic attack on the aldehyde.[16][17] The higher electrophilicity of this compound should lead to a faster reaction rate.
Wittig Reaction This compound As another reaction dependent on nucleophilic attack by the ylide, the enhanced electrophilicity of the heterocyclic aldehyde is expected to accelerate the formation of the initial oxaphosphetane intermediate.[18][19]

Experimental Validation: Knoevenagel Condensation

To provide empirical support for our theoretical comparison, we propose a competitive Knoevenagel condensation experiment. This reaction is an excellent probe of aldehyde electrophilicity.[20][21]

Objective:

To compare the reaction rates of this compound and benzaldehyde with malononitrile under basic catalysis and determine the relative product yields over time.

Reaction Scheme:


Experimental Protocol:

Materials:

  • Benzaldehyde (≥99%)

  • This compound (≥98%)

  • Malononitrile (≥99%)

  • Piperidine (≥99%)

  • Ethanol (95%)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • TLC plates (Silica gel 60 F254)

  • Standard laboratory glassware

Workflow Diagram:

G prep 1. Prepare Reactant Solutions - Aldehyde Mix (1M in EtOH) - Malononitrile (1M in EtOH) - Piperidine (0.1M in EtOH) react 2. Initiate Reaction - Combine solutions at RT - Stir vigorously prep->react monitor 3. Monitor Progress via TLC - Aliquots at t = 5, 15, 30, 60 min - Eluent: 30% EtOAc/Hexanes react->monitor quench 4. Quench Reaction - Pour into ice-water - Acidify with 1M HCl monitor->quench extract 5. Workup - Extract with Ethyl Acetate - Dry over Na2SO4, concentrate quench->extract analyze 6. Analyze Product Ratio - 1H NMR Spectroscopy - Integrate characteristic product peaks extract->analyze

Caption: Experimental workflow for the comparative Knoevenagel condensation.

Procedure:

  • Preparation: In a 50 mL round-bottom flask, prepare a solution containing benzaldehyde (5 mmol, 0.53 g) and this compound (5 mmol, 0.61 g) in 10 mL of ethanol.

  • Initiation: To the stirring aldehyde solution at room temperature, add malononitrile (5 mmol, 0.33 g) followed by piperidine (0.5 mmol, 50 µL). Start a timer immediately.

  • Monitoring: At specified time points (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot (approx. 50 µL) and quench it in a vial containing a drop of 1M HCl and 0.5 mL of ethyl acetate. Analyze the aliquot by Thin Layer Chromatography (TLC) to visualize the consumption of starting materials and the formation of the two different products.

  • Workup (after 60 minutes): Pour the reaction mixture into 50 mL of ice-cold water and acidify to pH ~5 with 1M HCl. Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy. The relative ratio of the two products can be determined by integrating the distinct signals corresponding to the vinylic protons of each product.

Expected Outcome: The analysis is expected to show a significantly higher conversion of this compound to its corresponding Knoevenagel product compared to benzaldehyde at each time point, confirming its higher reactivity.

Mechanism of Knoevenagel Condensation

The reaction proceeds through a base-catalyzed mechanism involving the formation of a nucleophilic enolate from malononitrile, which then attacks the electrophilic carbonyl carbon of the aldehyde.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration n1 Active Methylene + Base ⇌ Enolate n2 Enolate + Aldehyde → Tetrahedral Intermediate n1->n2 n3 Intermediate + H₂O → β-Hydroxy Adduct n2->n3 n4 β-Hydroxy Adduct - H₂O → α,β-Unsaturated Product n3->n4

Caption: Generalized mechanism of the Knoevenagel condensation.

Conclusion

For synthetic chemists and drug developers, this differential reactivity is not a mere academic curiosity but a powerful tool. It allows for selective reactions in complex molecules and provides a handle for tuning the electronic properties of bioactive compounds. When choosing between these aldehydes for a synthesis involving nucleophilic addition or condensation, this compound can be expected to provide faster reaction times and/or higher yields under milder conditions.

References

  • Vertex AI Search. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources.
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  • Thieme Chemistry. Reduction of Aldehydes.
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A Researcher's Guide to the Spectroscopic Comparison of 2-Methylisonicotinaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of a Versatile Pyridine Aldehyde

2-Methylisonicotinaldehyde, a substituted pyridine carboxaldehyde, serves as a pivotal building block in synthetic and medicinal chemistry. Its unique electronic and structural properties, arising from the interplay between the electron-withdrawing aldehyde group, the basic pyridine nitrogen, and the methyl substituent, make it a versatile precursor for a wide range of more complex molecules. The precise characterization of this compound and its derivatives is paramount for ensuring the integrity of research and the success of drug development pipelines.

This guide provides an in-depth spectroscopic comparison of this compound with its functionalized derivatives. We will explore how the addition of various substituents to the pyridine ring systematically alters its spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding these correlations, researchers can confidently identify, differentiate, and elucidate the structures of novel compounds. This document moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic output, grounded in established principles and experimental evidence.

Core Spectroscopic Principles: A Quad-Modal Approach to Structural Elucidation

The definitive characterization of a molecule like this compound requires a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule, specifically the π → π* and n → π* transitions of the conjugated pyridine ring and carbonyl group. The resulting spectrum, a plot of absorbance versus wavelength, is highly sensitive to changes in conjugation and the electronic environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational energies of molecular bonds.[1] Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend.[2] This allows for the rapid identification of key structural motifs like carbonyls (C=O), C-H bonds, and aromatic rings.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[3] Chemical shifts, signal splitting (coupling), and integration values reveal the precise connectivity and spatial arrangement of atoms within the molecule. For substituted pyridines, where signal overlap can be a challenge, 2D NMR techniques are often indispensable for unambiguous assignments.[4]

  • Mass Spectrometry (MS): MS provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[5] Upon ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to piece together the original structure.[6]

Comparative Spectroscopic Analysis: From Parent Molecule to Functionalized Derivatives

The introduction of substituents onto the this compound scaffold systematically alters its electronic and steric properties, leading to predictable shifts in its spectroscopic data. In this section, we compare the parent molecule with hypothetical derivatives bearing an electron-donating group (EDG) like methoxy (-OCH₃) and an electron-withdrawing group (EWG) like nitro (-NO₂).

UV-Visible Spectroscopy: Probing the Electronic Landscape

The UV-Vis spectrum of pyridine-based compounds is dominated by π → π* and n → π* transitions.[7] For this compound, the conjugation between the pyridine ring and the aldehyde group results in characteristic absorption bands. The introduction of substituents modifies the energy of these electronic transitions.

  • Electron-Donating Groups (EDGs) , such as a methoxy group, increase the electron density of the π-system. This lowers the energy gap for the π → π* transition, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or "red" shift).

  • Electron-Withdrawing Groups (EWGs) , such as a nitro group, decrease the electron density of the π-system. This increases the energy required for the π → π* transition, leading to a shift of λmax to a shorter wavelength (a hypsochromic or "blue" shift).

CompoundSubstituent EffectExpected λmax (π → π*)Rationale
This compound Parent Molecule~260-280 nmBaseline conjugation of pyridine and aldehyde.
-OCH₃ Derivative Electron-Donating>280 nm (Bathochromic Shift)Increased conjugation and electron density lowers transition energy.
-NO₂ Derivative Electron-Withdrawing<260 nm (Hypsochromic Shift)Decreased electron density increases transition energy.
Infrared (IR) Spectroscopy: Mapping Functional Group Vibrations

The IR spectrum provides a diagnostic fingerprint of the functional groups present. For aromatic aldehydes, the most informative regions are the carbonyl (C=O) and aldehydic C-H stretching frequencies.[8][9]

  • Aldehydic C-H Stretch: Aromatic aldehydes exhibit a characteristic pair of medium-intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹.[10] The latter is particularly diagnostic as few other absorptions appear in this region.[11]

  • Carbonyl (C=O) Stretch: The C=O bond in aromatic aldehydes produces a very strong and sharp absorption. Its exact position is sensitive to electronic effects.[12] EDGs donate electron density to the carbonyl carbon, slightly weakening the C=O bond and lowering its stretching frequency. Conversely, EWGs withdraw electron density, strengthening the bond and increasing the stretching frequency.

CompoundSubstituent EffectExpected C=O Stretch (cm⁻¹)Expected Aldehydic C-H Stretch (cm⁻¹)
This compound Parent Molecule~1705 cm⁻¹~2850, ~2750 cm⁻¹
-OCH₃ Derivative Electron-Donating<1705 cm⁻¹~2850, ~2750 cm⁻¹
-NO₂ Derivative Electron-Withdrawing>1705 cm⁻¹~2850, ~2750 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy offers the most granular view of the molecular structure. The chemical shifts of the protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment.

In substituted pyridines, the aromatic protons typically resonate between 7.0 and 9.0 ppm.[4] The aldehyde proton is highly deshielded and appears as a distinct singlet far downfield, typically between 9.5 and 10.5 ppm.[9][13] The methyl protons will appear as a singlet in the upfield region, around 2.0-2.5 ppm.

  • EDGs increase the shielding of nearby aromatic protons, causing their signals to shift to a lower ppm (upfield).

  • EWGs decrease the shielding (deshield) of aromatic protons, causing their signals to shift to a higher ppm (downfield).[14]

CompoundSubstituent EffectAldehyde H (δ, ppm)Aromatic H's (δ, ppm)Methyl H's (δ, ppm)
This compound Parent Molecule~10.1~7.5 - 8.8~2.5
-OCH₃ Derivative Electron-Donating~10.0Shifts upfield~2.5
-NO₂ Derivative Electron-Withdrawing~10.2Shifts downfield~2.5

The trends observed in ¹H NMR are mirrored in ¹³C NMR. The carbonyl carbon is significantly deshielded, appearing around 190 ppm. The aromatic carbons resonate between 120-160 ppm. Substituents influence the chemical shifts of the ring carbons in a predictable manner, which can be confirmed with computational predictions.[15]

CompoundSubstituent EffectCarbonyl C (δ, ppm)Aromatic C's (δ, ppm)Methyl C (δ, ppm)
This compound Parent Molecule~192~122 - 155~20
-OCH₃ Derivative Electron-Donating~191Shifts vary by position~20
-NO₂ Derivative Electron-Withdrawing~193Shifts vary by position~20
Mass Spectrometry: Molecular Weight and Fragmentation Clues

Mass spectrometry provides the molecular weight via the molecular ion peak (M⁺·). Due to the presence of one nitrogen atom, this compound and its derivatives with an even number of additional nitrogens will exhibit an odd-numbered molecular weight (the Nitrogen Rule).[16] The fragmentation patterns are also highly informative.

Common fragmentation pathways for this compound include:

  • Loss of a hydrogen radical (M-1): Formation of a stable acylium ion.

  • Loss of the carbonyl group (M-28): Expulsion of a neutral CO molecule.

  • Loss of the aldehyde group (M-29): Cleavage of the C-CHO bond.

Substituents will alter these patterns. A robust substituent like a nitro group may show its own characteristic fragmentation (e.g., loss of NO₂), while other derivatives will produce fragments that incorporate the mass of the substituent.

CompoundMolecular FormulaExpected M⁺· (m/z)Key Fragment Ions (m/z)
This compound C₇H₇NO121120 (M-H), 93 (M-CO), 92 (M-CHO)
-OCH₃ Derivative (at C5) C₈H₉NO₂151150 (M-H), 122 (M-CHO)
-NO₂ Derivative (at C5) C₇H₆N₂O₃166165 (M-H), 120 (M-NO₂)

Visualizing Experimental Design and Structural Influences

To maintain scientific integrity, a logical workflow is essential for spectroscopic analysis. The following diagram outlines the typical process from sample preparation to data integration.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation & Integration Compound Purified Compound Solubilize Dissolve in Appropriate Solvent Compound->Solubilize UVVis UV-Vis Spec Solubilize->UVVis IR IR Spec Solubilize->IR NMR NMR Spec Solubilize->NMR MS Mass Spec Solubilize->MS Data Raw Spectral Data UVVis->Data IR->Data NMR->Data MS->Data Compare Compare with Reference Data Data->Compare Integrate Integrate All Data Data->Integrate Compare->Integrate Structure Elucidate Structure Integrate->Structure

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

The electronic effects of substituents are key to understanding the observed spectroscopic shifts. The diagram below illustrates how electron-donating and electron-withdrawing groups perturb the electron density of the pyridine ring.

G Substituent Effects on Pyridine Ring Electronics cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) Parent This compound (Baseline Electron Density) EDG_Effect Increases Electron Density on Ring Parent->EDG_Effect Add -OCH₃ EWG_Effect Decreases Electron Density on Ring Parent->EWG_Effect Add -NO₂ Shielding Increased Nuclear Shielding (Upfield NMR Shift) EDG_Effect->Shielding Batho Bathochromic Shift (Red Shift in UV-Vis) EDG_Effect->Batho Deshielding Decreased Nuclear Shielding (Downfield NMR Shift) EWG_Effect->Deshielding Hypso Hypsochromic Shift (Blue Shift in UV-Vis) EWG_Effect->Hypso

Caption: The influence of substituents on the spectroscopic properties of the pyridine ring.

Validated Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a 5 mm NMR tube.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup: Insert the sample into the NMR spectrometer (≥300 MHz). Tune and match the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set an appropriate spectral width (e.g., -2 to 12 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption peaks and compare their frequencies (in cm⁻¹) to correlation tables for functional group identification.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Perform serial dilutions to create a final sample with a concentration of approximately 10⁻⁴ to 10⁻⁵ M, ensuring the maximum absorbance is within the linear range of the instrument (typically < 1.5).[17]

  • Instrumentation Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.

  • Baseline Correction: Place the cuvettes in the reference and sample holders and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[17]

  • Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[5]

  • Infusion/Injection: Introduce the sample into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample into the GC, which separates it before it enters the ion source. For direct infusion, introduce the solution via a syringe pump.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically preserves the molecular ion.

  • Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to deduce the structure and fragmentation pathways.

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A Comparative Guide to the Synthetic Routes of 2-Methylisonicotinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylisonicotinaldehyde, also known as 2-methyl-4-pyridinecarboxaldehyde, is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its strategic importance lies in the versatility of its pyridine core, substituted with both a reactive aldehyde group and a methyl group, allowing for diverse chemical modifications. This guide provides a comprehensive evaluation of the most common synthetic routes to this valuable building block, offering a critical comparison of their efficiency, practicality, and scalability. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, aiming to empower researchers in making informed decisions for their synthetic strategies.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges. These routes typically commence from readily available pyridine derivatives such as 2,4-lutidine or 2-methylpyridine. The choice of a particular route is often dictated by factors including the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions.

The primary synthetic pathways that will be evaluated are:

  • Route 1: Oxidation of 2,4-Lutidine - A two-step approach involving the initial oxidation of the 4-methyl group to a carboxylic acid, followed by its selective reduction to the aldehyde.

  • Route 2: Direct Formylation of 2-Methylpyridine - A more direct approach that introduces the aldehyde functionality at the 4-position of 2-methylpyridine, most notably via the Vilsmeier-Haack reaction.

  • Route 3: From 2-Methyl-4-cyanopyridine - A pathway that proceeds through a nitrile intermediate, which is then reduced to the aldehyde.

Below is a visual representation of these divergent synthetic strategies.

Synthetic_Routes_to_this compound cluster_0 Starting Materials cluster_1 Route 1: Oxidation Pathway cluster_3 Route 3: Cyanopyridine Pathway 2_4_Lutidine 2,4-Lutidine 2_Methylisonicotinic_Acid 2-Methylisonicotinic Acid 2_4_Lutidine->2_Methylisonicotinic_Acid Oxidation 2_Methyl_4_cyanopyridine 2-Methyl-4-cyanopyridine 2_4_Lutidine->2_Methyl_4_cyanopyridine Ammoxidation 2_Methylpyridine 2-Methylpyridine Target_Molecule This compound 2_Methylpyridine->Target_Molecule Vilsmeier-Haack Formylation 2_Methylisonicotinoyl_Chloride 2-Methylisonicotinoyl Chloride 2_Methylisonicotinic_Acid->2_Methylisonicotinoyl_Chloride Chlorination 2_Methylisonicotinic_Acid->Target_Molecule Direct Reduction (e.g., DIBAL-H) 2_Methylisonicotinoyl_Chloride->Target_Molecule Rosenmund Reduction 2_Methyl_4_cyanopyridine->Target_Molecule Reduction

Caption: Divergent synthetic routes to this compound.

Route 1: The Oxidation Pathway from 2,4-Lutidine

This classical two-step route leverages the differential reactivity of the methyl groups on the 2,4-lutidine scaffold. The 4-methyl group is more susceptible to oxidation than the 2-methyl group, allowing for a degree of selectivity.

Step 1A: Oxidation of 2,4-Lutidine to 2-Methylisonicotinic Acid

The selective oxidation of the 4-methyl group of 2,4-lutidine is a critical step. Various oxidizing agents can be employed, with potassium permanganate (KMnO₄) being a common choice in laboratory settings. In industrial applications, catalytic air oxidation is preferred for its economic and environmental advantages.

Experimental Protocol (Laboratory Scale):

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2,4-lutidine in water is prepared.

  • Potassium permanganate is added portion-wise to the stirred solution at an elevated temperature.

  • The reaction mixture is refluxed for several hours until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove the manganese dioxide byproduct.

  • The filtrate is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 2-methylisonicotinic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Causality Behind Experimental Choices: The portion-wise addition of KMnO₄ helps to control the exothermic reaction. Refluxing ensures the reaction goes to completion. Acidification of the filtrate is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.

Step 1B: Conversion of 2-Methylisonicotinic Acid to this compound

The selective reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the corresponding alcohol is a common side reaction. Two primary strategies are employed to achieve this transformation: conversion to an acid chloride followed by a Rosenmund reduction, or direct reduction using a sterically hindered hydride reagent.

Method 1: Via Rosenmund Reduction of the Acid Chloride

This method involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then selectively reduced.

Experimental Protocol:

  • Acid Chloride Formation: 2-Methylisonicotinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 2-methylisonicotinoyl chloride.[1]

  • Rosenmund Reduction: The crude 2-methylisonicotinoyl chloride is dissolved in an inert solvent (e.g., toluene) and subjected to catalytic hydrogenation over a poisoned palladium catalyst (e.g., palladium on barium sulfate, the Rosenmund catalyst).[2][3][4] The catalyst is often poisoned with a sulfur compound (e.g., thiourea) to prevent over-reduction of the aldehyde.[4][5]

  • The reaction is monitored for the cessation of HCl evolution.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound, which is then purified by distillation or chromatography.

Causality Behind Experimental Choices: The use of a poisoned catalyst is crucial for the success of the Rosenmund reduction. The barium sulfate support provides a low surface area for the palladium, and the poison further deactivates the catalyst, preventing the reduction of the newly formed aldehyde to an alcohol.[2][4]

Method 2: Direct Reduction with DIBAL-H

Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that can selectively reduce esters and carboxylic acids to aldehydes at low temperatures.[6][7]

Experimental Protocol:

  • 2-Methylisonicotinic acid is first converted to its methyl or ethyl ester via Fischer esterification.

  • The ester is dissolved in an anhydrous, non-protic solvent (e.g., toluene or THF) and cooled to a low temperature (typically -78 °C).

  • A solution of DIBAL-H in a suitable solvent is added dropwise to the ester solution, maintaining the low temperature.[6]

  • The reaction is stirred at -78 °C for a few hours.

  • The reaction is quenched by the slow addition of methanol, followed by an aqueous workup.

  • The product is extracted into an organic solvent, dried, and purified.

Causality Behind Experimental Choices: The low reaction temperature is critical to prevent over-reduction. At -78 °C, a stable tetrahedral intermediate is formed, which collapses to the aldehyde upon workup. If the temperature is allowed to rise, the aldehyde can be further reduced to the alcohol.[7]

Route 2: Direct Formylation of 2-Methylpyridine via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] 2-Methylpyridine, while not strongly activated, can undergo formylation at the 4-position under appropriate conditions.

Vilsmeier-Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt 2_Methylpyridine 2-Methylpyridine 2_Methylpyridine->Iminium_Salt Electrophilic Attack Target_Molecule This compound Iminium_Salt->Target_Molecule Hydrolysis

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Experimental Protocol:

  • The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.[9]

  • 2-Methylpyridine is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is heated for several hours to drive the formylation.

  • The reaction is quenched by pouring it onto crushed ice.

  • The mixture is neutralized with a base (e.g., NaOH or K₂CO₃) and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed to give the crude product, which is then purified.

Causality Behind Experimental Choices: The Vilsmeier reagent is a relatively mild electrophile, and thus heating is often required to effect the formylation of less activated substrates like 2-methylpyridine. The in situ preparation of the reagent is necessary due to its reactivity and moisture sensitivity.

Route 3: From 2-Methyl-4-cyanopyridine

This route involves the conversion of the 4-methyl group of 2,4-lutidine into a nitrile, which is then reduced to the aldehyde.

Step 3A: Synthesis of 2-Methyl-4-cyanopyridine

The most common industrial method for the synthesis of cyanopyridines is the vapor-phase ammoxidation of the corresponding methylpyridines.[10]

Industrial Protocol Overview:

  • A gaseous mixture of 2,4-lutidine, ammonia, and air is passed over a heated catalyst bed (often a mixed metal oxide catalyst).

  • The reaction produces 2-methyl-4-cyanopyridine and water.

  • The product is condensed and purified by distillation or crystallization.[10]

Step 3B: Reduction of 2-Methyl-4-cyanopyridine to this compound

The reduction of the nitrile to the aldehyde can be achieved using various methods, including catalytic hydrogenation or chemical reduction. A common laboratory method involves the use of a reducing agent that can be stopped at the imine stage, which is then hydrolyzed to the aldehyde.

Experimental Protocol (e.g., using a modified Stephen reduction):

  • 2-Methyl-4-cyanopyridine is dissolved in an appropriate solvent.

  • The nitrile is treated with a reducing agent such as stannous chloride (SnCl₂) in the presence of HCl to form an iminium salt.

  • The resulting iminium salt is then hydrolyzed with water to yield this compound.

  • The product is isolated by extraction and purified.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Oxidation of 2,4-LutidineRoute 2: Vilsmeier-Haack of 2-MethylpyridineRoute 3: From 2-Methyl-4-cyanopyridine
Starting Material 2,4-Lutidine2-Methylpyridine2,4-Lutidine
Number of Steps 2-312
Overall Yield ModerateModerate to GoodModerate
Reagent Cost Can be high depending on the reducing agent (e.g., DIBAL-H)Generally low (DMF, POCl₃)Can be high due to catalytic ammoxidation setup
Scalability Good, especially with catalytic oxidationGoodExcellent for industrial scale
Safety Concerns Use of strong oxidizing agents (KMnO₄) or pyrophoric hydrides (DIBAL-H)POCl₃ is corrosive and moisture-sensitiveAmmoxidation requires high temperatures and pressures; handling of ammonia
Environmental Impact Generates significant waste (e.g., MnO₂) with stoichiometric oxidantsUse of chlorinated solvents and reagentsCatalytic ammoxidation is relatively "greener" at scale

Conclusion and Recommendations

The choice of the most efficient synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization.

  • For laboratory-scale synthesis where versatility and the avoidance of high-pressure setups are prioritized, Route 1 (Oxidation of 2,4-Lutidine) , particularly the pathway involving the Rosenmund reduction, offers a reliable and well-documented approach. The direct reduction with DIBAL-H is also an excellent option if cost is not a major constraint and low-temperature capabilities are available.

  • The Vilsmeier-Haack reaction (Route 2) presents an attractive, more direct alternative. Its efficiency is contingent on optimizing the reaction conditions for 2-methylpyridine. This route is particularly advantageous if 2-methylpyridine is a more readily available or cost-effective starting material than 2,4-lutidine.

  • For large-scale industrial production , Route 3 (From 2-Methyl-4-cyanopyridine) is likely the most economically viable. The catalytic ammoxidation of 2,4-lutidine is a highly efficient and atom-economical process, and the subsequent reduction of the nitrile can be optimized for continuous flow processes.

Ultimately, a thorough cost-benefit analysis, considering reagent and equipment costs, reaction times, yields, and safety and environmental factors, should be conducted to determine the optimal synthetic strategy for a given application.

References

  • Rosenmund, K. W. Ber. Dtsch. Chem. Ges. A/B1918, 51 (1), 585–593.
  • OpenOChem Learn. Rosenmund Reduction. [Link]

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  • Wikipedia. Swern oxidation. [Link]

  • Vertex AI Search.
  • Process for preparing 2, 4 lutidine, 2, 5 lutidine and 2, 3,5 collidine. Quick Company. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • Wordpress. Rosenmund Reduction (Acid Chlorides to Aldehydes). [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Organic Syntheses. 2,6-dimethylpyridine. [Link]

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  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

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  • Google Patents. Synthesis method of 2-chloronicotinoyl chloride.
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  • Google Patents. Synthesis method of 4-cyanopyridine.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The integrity of our research and the safety of our laboratories depend on a rigorous and informed approach to chemical handling. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methylisonicotinaldehyde (CAS No. 63875-01-4), moving beyond simple instructions to explain the causality behind each procedural choice.

Section 1: Core Hazard Assessment of this compound

Understanding the specific hazards of a compound is the foundational step for determining its safe handling and disposal pathway. This compound is a substituted pyridine carboxaldehyde, and its hazard profile dictates the necessary precautions.[1] Based on globally harmonized classification systems, this compound presents multiple health risks. It is categorized as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Furthermore, it is a known skin and eye irritant and may cause respiratory irritation.[1]

The causality for these classifications lies in its chemical structure. The aldehyde group can be reactive, and the pyridine ring, being a bioisostere of benzene, can interact with biological systems. The compound's volatility, while not extreme, is sufficient to pose an inhalation risk if handled outside of a controlled environment.[4]

For immediate operational reference, the key hazard information is summarized below.

Hazard ClassificationGHS Code(s)Precautionary Statement(s) (Examples)Rationale & Required Action
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332P261, P270, P280Harmful upon exposure through major routes. Avoid breathing vapors, prevent skin contact, and prohibit eating/drinking in the work area.[2][4]
Skin Irritation H315P264, P302+P352Causes skin irritation. Mandates the use of chemical-resistant gloves and thorough washing after handling.[1]
Serious Eye Irritation H319P305+P351+P338Causes serious eye irritation. Requires safety goggles or a face shield to prevent contact.[1]
Respiratory Irritation H335P271May cause respiratory irritation. All handling and waste collection must be performed in a well-ventilated area, preferably a chemical fume hood.[1][4]

Section 2: Step-by-Step Waste Management Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] The following protocol ensures compliance and safety.

Step 1: Immediate Segregation at the Point of Generation

The cardinal rule of hazardous waste management is to never mix incompatible waste streams.[7][8] Mixing can lead to unforeseen chemical reactions, generating heat, toxic gases, or even explosions.

  • Pure this compound or Concentrated Solutions: Collect this waste in a dedicated, sealed container. Do not mix with other solvents, acids, or bases.

  • Dilute Aqueous Solutions: While seemingly less hazardous, these solutions must still be treated as hazardous waste. Do not dispose of them down the drain.[9] Collect them in a separate, dedicated container labeled "Aqueous Waste containing this compound."

  • Contaminated Solid Waste: This includes items like gloves, weighing paper, pipette tips, and silica gel from chromatography. These items must be collected in a separate, clearly labeled container for solid hazardous waste.[4][9]

Step 2: Container Selection and Management

The integrity of the waste containment is critical to prevent leaks and exposure.

  • Compatibility: Use containers made of materials compatible with this compound. Polyethylene or polypropylene containers are suitable.[4] If the original manufacturer's bottle is available and in good condition, it is often the best choice.[7]

  • Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof cap.[7]

  • Management: Keep waste containers closed at all times except when adding waste.[6] This minimizes the release of vapors and prevents accidental spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Content: The label must clearly state "Hazardous Waste."[7]

  • Chemical Name: List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[9]

  • Concentration: For solutions, provide an approximate concentration or list all constituents with their estimated percentages.

Step 4: Safe On-Site Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[7]

  • Location: The storage area should be a dry, cool, and well-ventilated space.[1]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.[1]

  • Secondary Containment: It is best practice to place liquid waste containers in a larger, chemically resistant secondary container to contain any potential leaks.

Section 3: Spill and Emergency Procedures

Accidents can happen, and a clear plan is essential.

  • Minor Spills: For small spills, absorb the material with an inert absorbent like sand, vermiculite, or dry chemical absorbent.[1][4] Do not use combustible materials like paper towels alone. Collect the contaminated absorbent into a sealed container for disposal as solid hazardous waste.[4] Ventilate the area thoroughly.

  • Major Spills: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) office and follow their specific emergency procedures.[4] Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.

Section 4: Final Disposal Pathway

This compound must be disposed of as hazardous waste. It cannot be landfilled or discharged into the sewer system.

  • Authorized Disposal: The universally recommended disposal method for this type of organic chemical is incineration in an authorized facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]

  • Arranging Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[9] Provide them with the accurately labeled container and any necessary documentation.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of waste streams containing this compound.

G This compound Disposal Workflow A Waste Generation (Fume Hood) B Pure Compound or Concentrated Solution? A->B  Assess Waste Type C Contaminated Solid? (Gloves, Wipes, etc.) B->C No E Collect in Dedicated, Labeled Container (Compatible Plastic) B->E Yes D Dilute Aqueous Solution? C->D No F Collect in Labeled Solid Waste Container (e.g., Lined Pail) C->F Yes G Collect in Labeled Aqueous Waste Container (Compatible Plastic) D->G Yes H Store in Designated Satellite Accumulation Area (Segregated & Contained) D->H Other? Consult SDS/EHS E->H F->H G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I  Container Full or Project Complete J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and compliant with all relevant regulations. This commitment to procedural excellence is a hallmark of trustworthy and high-impact scientific research.

References

  • Management of Hazardous Waste Procedure . Yale Environmental Health & Safety. [Link]

  • Hazardous Waste Management Procedures . Keene State College. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University Radiological and Environmental Management. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . Electronic Code of Federal Regulations (eCFR). [Link]

  • Incompatible Chemicals . University of Florida Environmental Health & Safety. [Link]

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Navigating the Safe Handling of 2-Methylisonicotinaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of specialized chemical reagents is paramount to both scientific integrity and personnel safety. 2-Methylisonicotinaldehyde, a key building block in the synthesis of novel therapeutic agents, requires a nuanced understanding of its properties to mitigate potential hazards. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical, field-proven insights. Our commitment is to empower researchers with the knowledge to navigate their work with confidence and security.

Section 1: Hazard Profile and Risk Assessment

This compound (CAS No. 63875-01-4) is a substituted pyridinecarboxaldehyde that presents several potential hazards.[1] A thorough understanding of its risk profile is the foundational step in establishing a safe operational plan.

Primary Hazards: The primary hazards associated with this compound include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause serious irritation upon contact with the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or fumes may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some sources indicate that the substance may be harmful if it enters the body through ingestion, skin absorption, or inhalation.[2][3][4]

Hazard Classification Summary:

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.[1]
Serious Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific target organ toxicity – single exposureCategory 3May cause respiratory irritation.[1]
Acute Toxicity (Oral, Dermal, Inhalation)-Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent exposure to this compound. The selection of appropriate PPE is contingent on the specific laboratory procedure being performed.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option, but it is always best practice to consult the glove manufacturer's compatibility data.[7][8] For tasks with a higher risk of splashing, consider double-gloving.

  • Eye and Face Protection: Chemical splash goggles are required at a minimum.[1][9] When there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with safety goggles.[7]

  • Body Protection: A fully buttoned laboratory coat is required to protect against minor splashes.[7] For procedures with a greater splash potential, a chemical-resistant apron should be worn over the lab coat.[7] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

PPE Selection Workflow:

PPE_Selection_Workflow start Start: Task Involving This compound assess_risk Assess Risk of Exposure (Splash, Aerosol, Inhalation) start->assess_risk low_risk Low Risk (e.g., handling closed containers) assess_risk->low_risk Minimal moderate_risk Moderate Risk (e.g., weighing, preparing solutions) assess_risk->moderate_risk Potential high_risk High Risk (e.g., large volume transfer, potential for spills) assess_risk->high_risk Significant core_ppe Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat low_risk->core_ppe enhanced_ppe Enhanced PPE: - Double Gloves - Chemical Splash Goggles - Lab Coat + Apron moderate_risk->enhanced_ppe fume_hood Work in a certified chemical fume hood moderate_risk->fume_hood max_ppe Maximum PPE: - Double Gloves - Face Shield + Goggles - Chemical Resistant Apron - Respiratory Protection high_risk->max_ppe high_risk->fume_hood

Caption: Workflow for selecting appropriate PPE based on risk assessment.

Section 3: Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing the risk of exposure during the handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary materials and equipment before starting the procedure.

    • Don the appropriate PPE as determined by the risk assessment.[1]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • Use a spatula for solid transfers to minimize dust generation. If the material is a liquid, use a pipette or syringe.

    • Keep containers of this compound tightly closed when not in use.[1][2]

  • Solution Preparation:

    • Slowly add the this compound to the solvent to avoid splashing.

    • Ensure adequate mixing, but avoid vigorous agitation that could lead to aerosol formation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][10]

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency Response Plan:

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[2] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area.
Large Spill Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Emergency Response Workflow:

Emergency_Response_Workflow exposure Exposure Event (Skin, Eyes, Inhalation) remove_source Remove from Source of Exposure exposure->remove_source spill Spill Event assess_spill Assess Spill Size spill->assess_spill flush_area Flush Affected Area with Water remove_source->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical small_spill Small Spill assess_spill->small_spill Manageable large_spill Large Spill assess_spill->large_spill Unmanageable contain_spill Contain and Absorb Spill (with appropriate PPE) small_spill->contain_spill evacuate Evacuate Area large_spill->evacuate dispose_waste Dispose of as Hazardous Waste contain_spill->dispose_waste notify_ehs Notify EHS/Emergency Services evacuate->notify_ehs

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.